molecular formula C9H9BrN2 B1520051 6-Bromo-2,3-dimethyl-2H-indazole CAS No. 1142189-49-8

6-Bromo-2,3-dimethyl-2H-indazole

Numéro de catalogue: B1520051
Numéro CAS: 1142189-49-8
Poids moléculaire: 225.08 g/mol
Clé InChI: OAYUNSJKNKZYHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-2,3-dimethyl-2H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6-bromo-2,3-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYUNSJKNKZYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 6-Bromo-2,3-dimethyl-2H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-2,3-dimethyl-2H-indazole, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural confirmation and quality control of this compound.

Introduction

This compound is a heterocyclic aromatic compound with significant applications in medicinal chemistry, most notably as a precursor in the synthesis of Pazopanib, a potent tyrosine kinase inhibitor used in cancer therapy.[1] The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final active pharmaceutical ingredient. Spectroscopic methods provide a powerful toolkit for the unambiguous structural elucidation and verification of this compound. This guide will detail the experimental and predicted spectroscopic data and their interpretation.

Molecular Structure

The chemical structure of this compound is presented below with a numbering system for the atoms to facilitate the assignment of spectroscopic signals.

cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Verification Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Interpretation of Spectra NMR->Interpretation IR->Interpretation MS->Interpretation Verification Structural Verification Interpretation->Verification

References

An In-depth Technical Guide to 6-Bromo-2,3-dimethyl-2H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2,3-dimethyl-2H-indazole, a heterocyclic building block with significant potential in medicinal chemistry and drug development. The guide details its chemical identity, including its IUPAC name and CAS number, and presents a thorough analysis of its physicochemical properties. A detailed, step-by-step synthesis protocol is provided, alongside an exploration of its reactivity and potential applications as a synthetic intermediate. Furthermore, this guide discusses the broader context of indazole derivatives in therapeutic agent development and outlines critical safety and handling procedures.

Chemical Identity and Properties

IUPAC Name: this compound[1][2]

CAS Number: 1142189-49-8[1][3]

Molecular Formula: C₉H₉BrN₂[1][3]

Molecular Weight: 225.09 g/mol [1]

The structural integrity of this compound, featuring a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, makes it a valuable scaffold in the design of novel therapeutic agents. The presence of a bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries. The methyl groups at the 2- and 3-positions influence the molecule's steric and electronic properties, which can be fine-tuned to optimize interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 225.09 g/mol [1]
Molecular Formula C₉H₉BrN₂[1][3]
Physical Form Solid (predicted)General knowledge
Purity ≥97% (commercially available)[1][3]
Storage Sealed in dry, room temperature[4]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors. A common strategy involves the methylation of a pre-formed 6-bromo-indazole core. The regioselectivity of the methylation is a critical consideration, as it can yield both N1- and N2-alkylated isomers.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the N-alkylation of indazoles.[5][6]

Materials:

  • 6-Bromo-3-methyl-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: To a solution of 6-bromo-3-methyl-1H-indazole (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cautiously add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath).

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Methylation: Add iodomethane (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

Causality Behind Experimental Choices:

  • The use of a strong, non-nucleophilic base like sodium hydride is crucial for the efficient deprotonation of the indazole nitrogen without competing side reactions.

  • Anhydrous conditions are essential as sodium hydride reacts violently with water.

  • The reaction is performed at a low temperature initially to control the exothermic deprotonation step.

  • Iodomethane is a highly reactive methylating agent, ensuring an efficient reaction.

  • The aqueous workup with ammonium chloride neutralizes any unreacted sodium hydride.

  • Column chromatography is necessary to separate the desired N2-methylated product from the N1-methylated isomer and other impurities.

Diagram 1: Synthetic Pathway for this compound

Synthesis Start 6-Bromo-3-methyl-1H-indazole Product This compound Start->Product Methylation Reagents 1. NaH, THF, 0 °C 2. CH₃I

Caption: General synthetic scheme for the methylation of 6-bromo-3-methyl-1H-indazole.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in public databases, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the bromine substituent. The two methyl groups will appear as singlets, likely in the range of 2.0-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be characteristic of the substituted indazole ring system.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the indazole ring.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7] Indazole derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[8][9][10]

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 6-position is particularly useful for introducing diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the attachment of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Diagram 2: Role of this compound in Drug Discovery

DrugDiscovery Start This compound Coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Start->Coupling Library Diverse Compound Library Coupling->Library Screening Biological Screening Library->Screening Leads Lead Compounds Screening->Leads

Caption: Workflow illustrating the utility of the topic compound in generating compound libraries for drug discovery.

While specific biological targets for this compound itself are not extensively documented, its structural analogues have been investigated as inhibitors of various protein kinases, which are key targets in oncology.[9]

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[11]

  • Body Protection: A laboratory coat.[11]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[11][12]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[13]

  • Avoid inhalation of dust or vapors.[13]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

  • Keep away from strong oxidizing agents.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11][12]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Disposal:

Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its well-defined structure, coupled with the synthetic versatility offered by the bromine substituent, makes it an attractive starting material for the generation of diverse chemical libraries for drug discovery programs. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists working in the field of medicinal chemistry. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Discovery and History of Substituted 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, with the 2H-indazole tautomer being a particularly prominent "privileged structure" in a multitude of biologically active compounds.[1] While thermodynamically less stable than its 1H-indazole counterpart, the unique electronic and steric properties of the 2H-regioisomer have made it an indispensable motif in the design of therapeutics targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[2][3][4][5] This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for accessing substituted 2H-indazoles. We will explore the causality behind the progression from classical, often harsh, reaction conditions to modern, efficient, and highly versatile catalytic systems. Detailed protocols for key synthetic transformations and a comparative analysis of strategic approaches are presented to equip researchers with a robust understanding of this critical pharmacophore.

Introduction: The Rise of a Privileged Scaffold

The story of indazoles begins with their first synthesis by Emil Fischer in the 1880s.[6][7] These aromatic heterocycles, composed of a benzene ring fused to a pyrazole ring, exist primarily in two stable tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally the more thermodynamically stable form, drug discovery programs have repeatedly found that the 2H-indazole core imparts distinct and often superior pharmacological properties.[5][8][9]

The utility of the 2H-indazole motif is exemplified by its presence in numerous compounds investigated for potent biological activities, including anti-proliferative, antimicrobial, antiviral, and anti-inflammatory effects.[5] This has driven significant efforts in synthetic organic chemistry to develop regioselective methods that favor the formation of the 2H-isomer, overcoming the inherent challenge that direct alkylation or arylation of an unsubstituted indazole often yields a mixture of N1 and N2 substituted products.[10]

This guide traces the evolution of these synthetic strategies, from foundational cyclization reactions to the state-of-the-art in catalysis and multi-component reactions.

Foundational Methodologies: The Cadogan Reductive Cyclization

One of the earliest and most influential methods for the regioselective synthesis of 2H-indazoles is the Cadogan reaction.[10][11] This approach relies on the reductive cyclization of an ortho-imino-nitrobenzene, typically formed in situ from the condensation of an o-nitrobenzaldehyde and a primary amine.

Causality and Mechanism: The logic of this transformation is elegant: the primary amine is destined to become the N2 substituent, while the nitro group is reduced to a reactive nitrene intermediate. This nitrene then undergoes intramolecular cyclization by attacking the imine nitrogen, followed by aromatization to yield the stable 2H-indazole core. The original protocol often required harsh conditions, such as using an excess of neat triethyl phosphite at high temperatures, which limited its functional group tolerance and raised safety concerns.[10]

Modern Protocol: A Mild, One-Pot Condensation-Cadogan Cyclization

To address the limitations of the classic procedure, a modified, milder protocol was developed. This one-pot method utilizes tri-n-butylphosphine as the reducing agent and can be performed at significantly lower temperatures, enhancing its practicality and substrate scope.[10][12]

Experimental Protocol:

  • To a solution of ortho-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) in isopropanol (5 mL) is added the desired primary amine (1.1 mmol, 1.1 equiv).

  • The mixture is stirred at 80 °C for 1-2 hours to facilitate the formation of the Schiff base intermediate. Progress can be monitored by TLC or LC-MS.

  • Tri-n-butylphosphine (1.5 mmol, 1.5 equiv) is added dropwise to the reaction mixture.

  • The reaction is maintained at 80 °C for an additional 4-12 hours until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired substituted 2H-indazole.[12]

This refined protocol represents a significant advancement, making the Cadogan cyclization a more accessible and versatile tool for modern synthetic chemists.

Cadogan_Workflow Start o-Nitrobenzaldehyde + Primary Amine Condensation Condensation (i-PrOH, 80°C) Start->Condensation Intermediate ortho-Imino-nitrobenzene (Schiff Base) Condensation->Intermediate Reduction Reductive Cyclization (P(n-Bu)3, 80°C) Intermediate->Reduction Product Substituted 2H-Indazole Reduction->Product Synthetic_Strategies cluster_Cadogan Reductive Cyclization cluster_MCR Multi-Component Reaction cluster_Cyclo Cycloaddition cluster_CH C-H Annulation Indazole Substituted 2H-Indazole Cadogan_Start o-Nitrobenzaldehyde Primary Amine Cadogan_Start->Indazole [N-N bond formation] MCR_Start 2-Halobenzaldehyde Primary Amine Sodium Azide MCR_Start->Indazole [N-N & C-N bond formation] Cyclo_Start Sydnone Aryne Precursor Cyclo_Start->Indazole [3+2 Cycloaddition] CH_Start Azobenzene Aldehyde CH_Start->Indazole [C-H Activation/Annulation]

References

The Rising Therapeutic Tide: A Technical Guide to Bromo-Indazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a fertile ground for the development of novel therapeutics. The strategic introduction of a bromine atom onto the indazole ring further enhances its utility, providing a versatile handle for synthetic elaboration through cross-coupling reactions and influencing the compound's pharmacokinetic and pharmacodynamic properties.[3][4][5] This guide offers an in-depth exploration of the synthesis, mechanisms of action, and burgeoning therapeutic applications of bromo-indazole derivatives for researchers, scientists, and drug development professionals.

I. Synthetic Strategies: Building the Bromo-Indazole Core

The synthesis of bromo-indazole derivatives can be approached through two primary strategies: direct bromination of a pre-formed indazole core or construction of the indazole ring from a bromine-containing precursor. The choice of method depends on the desired substitution pattern and the availability of starting materials.

A common method for direct bromination involves the treatment of an indazole with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.[6] The regioselectivity of this reaction is influenced by the substituents already present on the indazole ring and the reaction conditions.

Alternatively, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are instrumental in diversifying the bromo-indazole scaffold.[3][4][5][7][8] This powerful C-C bond-forming reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at the position of the bromine atom, enabling extensive structure-activity relationship (SAR) studies.[3]

A general workflow for the synthesis and diversification of bromo-indazole derivatives is depicted below:

G cluster_0 Core Synthesis cluster_1 Diversification Indazole Indazole Bromination Bromination Indazole->Bromination Bromo-Indazole Bromo-Indazole Bromination->Bromo-Indazole Suzuki Coupling Suzuki Coupling Bromo-Indazole->Suzuki Coupling Derivative Library Derivative Library Suzuki Coupling->Derivative Library Boronic Acid Boronic Acid Boronic Acid->Suzuki Coupling

Synthetic workflow for bromo-indazole derivatives.

II. Therapeutic Applications: A Multi-Front Assault on Disease

Bromo-indazole derivatives have demonstrated therapeutic potential across a spectrum of diseases, primarily in oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions.

A. Oncology: Targeting the Engines of Cancer Growth

The indazole scaffold is a cornerstone of many kinase inhibitors, and bromo-indazole derivatives are no exception.[1][9] They have shown significant promise in targeting key pathways involved in tumor growth, proliferation, and angiogenesis.

1. Inhibition of Angiogenesis via VEGFR-2 Blockade:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A.[10][11][12][13][14] Dysregulation of this pathway is a hallmark of many cancers, making VEGFR-2 a prime target for anti-cancer therapies. Several bromo-indazole derivatives have been developed as potent VEGFR-2 inhibitors, effectively halting the formation of new blood vessels that supply tumors with essential nutrients.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAS Ras VEGFR2->RAS BromoIndazole Bromo-Indazole Derivative BromoIndazole->VEGFR2 Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Permeability Vascular Permeability AKT->Permeability Migration Cell Migration PLCg->Migration RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 signaling pathway and point of inhibition.
Derivative Class Target IC50 (nM) Reference
6-Bromo-1H-indazole DerivativesVEGFR-2<5 - <10Not specified in search results
Pazopanib (Indazole-based)VEGFR-230Not specified in search results
Axitinib (Indazole-based)VEGFR-20.2Not specified in search results

2. Anti-proliferative Activity:

Beyond angiogenesis, bromo-indazole derivatives have demonstrated direct anti-proliferative effects against various cancer cell lines.[4][15] The mechanisms underlying this activity are diverse and can include the inhibition of other kinases involved in cell cycle progression, such as Polo-like Kinase 4 (PLK4), or the induction of apoptosis.[16]

Compound Cancer Cell Line IC50 (µM) Reference
5a (1H-indazole-3-amine derivative)K562 (Leukemia)9.32 ± 0.59Not specified in search results
5a (1H-indazole-3-amine derivative)A549 (Lung)4.66 ± 0.45Not specified in search results
5a (1H-indazole-3-amine derivative)PC-3 (Prostate)15.48 ± 1.33Not specified in search results
5a (1H-indazole-3-amine derivative)Hep-G2 (Liver)12.67 ± 1.31Not specified in search results
6o (Indazole derivative)K562 (Leukemia)5.15[4]
2f (Indazole derivative)4T1 (Breast)0.23 - 1.15[16]
B. Infectious Diseases: A New Front Against Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents with new mechanisms of action. Bromo-indazole derivatives have emerged as a promising class of compounds in this arena.

1. Antibacterial Activity via FtsZ Inhibition:

The filamentous temperature-sensitive protein Z (FtsZ) is a crucial bacterial cytoskeletal protein that forms the Z-ring, a structure essential for bacterial cell division.[17][18][19] As a homolog of eukaryotic tubulin, FtsZ is a highly conserved and attractive target for the development of new antibiotics. Bromo-indazole derivatives have been identified as inhibitors of FtsZ, disrupting Z-ring formation and leading to bacterial cell death.[15][20]

FtsZ_Inhibition FtsZ_Monomers FtsZ Monomers Polymerization Polymerization FtsZ_Monomers->Polymerization Z_Ring Z-Ring Formation Polymerization->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Bromo_Indazole Bromo-Indazole Derivative Bromo_Indazole->Polymerization Inhibits

Mechanism of FtsZ inhibition by bromo-indazole derivatives.
Compound Bacterial Strain MIC (µg/mL) Reference
Compound 151 (4-bromo-1H-indazole derivative)S. pyogenes PS4[15]
Compound 152 (4-bromo-1H-indazole derivative)Penicillin-resistant S. aureusMore potent than 3-MBA[15]
Compound 153 (4-bromo-1H-indazole derivative)Penicillin-resistant S. aureusMore potent than 3-MBA[15]

2. Antifungal and Antiprotozoal Activity:

Certain bromo-indazole derivatives have also shown promising activity against various fungal and protozoal pathogens.[15] The exact mechanisms of action in these cases are still under investigation but may involve the inhibition of other essential microbial enzymes.

C. Neurodegenerative and Inflammatory Disorders

The therapeutic reach of bromo-indazole derivatives extends to the complex pathologies of neurodegenerative and inflammatory diseases.

1. Neuroprotection:

Indazole-based compounds are being explored for their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease.[1][2] Their mechanisms of action in this context are multifaceted and can include the inhibition of kinases such as JNK3, which are implicated in neuronal apoptosis.[1]

2. Anti-inflammatory Effects:

Chronic inflammation is a key driver of many diseases. Bromo-indazole derivatives have demonstrated anti-inflammatory properties, in part through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[1][21] They have also been shown to reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[21]

III. Key Experimental Protocols

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for key experiments.

A. Synthesis: Suzuki-Miyaura Cross-Coupling of a Bromo-Indazole

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-indazole with a boronic acid.[3][5][7]

Materials:

  • Bromo-indazole derivative (1 mmol)

  • Boronic acid (1.2 - 2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 5-10 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2-3 mmol)

  • Solvent system (e.g., 1,4-dioxane/water or DME/water)

  • Anhydrous solvents and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the bromo-indazole, boronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon) for 5-10 minutes.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

B. Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a novel compound against a bacterial strain.[22][23][24][25][26]

Materials:

  • Test compound (bromo-indazole derivative)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

C. Biological Evaluation: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common fluorometric method for screening compounds for COX-2 inhibition.[21][27][28]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test compound (bromo-indazole derivative)

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and positive control to the desired concentrations in COX Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, and COX-2 enzyme to the appropriate wells.

  • Compound Addition: Add the diluted test compound, positive control, or solvent control to the respective wells.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration and calculate the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

IV. Future Perspectives and Conclusion

The therapeutic potential of bromo-indazole derivatives is vast and continues to expand. Future research will likely focus on several key areas:

  • Improving Selectivity: Fine-tuning the structure of bromo-indazole derivatives to enhance their selectivity for specific biological targets, thereby reducing off-target effects and improving safety profiles.

  • Exploring New Targets: Expanding the scope of bromo-indazole derivatives to novel therapeutic targets in areas such as viral diseases and metabolic disorders.

  • Combination Therapies: Investigating the synergistic effects of bromo-indazole derivatives in combination with existing therapies to overcome drug resistance and enhance treatment efficacy.

  • Advanced Drug Delivery: Developing novel drug delivery systems to improve the bioavailability and targeted delivery of bromo-indazole-based drugs.

V. References

  • Not found in search results.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). PubMed Central. Retrieved January 1, 2026, from --INVALID-LINK--

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from --INVALID-LINK--

  • Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. (n.d.). Benchchem. Retrieved January 1, 2026, from --INVALID-LINK--

  • Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from --INVALID-LINK--

  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich. Retrieved January 1, 2026, from --INVALID-LINK--

  • Detection and Quantification of Cytokines and Other Biomarkers - PMC. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from --INVALID-LINK--

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from --INVALID-LINK--

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from --INVALID-LINK--

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--

  • What are FtsZ inhibitors and how do they work? (2024, June 25). News-Medical.net. Retrieved January 1, 2026, from --INVALID-LINK--

  • VEGF R2 Signaling Pathways. (n.d.). R&D Systems. Retrieved January 1, 2026, from --INVALID-LINK--

  • Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. (2010, October 4). JoVE. Retrieved January 1, 2026, from --INVALID-LINK--

  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem. Retrieved January 1, 2026, from --INVALID-LINK--

  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical. Retrieved January 1, 2026, from --INVALID-LINK--

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024, August 22). RSC Publishing. Retrieved January 1, 2026, from --INVALID-LINK--

  • Mechanism of Action of the Cell-Division Inhibitor PC190723: Modulation of FtsZ Assembly Cooperativity. (2012, July 13). Journal of the American Chemical Society. Retrieved January 1, 2026, from --INVALID-LINK--

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. Retrieved January 1, 2026, from --INVALID-LINK--

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). National Institutes of Health. Retrieved January 1, 2026, from --INVALID-LINK--

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024, January 18). Assay Genie. Retrieved January 1, 2026, from --INVALID-LINK--

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved January 1, 2026, from --INVALID-LINK--

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from --INVALID-LINK--

  • COX2 Inhibitor Screening Assay Kit COX2 82210. (n.d.). BPS Bioscience. Retrieved January 1, 2026, from --INVALID-LINK--

  • Detecting and Measuring Cytokines. (2022, August 30). Biocompare. Retrieved January 1, 2026, from --INVALID-LINK--

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from --INVALID-LINK--

  • The inhibition mechanism of FtsZ inhibitors[11][27]. FtsZ inhibitors... (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--

  • VEGFA-VEGFR2 Pathway. (n.d.). Reactome. Retrieved January 1, 2026, from --INVALID-LINK--

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. (n.d.). Google Patents. Retrieved January 1, 2026, from --INVALID-LINK--

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved January 1, 2026, from --INVALID-LINK--

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from --INVALID-LINK--

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 1, 2026, from --INVALID-LINK--

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved January 1, 2026, from --INVALID-LINK--

  • Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. (n.d.). Frontiers. Retrieved January 1, 2026, from --INVALID-LINK--

  • The quantification of (pro)-inflammatory cytokine IL-6 (a) and... (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--

  • MDMB-5Br-INACA. (n.d.). Wikipedia. Retrieved January 1, 2026, from --INVALID-LINK--

  • Quantification of Cytokines. (n.d.). Creative Bioarray. Retrieved January 1, 2026, from --INVALID-LINK--

  • Indazole-Containing Compounds in Clinical Trials: A Technical Review. (n.d.). Benchchem. Retrieved January 1, 2026, from --INVALID-LINK--

References

Introduction: The Significance of the 2,3-Dimethyl-2H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Review of Synthetic Pathways for 2,3-Dimethyl-2H-indazoles

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its various isomers and derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2] Among the different isomeric forms, the 2,3-disubstituted-2H-indazole framework holds particular importance.

Specifically, the 2,3-dimethyl-2H-indazole moiety is a critical structural motif and a key synthetic intermediate for several pharmacologically active compounds. Its most notable application is in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3] The precise arrangement of the methyl groups on the indazole core is crucial for the molecule's therapeutic efficacy.

This guide provides a comprehensive review of the primary synthetic strategies for obtaining 2,3-dimethyl-2H-indazoles. We will delve into the mechanistic principles that govern these transformations, explain the causality behind experimental choices, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Primary Synthetic Strategy: Regioselective N-Methylation of 3-Methyl-1H-indazole

The most direct and widely employed route to 2,3-dimethyl-2H-indazole is the N-methylation of a pre-existing 3-methyl-1H-indazole core. This approach, however, presents a significant chemical challenge: regioselectivity. The 1H-indazole nucleus possesses two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation often yields a mixture of the N1-alkylated (1,3-dimethyl-1H-indazole) and the desired N2-alkylated (2,3-dimethyl-2H-indazole) isomers.[4]

The outcome of the reaction is governed by a delicate interplay of thermodynamic and kinetic factors, which can be manipulated by the careful selection of bases, solvents, and methylating agents.[5][6]

Understanding the Regiochemical Landscape

The two primary products of methylation are the thermodynamically favored N1-isomer and the kinetically favored N2-isomer.

  • Thermodynamic Control (Favoring the N1-Isomer): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][6][7] Consequently, reaction conditions that allow for equilibrium between the products, such as high temperatures, long reaction times, and the use of strong bases that fully deprotonate the indazole, tend to yield the more stable N1-alkylated product.[4][7] The use of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a classic example of a system that provides the N1-isomer with high selectivity.[3][5]

  • Kinetic Control (Favoring the N2-Isomer): The N2 position of the indazole anion is often more sterically accessible and can be the site of faster initial attack by the electrophile.[4] To isolate the N2-isomer, the reaction must be performed under conditions that favor the kinetic product and prevent equilibration to the more stable N1-isomer. This typically involves using milder bases, lower reaction temperatures, and specific solvent/reagent combinations.[4]

The following diagram illustrates the fundamental challenge of regioselectivity in the methylation of 3-methyl-1H-indazole.

G cluster_start Starting Material cluster_products Potential Products Start 3-Methyl-1H-indazole N1_Isomer 1,3-Dimethyl-1H-indazole (Thermodynamic Product) Start->N1_Isomer Methylating Agent (e.g., MeI, DMS) N2_Isomer 2,3-Dimethyl-2H-indazole (Kinetic Product) Start->N2_Isomer Methylating Agent (e.g., DMC)

Caption: N-Methylation of 3-methyl-1H-indazole yields two regioisomers.

Data Summary: Controlling N-Methylation Regioselectivity

The choice of reagents and conditions is paramount for directing the methylation to the desired nitrogen atom. The table below summarizes conditions reported in the literature for the selective synthesis of N1 and N2 methylated isomers, particularly for the Pazopanib intermediate, 3-methyl-6-nitro-1H-indazole.

Target IsomerStarting MaterialBaseMethylating AgentSolventKey PrincipleApprox. YieldReference
N2-Isomer 3-Methyl-6-nitro-1H-indazoleDABCODimethyl Carbonate (DMC)DMFKinetic Control81%[3][8]
N2-Isomer 3-Methyl-6-nitro-1H-indazoleH₂SO₄ (acid catalyst)Trimethyl OrthoformateRefluxThermodynamic (via rearrangement)Good[4]
N1-Isomer 3-Methyl-6-nitro-1H-indazoleSodium Hydride (NaH)Methyl Iodide (MeI)THFThermodynamic ControlHigh[3]
N1-Isomer 5-Bromo-1H-indazole-3-carboxylateCesium Carbonate (Cs₂CO₃)Alkyl TosylateDioxaneThermodynamic (Chelation)>90%[6]
Experimental Protocol 1: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole (Kinetic Control)

This protocol is adapted from established procedures for the synthesis of a key Pazopanib intermediate and exemplifies the selective formation of the N2-isomer under kinetic control.[3][8]

Materials:

  • 3-Methyl-6-nitro-1H-indazole

  • Triethylenediamine (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv, e.g., 10.0 g, 56 mmol) and triethylenediamine (DABCO) (1.0 equiv, e.g., 6.4 g, 56 mmol) in N,N-dimethylformamide (DMF) (approx. 10 mL per gram of starting material).

  • Stir the resulting mixture at ambient temperature for 15 minutes to ensure complete dissolution and formation of the indazole-base complex.

  • Slowly add dimethyl carbonate (DMC) (1.2 equiv, e.g., 6.04 g, 67 mmol) dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction system to reflux and maintain stirring for approximately 6 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (approx. 12 mL per gram of starting material) to the flask and stir for 15 minutes. A light-yellow solid product should precipitate.

  • Collect the solid product by vacuum filtration, wash with water, and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.[8]

The following workflow diagram visualizes the decision-making process and the experimental steps for achieving regioselective methylation.

G cluster_decision Synthetic Goal & Strategy cluster_workflow N2-Isomer Experimental Workflow Goal Select Target Isomer N1_Path N1-Isomer (1,3-Dimethyl) Goal->N1_Path  Desired N2_Path N2-Isomer (2,3-Dimethyl) Goal->N2_Path  Desired Thermo_Control Thermodynamic Control (Strong Base, e.g., NaH/THF) N1_Path->Thermo_Control Select Conditions Kinetic_Control Kinetic Control (Mild Base, e.g., DABCO/DMF) N2_Path->Kinetic_Control Select Conditions Start Dissolve Indazole & DABCO in DMF Kinetic_Control->Start Add_DMC Add Dimethyl Carbonate (DMC) Start->Add_DMC Reflux Heat to Reflux (6h) Add_DMC->Reflux Cool Cool to Room Temp Reflux->Cool Precipitate Add Water to Precipitate Product Cool->Precipitate Filter Filter, Wash, and Dry Precipitate->Filter End Obtain Pure 2,3-Dimethyl-2H-indazole Derivative Filter->End

Caption: Decision-making and experimental workflow for N-methylation.

Alternative Strategy: Cyclization Reactions

Cadogan Reductive Cyclization

One notable method is the Cadogan reductive cyclization. This reaction typically involves the deoxygenation of an o-nitrobenzylidene derivative using a phosphine reagent, which triggers an intramolecular cyclization to form the N-N bond of the indazole ring.[9]

An operationally simple, one-pot synthesis of 2H-indazoles has been reported where an ortho-imino-nitrobenzene substrate, generated in situ via condensation of an o-nitrobenzaldehyde and a primary amine, undergoes reductive cyclization promoted by tri-n-butylphosphine.[9][10] To synthesize a 2,3-dimethyl-2H-indazole via this route, one would start with 2-nitroacetophenone and methylamine. The initial condensation would form the corresponding imine, which would then be reduced and cyclized to yield the target molecule.

G Start1 2-Nitroacetophenone Intermediate ortho-Imino-nitrobenzene Intermediate Start1->Intermediate Condensation Start2 Methylamine (CH₃NH₂) Start2->Intermediate Product 2,3-Dimethyl-2H-indazole Intermediate->Product Reductive Cyclization Reagent P(n-Bu)₃ (Reductant) Reagent->Product

Caption: Conceptual pathway for Cadogan reductive cyclization.

N-N Bond-Forming Oxidative Cyclization

A more recent approach involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines.[11] This method allows for the selective synthesis of various 2-substituted 2H-indazoles.[11] For the synthesis of 2,3-dimethyl-2H-indazole, the required starting material would be 2-(1-aminoethyl)aniline, which would undergo oxidation (e.g., with H₂O₂ and a molybdenum catalyst) to form the indazole ring. The proposed mechanism involves oxidation of the anilinic nitrogen to a nitroso intermediate, followed by intramolecular nucleophilic attack and cyclization.[11]

Conclusion

The synthesis of 2,3-dimethyl-2H-indazoles is a critical task in medicinal and process chemistry, primarily driven by their role as key intermediates in high-value pharmaceuticals like Pazopanib. The most prevalent and well-documented strategy is the regioselective N-methylation of 3-methyl-1H-indazole. Mastery of this synthesis hinges on the rational application of kinetic and thermodynamic control principles, where the choice of base, solvent, and methylating agent dictates the N1/N2 product ratio. The kinetically controlled synthesis using a mild base like DABCO with dimethyl carbonate provides a reliable and high-yielding route to the desired N2-isomer. Alternative strategies, such as Cadogan reductive cyclization and oxidative N-N bond formation, offer valuable, albeit less direct, pathways that enhance the synthetic chemist's toolkit for accessing this important heterocyclic scaffold.

References

A Researcher's Guide to Sourcing 6-Bromo-2,3-dimethyl-2H-indazole: Commercial Availability, Quality Assessment, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-2,3-dimethyl-2H-indazole is a substituted indazole derivative of increasing importance within the field of medicinal chemistry and drug discovery. Recognized as a valuable building block, particularly in the synthesis of protein degraders, its procurement and reliable use are paramount for research success. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound. It details methods for verifying supplier specifications, interpreting quality control documentation to ensure chemical integrity, and outlines safe handling procedures. Furthermore, this guide presents a practical, step-by-step protocol for a common synthetic application, contextualizing the compound's utility and providing a framework for its experimental use.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its structural properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an effective bioisostere for native structures like indoles and phenols. This has led to its incorporation into numerous clinically successful drugs. Marketed therapeutics such as Axitinib (a VEGFR inhibitor), Pazopanib (a multi-kinase inhibitor), and Niraparib (a PARP inhibitor) feature the indazole core, underscoring its significance in modern pharmacology.[2]

This compound emerges from this class as a specialized building block. The bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of molecular complexity. The specific 2,3-dimethyl substitution pattern defines its isomeric identity and influences its three-dimensional conformation and binding properties. Notably, this compound is categorized by some suppliers as a Protein Degrader Building Block , highlighting its relevance in cutting-edge therapeutic modalities like PROTACs (Proteolysis-Targeting Chimeras).[3]

Compound Profile: this compound

Accurate identification is the first step in successful procurement. Researchers must pay close attention to the specific CAS number to avoid acquiring structurally related isomers.

Identifier Value Reference
IUPAC Name This compound[4]
CAS Number 1142189-49-8[3][4][5]
Molecular Formula C₉H₉BrN₂[3][4]
Molecular Weight 225.09 g/mol [4][5]
SMILES CC1=C2C=CC(Br)=CC2=NN1C[4]

Commercial Availability and Supplier Landscape

This compound is available from a range of specialty chemical suppliers. While not a bulk commodity, it is readily accessible in research quantities (grams to tens of grams).

Representative Supplier Typical Purity Notes
Advanced ChemBlocks (AChemBlock)≥97%Catalog ID: G-5432.[4]
BLDpharmData available upon requestProduct ID: 1142189-49-8.[6]
Sunway Pharm LtdData available upon requestProduct No: CB66448.[5]
Various Online MarketplacesTypically ≥97%Often listed as a building block for protein degraders.[3]

An Essential Note on Isomeric Specificity: The indazole scaffold is prone to isomerism. It is critical for researchers to verify the CAS Number 1142189-49-8 when ordering. Similar compounds such as 6-Bromo-2-methyl-2H-indazole (CAS 590417-95-1)[7][8] or other dimethylated regioisomers exist and will not yield the desired experimental outcomes. This verification is a crucial due diligence step before purchase.

Quality Control and Documentation: A Self-Validating System

Trust in a chemical reagent is built upon verifiable data. The Certificate of Analysis (CoA) and Safety Data Sheet (SDS) are non-negotiable documents that must be reviewed for every batch.

Decoding the Certificate of Analysis (CoA)

The CoA is the primary document confirming the identity and purity of the purchased material. A thorough analysis should focus on the following:

  • Identity Confirmation via ¹H NMR: The proton nuclear magnetic resonance spectrum is the fingerprint of the molecule. It must be consistent with the structure of this compound. Researchers should expect to see distinct signals corresponding to the two methyl groups (at N2 and C3) and the protons on the aromatic ring. The integration and splitting patterns should match the expected structure.[9][10]

  • Purity Assessment (HPLC/NMR): Purity is typically determined by High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR). For synthetic building blocks, a purity of ≥97% is generally considered acceptable.[3][4][9] This value ensures that downstream reactions are not compromised by significant impurities.

  • Appearance: The CoA will describe the physical state and color, such as "Off-white to light yellow Solid."[9] Any deviation from this upon receipt should be a red flag.

Essential Safety Protocols from the Safety Data Sheet (SDS)

Based on data for structurally similar bromo-indazole compounds, this compound should be handled with appropriate care.[11][12][13]

  • Primary Hazards: Classified as an irritant. It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12][14]

  • Mandatory Handling Procedures:

    • Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

    • Wear standard personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[4][11]

    • Avoid generating dust.

    • In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[11][13]

cluster_0 Supplier & Batch Qualification Workflow A Identify Need: This compound B Search Suppliers (CAS: 1142189-49-8) A->B C Request Quote & Documentation B->C D Review CoA & SDS from Supplier C->D E Verify Identity (NMR) & Purity (HPLC ≥97%) D->E QC Check F Check Safety Data (Irritant Status) D->F Safety Check G Decision Point E->G F->G H Approve & Purchase G->H Pass I Reject Batch (Find New Supplier/Batch) G->I Fail

Supplier and chemical batch qualification workflow.

Application in a Research Context: Prototypical Suzuki Coupling

The bromine atom at the 6-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. The following protocol describes a generic Suzuki coupling to illustrate its application.

Rationale for Experimental Design:

  • Catalyst: Pd(dppf)Cl₂ is a robust, air-stable palladium catalyst effective for coupling a wide range of aryl bromides with boronic acids. Its bulky dppf ligand promotes the reductive elimination step, leading to efficient product formation.

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard for Suzuki reactions. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Heating: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

cluster_1 Suzuki Coupling Experimental Workflow prep 1. Reagent Prep (Schlenk Flask, Inert Gas) add_solids 2. Add Solids (Indazole, Boronic Acid, Base) prep->add_solids add_cat 3. Add Catalyst (Pd(dppf)Cl₂) add_solids->add_cat add_solv 4. Add Degassed Solvents (Dioxane/Water) add_cat->add_solv react 5. Heat & Stir (90-100 °C) add_solv->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Aqueous Workup (EtOAc/Water Extraction) monitor->workup Complete purify 8. Purify (Column Chromatography) workup->purify

References

Methodological & Application

Synthesis of 6-Bromo-2,3-dimethyl-2H-indazole from 2-bromobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-Bromo-2,3-dimethyl-2H-indazole from 2-Bromobenzaldehyde Precursors

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide range of biological activities, including anti-tumor and anti-inflammatory effects.[1][2] Specifically, N-alkylated indazoles like this compound serve as critical building blocks in the synthesis of complex pharmaceutical agents.[3][4] The synthesis of this target molecule from readily available 2-bromobenzaldehyde-derived precursors presents a significant challenge in controlling regioselectivity during the crucial N-alkylation step. The two nitrogen atoms in the indazole ring (N1 and N2) are both nucleophilic, often leading to a mixture of N1 and N2 alkylated isomers.[4][5]

This application note provides a comprehensive guide to the synthesis of this compound, focusing on scientifically-grounded strategies to achieve high regioselectivity. We will detail the conversion of a 2-bromobenzaldehyde-derived precursor into the key intermediate, 6-bromo-3-methyl-1H-indazole, and subsequently explore the critical N-methylation step, explaining the mechanistic principles that govern the formation of the desired N2-methylated product over its N1-methylated isomer.

Overall Synthetic Strategy

The synthesis is approached as a two-stage process. The first stage involves the formation of the indazole core to yield the 6-bromo-3-methyl-1H-indazole intermediate. The second, and most critical stage, is the regioselective methylation of this intermediate to yield the target compound.

G cluster_0 Stage 1: Indazole Core Formation cluster_1 Stage 2: Regioselective N-Methylation A 5-Bromo-2-acetyl -benzaldehyde Derivative C 6-Bromo-3-methyl-1H-indazole (Intermediate) A->C Cyclization B Hydrazine or Methylhydrazine B->C D 6-Bromo-3-methyl-1H-indazole F This compound (Target Product) D->F Kinetic Control E Methylating Agent (e.g., CH3I) E->F

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the 6-Bromo-3-methyl-1H-indazole Intermediate

The formation of the substituted indazole ring is the foundational step. While various methods exist, a common and effective strategy involves the cyclization of a substituted o-halobenzaldehyde or ketone with a hydrazine derivative.[6] For the purpose of this protocol, the intermediate 6-bromo-3-methyl-1H-indazole is presumed to be synthesized via established literature methods, for instance, from a precursor such as 4-bromo-2-fluoroacetophenone and hydrazine hydrate.[7] The key structural features required in the starting material are a bromine atom that will become the 6-bromo substituent, and an acetyl group ortho to a leaving group, which will cyclize to form the 3-methyl-indazole ring system.

Part 2: Regioselective N-Methylation of 6-Bromo-3-methyl-1H-indazole

This step is the most critical juncture of the synthesis, where control over the reaction conditions dictates the ratio of the desired N2-methylated product to the N1-methylated byproduct.

Mechanistic Insight: Kinetic vs. Thermodynamic Control

The regiochemical outcome of the N-alkylation of indazoles is governed by a balance between kinetic and thermodynamic control.[4]

  • Thermodynamic Pathway (N1-Alkylation): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5] Therefore, under conditions that allow for equilibration (e.g., strong base like sodium hydride in an aprotic solvent like THF), the reaction favors the formation of the more stable N1-methylated isomer.[4][8]

  • Kinetic Pathway (N2-Alkylation): The N2 position is often more sterically accessible and can be the site of faster initial attack under certain conditions. Using conditions that do not allow for equilibration (e.g., specific base-solvent combinations that favor the kinetic product), one can achieve higher selectivity for the N2-methylated isomer.[4]

G cluster_main N-Methylation Pathways cluster_products Indazole 6-Bromo-3-methyl-1H-indazole N-H Anion Indazole Anion (Deprotonated Intermediate) Indazole->Anion Base (e.g., NaH) N1_Product N1-Methylated Product (6-Bromo-1,3-dimethyl-1H-indazole) Thermodynamic Anion->N1_Product CH3I (Equilibrating Conditions) N2_Product N2-Methylated Product (this compound) Kinetic Anion->N2_Product CH3I (Kinetic Conditions)

Caption: Competing pathways in the N-methylation of the indazole intermediate.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly reactive with water, and methyl iodide is toxic and a suspected carcinogen. Handle with extreme care.

Protocol 1: Synthesis of this compound (Kinetic Product)

This protocol is optimized to favor the formation of the kinetically preferred N2-isomer, a key intermediate for various pharmaceutical targets.[4]

Materials and Reagents

ReagentM.W.Amount (mmol)Mass/Volume
6-Bromo-3-methyl-1H-indazole211.0610.02.11 g
1,4-Diazabicyclo[2.2.2]octane (DABCO)112.1711.01.23 g
N,N-Dimethylformamide (DMF)--20 mL
Methyl Iodide (CH₃I)141.9412.00.75 mL (1.70 g)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-3-methyl-1H-indazole (2.11 g, 10.0 mmol) and DABCO (1.23 g, 11.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Methylating Agent: Slowly add methyl iodide (0.75 mL, 12.0 mmol) dropwise to the stirred solution at room temperature over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Pour the reaction mixture into 100 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will be a mixture of N1 and N2 isomers. Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the two isomers. The N2-isomer is typically the more polar product.

Protocol 2: Synthesis of 6-Bromo-1,3-dimethyl-1H-indazole (Thermodynamic Product)

This protocol, adapted from similar indazole alkylations, favors the formation of the thermodynamically stable N1-isomer.[5][8]

Materials and Reagents

ReagentM.W.Amount (mmol)Mass/Volume
6-Bromo-3-methyl-1H-indazole211.0610.02.11 g
Sodium Hydride (NaH, 60% in mineral oil)24.0011.0440 mg
Tetrahydrofuran (THF), anhydrous--30 mL
Methyl Iodide (CH₃I)141.9411.00.69 mL (1.56 g)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (440 mg, 11.0 mmol).

  • Solvent Addition: Add 15 mL of anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 6-bromo-3-methyl-1H-indazole (2.11 g, 10.0 mmol) in 15 mL of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen gas evolution ceases.

  • Addition of Methylating Agent: Cool the mixture back down to 0 °C and add methyl iodide (0.69 mL, 11.0 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic and aqueous layers.

  • Purification: Extract the aqueous layer with ethyl acetate (2 x 40 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography as described in Protocol 1 to isolate the N1-isomer.

Characterization of this compound

Confirmation of the final product's structure and purity is essential. The N1 and N2 isomers can be distinguished using spectroscopic methods, particularly NMR.

Analysis TechniqueExpected Results for this compound[3][8][9]
¹H NMR Protons on the aromatic ring, a singlet for the C3-methyl group, and a singlet for the N2-methyl group. The chemical shift of the N-methyl group is a key differentiator (N1-methyl is typically further downfield than N2-methyl).
¹³C NMR Signals corresponding to the 9 carbons in the molecule, including the two methyl carbons and the carbons of the bromo-substituted benzene ring.
Mass Spectrometry (MS) Molecular ion peak (M+) consistent with the molecular formula C₉H₉BrN₂. Expected m/z for [M+H]⁺ is ~225.0.[8]
Purity (HPLC) >97% desired for most research applications.[3]

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 6-Bromo-2,3-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,3-dimethyl-2H-indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Specifically, the 2,3-dimethyl-2H-indazole moiety is a key structural motif in the development of novel therapeutics, particularly as inhibitors of protein kinases crucial for tumor growth.[1][5] The functionalization of this core structure is therefore of paramount importance for the exploration of new chemical space in drug discovery.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the synthesis of complex organic molecules from simple precursors.[6][7][8][9] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][10][11] This guide provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling of 6-Bromo-2,3-dimethyl-2H-indazole, a key intermediate for the synthesis of a diverse library of potentially bioactive molecules. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step guidance for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.

Synthesis of Starting Material: this compound

A common route to 2-alkylated indazoles involves the alkylation of the parent indazole. For instance, 6-bromo-2-methyl-2H-indazole can be synthesized from 6-bromoindazole by reaction with sodium hydride and methyl iodide in THF, which typically yields a mixture of N1 and N2 alkylated isomers that require chromatographic separation.[12] For the purpose of these application notes, we will assume the availability of the desired this compound isomer.

Core Principles of Palladium-Catalyzed Cross-Coupling

The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a palladium(0) active species.[7] This cycle can be broadly divided into three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, this compound), forming a palladium(II) intermediate.[7][13]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Carbopalladation (for Heck): The organic group from the coupling partner is transferred to the palladium(II) complex.[7][13]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the palladium(0) catalyst.[7][14]

The efficiency and selectivity of these reactions are critically dependent on the choice of ligands, bases, and solvents, which will be discussed in the context of each specific protocol.

Diagram 1: Generalized Catalytic Cycle

Palladium Catalytic Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle cluster_reactants Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX OxAdd Oxidative Addition PdII_R_Rprime R-Pd(II)L_n-R' PdII_RX->PdII_R_Rprime Transmetalation Transmetalation / Carbopalladation PdII_R_Rprime->Pd0 Product R-R' (Coupled Product) PdII_R_Rprime->Product RedElim Reductive Elimination R_X R-X (this compound) R_M R'-M / Alkene (Coupling Partner)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds, coupling an organoboron species with an organic halide.[10][15]

Scientific Rationale
  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. Electron-rich and sterically bulky phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.[14][16]

  • Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[17][18] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[17] The choice of base can significantly impact the reaction outcome and is often dependent on the specific substrates and solvent system.[18]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table
Coupling Partner (Arylboronic acid)ProductExpected Yield Range
Phenylboronic acid6-Phenyl-2,3-dimethyl-2H-indazole85-95%
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2,3-dimethyl-2H-indazole80-92%
3-Pyridinylboronic acid6-(3-Pyridinyl)-2,3-dimethyl-2H-indazole75-88%

Application Protocol 2: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[11][19]

Scientific Rationale
  • Catalyst and Ligands: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.[11] While the reaction can sometimes proceed without a ligand ("ligand-free"), phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are often added to stabilize the catalyst and improve yields.[11]

  • Base: An organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the hydrogen halide formed during the reaction.[11]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.

Experimental Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • P(o-tol)₃ (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the mixture to 120 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Diagram 2: Heck Reaction Workflow

Caption: Step-by-step workflow for the Mizoroki-Heck reaction.

Application Protocol 3: Buchwald-Hartwig Amination

This reaction is a cornerstone for the formation of C-N bonds, coupling amines with aryl halides.[20][21][22]

Scientific Rationale
  • Catalyst System: This reaction is highly dependent on the ligand used. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are crucial for facilitating the reductive elimination step, which is often rate-limiting.[20][23] Pre-formed palladium catalysts can also be used.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is effective at deprotonating the amine without competing in the coupling reaction.[24]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are essential to prevent quenching of the strong base.

Experimental Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu to a dry Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in toluene. Add this solution to the Schlenk tube.

  • Add this compound and the amine.

  • Seal the tube and heat the reaction mixture to 110 °C for 8-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, and quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Application Protocol 4: Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl halide.[25][26]

Scientific Rationale
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[26] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[26]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.

  • Copper-Free Conditions: Concerns about copper contamination in pharmaceutical applications have led to the development of copper-free Sonogashira protocols, which often require more specialized palladium catalysts and conditions.[25]

Experimental Protocol (Classic Conditions)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (5 mL)

Procedure:

  • To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the organic solution with water and brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Conclusion

The protocols detailed in this guide provide robust and reproducible methods for the functionalization of this compound via palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles and the roles of the various reagents, researchers can effectively synthesize a wide array of novel indazole derivatives. These compounds serve as valuable building blocks for high-throughput screening and lead optimization in drug discovery programs, particularly in the search for new kinase inhibitors and other therapeutic agents. The versatility of these reactions underscores their indispensable role in modern synthetic and medicinal chemistry.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromo-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Indazoles in Medicinal Chemistry

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] The strategic introduction of aryl amine functionalities onto the indazole ring system via N-arylation is a cornerstone of modern drug discovery, enabling the fine-tuning of a compound's pharmacological profile. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these critical C-N bonds, largely supplanting harsher, traditional methods like the Ullmann condensation due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[3][4]

This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to bromo-indazole derivatives, a common and synthetically accessible class of substrates. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts, ligands, bases, and solvents, and provide step-by-step experimental procedures and troubleshooting advice to empower researchers in their synthesis of novel indazole-based compounds.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the catalytic loop. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the bromo-indazole, breaking the C-Br bond and forming a Pd(II) intermediate.[5][6] This is often the rate-determining step of the reaction.[6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido ligand.[7]

  • Reductive Elimination: The aryl and amido ligands on the palladium center couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Amido Complex AmineCoord->Amido Base, -HBase⁺ Amido->Pd0 Reductive Elimination ArNR2 N-Aryl Indazole HBaseX Protonated Base and Halide Salt ArBr Bromo-indazole R2NH Amine Base Base caption Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Reaction Parameters: A Guide to Optimization

The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key parameters. For bromo-indazole substrates, the following considerations are paramount.

Palladium Precatalyst and Ligand Selection

The combination of the palladium source and the phosphine ligand is the heart of the catalytic system. While early iterations of the reaction utilized simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ with monodentate phosphine ligands, significant advancements have been made with the development of bulky, electron-rich biarylphosphine ligands.[3][8] These ligands promote both the oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope. For heteroaromatic substrates like bromo-indazoles, which can sometimes be challenging, these advanced ligands are often essential.[9]

Ligand ClassExamplesKey Features & Applications for Bromo-indazoles
Biaryl Monophosphines XPhos, RuPhos, BrettPhosHighly effective for a wide range of amines and aryl halides, including challenging heteroaryl chlorides and bromides.[10] Often the first choice for screening reactions.
Chelating Diphosphines Xantphos, BINAP, dppfXantphos is known for its wide bite angle, which can be beneficial in preventing catalyst deactivation.[5][8] BINAP and dppf were among the first bidentate ligands to show broad utility.[3]
Josiphos-type Ligands (CyPF-tBu)JosiphosThese ferrocene-based ligands have demonstrated high activity, particularly for the coupling of primary amines and even ammonia equivalents.[3][11]
N-Heterocyclic Carbenes (NHCs) IPr, IMesOffer an alternative to phosphine ligands, known for their robustness and high catalytic activity.[12][13][14]

Recommendation: For initial screening of the amination of a bromo-indazole, a combination of a palladium precatalyst such as Pd₂(dba)₃ or a pre-formed catalyst like XPhos Pd G3 with a biaryl monophosphine ligand like XPhos or RuPhos is a robust starting point.

The Critical Role of the Base

The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, but it also influences the overall reaction rate and can impact the stability of sensitive functional groups on the substrates.[15][16] The choice of base is highly dependent on the pKa of the amine and the solvent used.

BasepKa of Conjugate AcidTypical Applications & Considerations
Sodium tert-butoxide (NaOtBu) ~19A strong, commonly used base that is often highly effective.[17] However, its high basicity can lead to the decomposition of substrates with sensitive functional groups.[18]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Another strong, non-nucleophilic base that can be very effective, particularly for less reactive systems.[17]
Cesium Carbonate (Cs₂CO₃) ~10A weaker base that is a good choice for substrates with base-sensitive functionalities.[17] Its good solubility in some organic solvents is also an advantage.[17]
Potassium Phosphate (K₃PO₄) ~12.3A moderately weak base that offers a good balance of reactivity and functional group tolerance.[5][17]

Recommendation: For substrates without base-sensitive groups, NaOtBu is often the most effective base. For more delicate substrates, a screen of weaker bases such as Cs₂CO₃ and K₃PO₄ is recommended.

Solvent Selection

The choice of solvent is crucial for ensuring the solubility of all reaction components and for maintaining the stability of the catalytic species.[18] Anhydrous and degassed solvents are essential to prevent catalyst deactivation and ensure reproducibility.

SolventProperties & Considerations
Toluene A common, non-polar solvent that is effective for many Buchwald-Hartwig reactions.[19]
1,4-Dioxane A polar aprotic solvent that can be beneficial for solubilizing more polar substrates and reagents.[17][19]
Tetrahydrofuran (THF) Another polar aprotic solvent, often used for reactions at lower to moderate temperatures.[17]
tert-Amyl alcohol A polar protic solvent that has been shown to be effective in some systems, particularly with weaker bases.

Recommendation: Toluene and 1,4-dioxane are excellent starting points for solvent screening. It is imperative to use anhydrous and thoroughly degassed solvents to obtain optimal results.

Experimental Protocols

The following protocols are provided as a general guide for the Buchwald-Hartwig amination of bromo-indazole derivatives. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Bromo-indazole, Pd Catalyst, Ligand, and Base setup->reagents solvent_amine Add Degassed Solvent and Amine reagents->solvent_amine heat Heat to Reaction Temperature (e.g., 80-110 °C) solvent_amine->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End (Characterized Product) purify->end

Caption: Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

Protocol 1: General Procedure for the Amination of a Bromo-indazole with a Primary or Secondary Amine

Materials:

  • Bromo-indazole derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromo-indazole, palladium precatalyst, phosphine ligand, and base.

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Through the septum, add the degassed solvent followed by the amine.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture for the specified time (typically 4-24 hours), monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[20]

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated indazole derivative.[18][20]

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (due to oxygen or moisture) - Poor solubility of reagents - Inappropriate ligand or base- Ensure all reagents are pure and solvents are anhydrous and degassed.[18] - Try a different solvent or a solvent mixture to improve solubility. - Screen different ligands and bases. For example, if NaOtBu fails, try K₃PO₄ or Cs₂CO₃.[18]
Formation of Hydrodehalogenated Byproduct - Side reaction competing with amination, often ligand-dependent.[3]- Screen a different class of phosphine ligand. Bulky, electron-rich ligands can sometimes suppress this side reaction.[7]
Decomposition of Starting Material - Base is too strong for the substrate. - Reaction temperature is too high.- Switch to a weaker base (e.g., from NaOtBu to Cs₂CO₃).[18] - Lower the reaction temperature and monitor for longer reaction times.
Multiple Products Observed - Potential for reaction at multiple sites on the indazole or amine. - Isomerization of the indazole.- If the amine has multiple reactive sites (e.g., a primary and a secondary amine), consider a protection strategy. - For indazoles, direct N-arylation can sometimes yield a mixture of N(1) and N(2) regioisomers.[21] The choice of bromo-indazole precursor can direct the regioselectivity.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated indazole derivatives, providing a reliable and versatile route to a wide array of medicinally relevant compounds. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can successfully navigate the challenges associated with this transformation. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of efficient and high-yielding syntheses of novel indazole-based molecules, ultimately accelerating the pace of drug discovery and development.

References

Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 6-Bromo-2,3-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2,3-dimethyl-2H-indazole is a substituted indazole derivative with potential applications in medicinal chemistry and materials science.[1] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is of paramount importance for safety, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of non-volatile and thermally labile compounds.[2] This application note details the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound. The method is designed to be precise, accurate, and robust, capable of separating the main compound from its potential process-related impurities and degradation products.

The development of a stability-indicating method is a critical aspect of the drug development process. It involves subjecting the drug substance to stress conditions to generate potential degradation products and ensuring that the analytical method can resolve these degradants from the intact drug.[3][4] This provides confidence that the method can accurately measure the purity of the drug substance over its shelf life.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physicochemical properties is crucial for methodical HPLC method development.

PropertyValueSource
Molecular FormulaC₉H₉BrN₂[5]
Molecular Weight225.09 g/mol [5]
AppearanceWhite to yellow solid[1]
Melting Point83-88 °C[1]
Log P (Predicted)2.6[6]

The predicted Log P value suggests that this compound is a moderately non-polar compound, making it an ideal candidate for reversed-phase chromatography.[7]

Method Development Strategy

The primary objective is to develop an HPLC method that can effectively separate this compound from its potential impurities and degradation products. A systematic approach, as outlined below, was employed.

Caption: Workflow for HPLC Method Development.

Instrumentation and Software

A standard HPLC system equipped with a quaternary pump, autosampler, column temperature controller, and a Photodiode Array (PDA) detector was used. Data acquisition and processing were performed using a suitable Chromatography Data System (CDS). The use of a PDA detector is highly advantageous as it allows for the simultaneous acquisition of absorbance data across a wide range of wavelengths, which is invaluable for peak purity analysis and identifying the optimal detection wavelength.[8][9][10]

Selection of Stationary and Mobile Phases

Given the moderately non-polar nature of the analyte, a reversed-phase approach was selected. The choice of the stationary and mobile phases is critical for achieving the desired separation.[11]

  • Stationary Phase: A C18 column is a common starting point for reversed-phase chromatography due to its wide applicability. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm was chosen to provide good resolution and efficiency.

  • Mobile Phase: A combination of an aqueous phase and an organic modifier is standard for RP-HPLC.[12][13]

    • Aqueous Phase (Mobile Phase A): 0.1% Formic acid in water. The acidic modifier helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.

    • Organic Modifier (Mobile Phase B): Acetonitrile. Acetonitrile is a common choice due to its low viscosity and UV transparency.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a diluent (Acetonitrile:Water, 50:50 v/v).

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the working standard solution.

Initial Chromatographic Conditions

The initial screening was performed using the following conditions:

ParameterCondition
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient50-90% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionPDA, 200-400 nm (Extraction at 254 nm)
Injection Volume10 µL

Method Optimization

The initial screening provided a good starting point, but optimization was necessary to improve peak shape and resolution from potential closely eluting impurities. A gradient elution was chosen over an isocratic one to ensure the timely elution of any potential late-eluting impurities and to maintain good peak shape for the main analyte.

Optimized Chromatographic Conditions
ParameterOptimized ConditionRationale
ColumnC18 (250 mm x 4.6 mm, 5 µm)Provides good resolution and efficiency.
Mobile Phase A0.1% Formic Acid in WaterAcidic modifier for improved peak shape.
Mobile Phase BAcetonitrileGood UV transparency and low viscosity.
Gradient Program0-5 min: 50% B, 5-25 min: 50-80% B, 25-30 min: 80% B, 30-31 min: 80-50% B, 31-35 min: 50% BOptimized for separation of the main peak from potential impurities.
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature35 °CIncreased temperature can improve peak shape and reduce backpressure.
Detection Wavelength260 nmDetermined from the UV spectrum of the analyte for optimal sensitivity.
Injection Volume10 µLStandard injection volume.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[14][15] The goal is to achieve 5-20% degradation of the API to ensure that the degradation products are formed at a sufficient level for detection and resolution.[16][17]

ForcedDegradation cluster_stress Stress Conditions cluster_process Analytical Process Acid Acid Hydrolysis (0.1 M HCl, 60°C) Quench Quench Reaction Acid->Quench Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Quench Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Quench Thermal Thermal (80°C, solid) Analyze Analyze by HPLC-PDA Thermal->Analyze Photo Photolytic (ICH Q1B) Photo->Analyze Stock Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions Stock->Stress Quench->Analyze

Caption: Workflow for forced degradation studies.

Forced Degradation Protocols
  • Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 M HCl and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 M NaOH.

  • Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 M NaOH and kept at 60 °C for 8 hours. The solution was then neutralized with 0.1 M HCl.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 48 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 80 °C for 7 days.

  • Photolytic Degradation: The solid drug substance was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

The results of the forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the formation of several degradation products. The developed HPLC method was able to successfully resolve all the degradation peaks from the main analyte peak, demonstrating its stability-indicating nature. Peak purity analysis using the PDA detector confirmed the homogeneity of the main peak in all stress conditions.[18][19]

Method Validation

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[20][21][22] The following validation parameters were assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. The results from the forced degradation studies demonstrated the specificity of the method.

  • Linearity: The linearity of the method was evaluated by analyzing five concentrations of the reference standard ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity.

  • Range: The range of the method was established from the linearity data and was confirmed to be 50-150 µg/mL.

  • Accuracy: The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method was determined by six replicate injections of the working standard solution. The relative standard deviation (RSD) of the peak areas was < 1.0%.

    • Intermediate Precision (Inter-day precision): The intermediate precision was assessed by performing the analysis on different days with different analysts and different equipment. The RSD was found to be < 2.0%.

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

Conclusion

A simple, precise, accurate, and robust stability-indicating RP-HPLC method has been developed and validated for the purity analysis of this compound. The method is capable of separating the main analyte from its process-related impurities and degradation products generated under various stress conditions. The use of a PDA detector allows for comprehensive peak purity assessment. This validated method is suitable for routine quality control and stability monitoring of this compound in a pharmaceutical setting.

References

Topic: Gas Chromatography Methods for Volatile Impurities in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of active pharmaceutical ingredients (APIs) such as indazole and its derivatives inevitably involves the use of various organic solvents.[1] These solvents, along with other potential volatile reaction by-products, can remain in the final product as volatile impurities. Regulatory bodies worldwide require strict control of these residual solvents as they provide no therapeutic benefit and may be harmful.[2] This application note provides a detailed, field-proven guide to the development and implementation of a robust gas chromatography (GC) method for the identification and quantification of volatile impurities in indazole. We will explore the rationale behind key experimental choices, from sample preparation to detector selection, and provide a comprehensive, step-by-step protocol using Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), a technique widely accepted for its accuracy and reliability in residual solvent analysis.[3]

Introduction: The Analytical Imperative

Indazole and its derivatives represent an important class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anti-tumor and anti-inflammatory properties.[4] The synthesis pathways for these molecules can be complex, often employing a variety of organic solvents for reactions, extractions, and purifications.[5] Organic volatile impurities (OVIs), also known as residual solvents, are trace-level chemicals remaining from the manufacturing process.[6]

The control of these impurities is not merely a quality objective but a regulatory mandate. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3C(R8), classify residual solvents based on their toxicity and establish permissible daily exposure (PDE) limits.[7] Therefore, a sensitive, specific, and validated analytical method is essential to ensure that the levels of volatile impurities in the indazole API are below these safety thresholds.[8][9]

Gas chromatography is the premier technique for this analysis due to its ability to separate and detect volatile and semi-volatile organic compounds with high resolution and sensitivity.[9]

The Strategic Approach: Why Headspace GC-FID?

While direct liquid injection into a GC is possible, it presents significant challenges when analyzing a non-volatile API matrix like indazole. Injecting the dissolved API can contaminate the GC inlet and the column, leading to frequent maintenance and poor chromatographic performance.

Static Headspace (HS) sampling elegantly circumvents this issue.[10] The principle is straightforward:

  • The API sample is dissolved in a high-boiling point solvent and sealed in a vial.

  • The vial is heated to a specific temperature, allowing volatile impurities to partition from the liquid phase into the gaseous phase (the "headspace").[11]

  • A portion of this headspace gas is then automatically injected into the GC, leaving the non-volatile indazole matrix behind.[12]

This approach offers two primary advantages:

  • Matrix Elimination: It protects the analytical system from contamination, enhancing column lifetime and data reproducibility.[11]

  • Enhanced Sensitivity: The heating and equilibration process effectively concentrates volatile analytes in the headspace, improving detection limits for trace-level impurities.[13]

For detection, the Flame Ionization Detector (FID) is the workhorse for residual solvent analysis. It is robust, highly sensitive to organic compounds, and provides a linear response over a wide concentration range, making it ideal for routine quantification.[14] While a Mass Spectrometer (MS) is invaluable for identifying unknown impurities, the FID is more cost-effective and straightforward for quantifying known solvents as required by ICH guidelines.[3][15]

Method Development: Causality Behind the Choices

A robust GC method is not a mere list of parameters but a system where each choice is deliberately made to achieve the analytical goal.

Sample Diluent: The Unsung Hero

The choice of solvent to dissolve the indazole sample is critical. The ideal diluent must:

  • Completely dissolve the indazole API.

  • Have a high boiling point to avoid creating a large solvent peak in the chromatogram that could interfere with early-eluting impurities.[13]

  • Be of high purity ("headspace grade") to ensure it does not introduce interfering peaks.[13]

For water-insoluble samples like many indazole derivatives, Dimethyl sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI) are excellent choices.[13][16] They are powerful solvents with very low vapor pressure, ensuring that only the analytes of interest partition significantly into the headspace.

GC Column Selection: The Core of Separation

The GC column stationary phase separates compounds based on their chemical properties, primarily boiling point and polarity.[17] Since the potential volatile impurities in indazole synthesis can range from non-polar (e.g., hexane) to polar (e.g., methanol), a mid-polarity column is often the most versatile choice.[18]

A 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase (USP G43) , such as a DB-624 or equivalent, is highly effective.[19][20] This phase provides excellent resolution for a broad range of common solvents, separating them based on a combination of dispersion forces and dipole-dipole interactions.

Column dimensions also play a role:

  • Length (30 m): A standard length that provides a good balance between resolution and analysis time.

  • Internal Diameter (0.25 - 0.32 mm): Offers a good compromise between efficiency and sample loading capacity.[21]

  • Film Thickness (1.4 - 1.8 µm): A thicker film increases the retention of highly volatile compounds, improving their separation from the solvent front.[22]

Logical Workflow for Impurity Analysis

The diagram below outlines the comprehensive workflow for analyzing volatile impurities, from sample handling to the final report, incorporating decision points for method selection.

G cluster_prep Sample & Standard Preparation cluster_analysis HS-GC Analysis cluster_data Data Processing & Reporting cluster_decision Method Selection Logic sample Receive Indazole API Sample prep_sample Weigh Sample, Add Diluent (e.g., DMSO), Seal Vial sample->prep_sample hs_gc Load Vials into Headspace Autosampler prep_sample->hs_gc prep_std Prepare Stock & Working Standards of Target Solvents prep_std->hs_gc run_seq Run Analytical Sequence (Blank, SST, Standards, Samples) hs_gc->run_seq process Integrate Chromatograms run_seq->process quant Quantify Impurities Against Calibration Curve process->quant report Generate Final Report (ppm levels vs. ICH Limits) quant->report node_result node_result goal Analytical Goal? routine Routine Quantification of Known Solvents goal->routine unknown Identification of Unknown Peaks goal->unknown use_fid Use GC-FID Method routine->use_fid use_ms Use GC-MS Method unknown->use_ms

Caption: Workflow for GC analysis of volatile impurities in indazole.

Detailed Protocol: HS-GC-FID for Residual Solvents

This protocol is a self-validating system designed for the routine quantification of common residual solvents in indazole API.

Materials and Reagents
  • Solvents: Headspace-grade or GC-grade Dimethyl sulfoxide (DMSO).

  • Reference Standards: Certified reference standards of target solvents (e.g., Methanol, Acetone, Dichloromethane, Toluene, Hexane, etc.).

  • Vials: 20 mL glass headspace vials with PTFE/silicone septa and aluminum crimp caps.

  • Gases: High-purity Helium or Hydrogen (carrier gas), Hydrogen (FID), and compressed air (FID).[23]

Instrumentation and Conditions
Parameter Setting Rationale
GC System Agilent 7890B or equivalent with FIDIndustry-standard, reliable platform.
Autosampler Headspace Sampler (e.g., Agilent 7697A)For automated, reproducible injection of the volatile fraction.[12]
Column DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm filmMid-polarity phase for broad solvent analysis.[19] Thicker film enhances retention of volatile analytes.
Carrier Gas Helium at a constant flow of 2.0 mL/minInert gas, provides good efficiency. Flow rate balances speed and resolution.
Inlet Temperature 200 °CEnsures rapid vaporization of analytes without thermal degradation.
Split Ratio 10:1Prevents column overloading while maintaining good sensitivity.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 minInitial hold separates highly volatile solvents; ramp elutes higher boiling point solvents.[20]
Detector FID at 250 °CHigh temperature prevents condensation and ensures stable signal.
FID Gas Flows H2: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/minOptimized for maximum sensitivity and stable flame.
Headspace Oven Temp 80 °C - 100 °CBalances efficient partitioning of volatiles with minimizing potential API degradation.[7]
Headspace Loop Temp 90 °C - 110 °CKept higher than oven to prevent analyte condensation.[12]
Headspace Transfer Line 100 °C - 120 °CKept higher than loop to ensure complete transfer to GC inlet.[12]
Vial Equilibration Time 15 - 30 minutesEnsures that the partitioning of analytes between the liquid and gas phase reaches equilibrium.[10]
Preparation of Solutions
  • Standard Stock Solution: Prepare a stock solution containing all target solvents in DMSO. The concentrations should be chosen to be at or above the ICH limit for each solvent.

  • Working Standard Solution: Dilute the stock solution with DMSO to a final concentration that reflects the specification limit (e.g., 100% of the ICH limit). For example, to prepare a standard for Toluene (ICH limit 890 ppm), if the sample weight is 100 mg in 5 mL of DMSO, the standard concentration should be 44.5 µg/mL.[12]

  • Sample Preparation: Accurately weigh approximately 100 mg of the indazole API into a 20 mL headspace vial. Pipette 5.0 mL of DMSO into the vial. Immediately seal the vial with a crimp cap.[16]

  • Blank Preparation: Pipette 5.0 mL of DMSO into an empty 20 mL headspace vial and seal. This is used to verify the absence of interfering peaks from the diluent.[13]

Analytical Sequence & System Suitability

A typical analytical sequence would be:

  • Blank (DMSO) - 2 injections

  • Working Standard - 6 injections (for precision)

  • Blank (DMSO) - 1 injection

  • Sample - 2 injections

  • Working Standard - 1 injection (to check for drift)

System Suitability Test (SST): Before analyzing samples, the system's performance must be verified. This is a core component of a self-validating protocol.

SST Parameter Acceptance Criteria Purpose
Precision/Repeatability RSD ≤ 15.0% for 6 injections of the working standard.[1]Ensures the system provides consistent, reproducible results.
Resolution (Rs) Rs ≥ 1.5 between the two closest eluting solvent peaks.Confirms that critical impurity pairs are adequately separated.
Signal-to-Noise (S/N) S/N ≥ 10 for each analyte in the working standard.Demonstrates that the method has sufficient sensitivity.

Method Validation Summary

Any analytical method used for API release must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[24] The validation demonstrates the method's accuracy, precision, specificity, linearity, range, and robustness.[9][25]

Parameter Description Typical Acceptance Criteria
Specificity Ability to detect analytes in the presence of the indazole matrix and other potential impurities.No interfering peaks at the retention times of target analytes in the blank or a placebo sample.
Linearity The method's ability to produce results proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 for each solvent over a range of 50% to 150% of the limit.
Accuracy Closeness of test results to the true value, assessed by spike recovery.Recovery between 80.0% and 120.0% for each solvent spiked into the sample matrix at 3 levels.
Precision Agreement among a series of measurements (repeatability and intermediate precision).RSD ≤ 15.0% for repeatability (same day, same analyst) and intermediate precision (different day/analyst).
LOD/LOQ Lowest amount of analyte that can be detected (LOD) and quantified (LOQ) reliably.LOD: S/N ≥ 3; LOQ: S/N ≥ 10. The LOQ must be below the reporting threshold.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria are met when parameters like oven temperature or flow rate are slightly varied.

Data Analysis and Calculation

The concentration of each volatile impurity in the indazole sample is calculated using the response from the external standard.

Formula: Impurity (ppm) = (Area_Sample / Area_Standard) * C_Standard * (Vial_Volume / Sample_Weight) * 1000

Where:

  • Area_Sample: Peak area of the impurity in the sample chromatogram.

  • Area_Standard: Average peak area of the impurity in the working standard chromatograms.

  • C_Standard: Concentration of the impurity in the working standard (µg/mL).

  • Vial_Volume: Volume of diluent added to the sample vial (mL).

  • Sample_Weight: Weight of the indazole sample (g).

The final result is compared against the limits specified in the ICH Q3C guidelines.

Conclusion

This application note details a robust, reliable, and regulatory-compliant HS-GC-FID method for the quantification of volatile impurities in indazole API. By understanding the scientific rationale behind the selection of sample preparation techniques, column chemistry, and instrumental parameters, laboratories can confidently implement and validate this protocol. The use of static headspace sampling protects the instrument and enhances sensitivity, while the flame ionization detector provides the stability and linear range required for accurate quantification. This method serves as a cornerstone for ensuring the quality, safety, and purity of indazole-based pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of Bromo-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromo-indazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these often-tricky transformations. The unique electronic nature of the indazole ring system can present specific hurdles not always seen with simpler aryl halides. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve issues of low conversion and yield in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling of a 5-bromo-indazole is giving very low conversion. What are the most common culprits?

Low conversion in the Suzuki-Miyaura coupling of bromo-indazoles is a frequent issue. The problem often lies in one of four areas: the catalyst/ligand system, the base, the solvent, or competing side reactions.

1. Ineffective Catalyst/Ligand Combination: The indazole moiety, being a nitrogen-containing heterocycle, can coordinate to the palladium center and inhibit catalysis. Therefore, the choice of ligand is critical.

  • Expertise & Experience: While simple catalysts like Pd(PPh₃)₄ can work for some substrates, they often fail with more challenging indazoles. Ligands that are both bulky and electron-rich are generally required to promote the crucial reductive elimination step and prevent catalyst deactivation. For the Suzuki coupling of 5-bromoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or Pd(dppf)Cl₂, has been shown to be a highly effective catalyst, often providing high yields in relatively short reaction times.[1][2]

  • Causality: Bulky ligands like dppf create a sterically hindered environment around the palladium atom, which favors the bond-forming reductive elimination over side reactions. Their electron-donating nature also increases the electron density on the palladium, facilitating the initial oxidative addition step with the bromo-indazole.

2. Suboptimal Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. Its strength and solubility can significantly impact the reaction rate and yield.

  • Expertise & Experience: For bromo-indazoles, moderately strong inorganic bases are often a good starting point. Potassium carbonate (K₂CO₃) is a widely used and effective base for these couplings.[1][2] In some cases, a stronger base like cesium carbonate (Cs₂CO₃) may be required to achieve higher yields, particularly with more sterically hindered or electronically deactivated substrates.[2][3]

  • Causality: The base activates the organoboron species, forming a more nucleophilic boronate complex that can efficiently transfer its organic group to the palladium center during transmetalation. If the base is too weak, this step becomes the bottleneck, leading to low conversion.

3. Competing Side Reactions: Protodeboronation and Homocoupling:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. This is particularly an issue with heteroaryl boronic acids, such as thiopheneboronic acids.[1]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules, which consumes the reagent and reduces the yield of the desired product.[4] This is often promoted by the presence of oxygen in the reaction mixture.[4]

  • Troubleshooting: To minimize these side reactions, ensure your reaction is thoroughly degassed using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[4] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also help compensate for any loss due to these side reactions.[5]

4. Inappropriate Solvent: The solvent must be able to dissolve the reactants and stabilize the catalytic species.

  • Expertise & Experience: A mixture of a polar aprotic solvent and water is often optimal for Suzuki reactions. Common choices include dimethoxyethane (DME)[1][2], dioxane/water[2][6], or acetonitrile/water.[5] The presence of water is often necessary to help dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Causality: The solvent's polarity can influence the stability of intermediates in the catalytic cycle and affect the rate of key steps like oxidative addition and reductive elimination.[7][8][9]

Q2: I'm attempting a Buchwald-Hartwig amination on a bromo-indazole and see mostly starting material. How can I improve my yield?

The Buchwald-Hartwig amination is another powerful tool for functionalizing indazoles, but it comes with its own set of challenges. Similar to the Suzuki coupling, success hinges on the careful selection of reaction parameters.

1. Catalyst and Ligand are Key: The C-N bond-forming reductive elimination can be particularly challenging. The selection of a suitable ligand is paramount.

  • Expertise & Experience: For Buchwald-Hartwig reactions, highly specialized, bulky, and electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos), are typically required.[10] These ligands are designed to accelerate the reductive elimination step and prevent the formation of off-cycle catalyst species. The choice of palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, is also important.[10]

  • Causality: The steric bulk of these ligands promotes the formation of a three-coordinate palladium intermediate, which is primed for reductive elimination. Their electron-donating character increases the rate of oxidative addition.[11]

2. The Right Base for the Job: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine to form the active nucleophile.

  • Expertise & Experience: Sodium tert-butoxide (NaOtBu) is a very common and effective base for these reactions.[12] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often in combination with a more active catalyst system.[12]

  • Causality: The pKa of the amine and the steric environment will dictate the required base strength. Incomplete deprotonation of the amine will lead to a low concentration of the active nucleophile and thus, low conversion.

3. Solvent Considerations: Anhydrous, aprotic solvents are generally used for Buchwald-Hartwig aminations.

  • Expertise & Experience: Toluene and dioxane are common solvent choices. The solvent must be able to dissolve the substrates and the palladium complex, and its boiling point will often dictate the reaction temperature.

  • Causality: The solvent can influence the solubility of the base and the stability of the catalytic intermediates. Protic solvents are generally avoided as they can compete with the amine nucleophile.

Q3: My Heck reaction with a 3-bromo-indazole is plagued by a major debrominated side product. What is causing this and how can I prevent it?

Debromination, or hydrodehalogenation, is a common and frustrating side reaction in palladium-catalyzed couplings of aryl bromides, especially electron-rich ones like some indazoles.[13][14]

Understanding the Cause: Debromination occurs when the palladium-aryl intermediate, formed after oxidative addition, undergoes a reaction that replaces the bromine atom with a hydrogen atom. This can happen through various pathways, often involving hydride sources in the reaction mixture.

Troubleshooting Strategies:

  • Choice of Base and Additives:

    • Expertise & Experience: In some cases, the base itself or its decomposition products can act as a hydride source. For Heck reactions of 3-bromoindazoles, it has been shown that the addition of bromide salts, such as tetrabutylammonium bromide (TBAB) or sodium bromide (NaBr), can significantly suppress the debromination side reaction.[13][14]

    • Causality: The bromide ions are thought to play a dual role. They can coordinate to the palladium center, stabilizing the active catalyst and disfavoring the pathways that lead to hydride formation.[13] They can also act as a grinding auxiliary in mechanochemical reactions.[13][14]

  • Protecting the Indazole Nitrogen:

    • Expertise & Experience: The acidic N-H proton of the indazole can sometimes interfere with the catalytic cycle. Protecting the nitrogen with a suitable group (e.g., Boc, alkyl) can prevent these side reactions and often leads to cleaner reactions and higher yields.[1][15]

    • Causality: An unprotected N-H group can be deprotonated by the base, and the resulting indazolide anion can act as a ligand, potentially leading to catalyst deactivation or undesired side reactions.

Visualizing the Troubleshooting Process

To aid in diagnosing issues, the following workflow can be used:

Caption: A logical workflow for troubleshooting common palladium-catalyzed reactions of bromo-indazoles.

Data at a Glance: Recommended Starting Conditions

For convenience, the following table summarizes recommended starting conditions for common palladium-catalyzed reactions of bromo-indazoles based on literature precedents. Note that optimization is often necessary for specific substrates.

Reaction TypeBromo-indazole PositionRecommended CatalystRecommended LigandRecommended BaseRecommended SolventTemperature (°C)Reference
Suzuki-Miyaura 5-bromoPd(dppf)Cl₂dppfK₂CO₃DME80[1]
Suzuki-Miyaura 7-bromoPd(PPh₃)₄PPh₃Cs₂CO₃Dioxane/EtOH/H₂O140[3]
Buchwald-Hartwig 3-bromoPd₂(dba)₃XPhosNaOtBuToluene100-110General Recommendation
Heck 3-bromoPd(OAc)₂PPh₃TEAN/A (Ball-milling)Ambient[14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 5-Bromo-indazole[1][2]
  • Reaction Setup: To an oven-dried reaction vessel, add the 5-bromo-indazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (2-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., DME or a dioxane/water mixture).

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromo-indazole, Boronic Acid, Base B Add Catalyst (e.g., Pd(dppf)Cl₂) A->B C Add Degassed Solvent B->C D Degas Mixture (N₂ or Ar purge) C->D E Heat & Stir (80-100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry, Filter, Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling of a bromo-indazole.

References

Technical Support Center: Minimizing Dehalogenated Byproducts in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate one of the most common and frustrating side reactions: dehalogenation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs): Understanding the Roots of Dehalogenation

This section addresses the fundamental principles behind the formation of dehalogenated byproducts.

Q1: What is dehalogenation in the context of Suzuki coupling?

Dehalogenation is an undesired side reaction where the halogen atom (I, Br, Cl) of the electrophilic starting material (Ar-X) is replaced by a hydrogen atom, yielding a simple arene (Ar-H).[1][2][3] This process consumes the starting material, reduces the yield of the desired cross-coupled product (Ar-Ar'), and introduces a byproduct that can be difficult to separate during purification.[3]

Q2: What are the primary mechanisms leading to dehalogenation?

Two main pathways contribute to byproduct formation:

  • Hydrodehalogenation: This is the most common pathway for the dehalogenation of the aryl halide. It involves the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can arise from the palladium catalyst's interaction with bases (especially alkoxides), solvents (like alcohols), or even trace amounts of water.[1][4] The Pd-H species then participates in a competing catalytic cycle, leading to the formation of the Ar-H byproduct.[1]

  • Protodeboronation (or Protodeborylation): This reaction involves the cleavage of the carbon-boron bond of the organoboron reagent (e.g., Ar'-B(OH)₂) and its replacement with a carbon-hydrogen bond.[5][6] This side reaction consumes the nucleophilic coupling partner, effectively shutting down the productive Suzuki cycle and leaving unreacted aryl halide, which can then be more susceptible to hydrodehalogenation over long reaction times.[5]

Q3: Which types of substrates are most susceptible to these side reactions?

  • Aryl Halides: The tendency for hydrodehalogenation generally follows the order of halide reactivity: I > Br > Cl .[1][7][8] While aryl iodides undergo oxidative addition most readily, they are also the most prone to this side reaction.[3] Electron-deficient aryl halides and, notably, N-heterocyclic halides (e.g., pyridines, pyrazoles, indoles) are particularly susceptible.[1][7][9][10]

  • Organoboron Reagents: Protodeboronation is a significant issue for electron-deficient arylboronic acids and many heteroaromatic boronic acids (especially 2-pyridyl derivatives).[6][11] The instability of these reagents can be a major source of low yields.[6]

Q4: How does my choice of catalyst, ligand, base, and solvent impact dehalogenation?

Every component of the reaction plays a critical role:

  • Catalyst & Ligand: The ligand's steric and electronic properties dictate the reactivity of the palladium center.[4] Bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the desired reductive elimination step, helping it to outcompete dehalogenation pathways.[1][4]

  • Base: The base is crucial for activating the boronic acid but can also be a primary source of unwanted hydride species.[12][13][14] Strong bases, particularly alkoxides (e.g., NaOEt, KOtBu), are known to promote dehalogenation.[3] Weaker inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally safer choices.[1][3]

  • Solvent: The solvent can be an active participant in the dehalogenation mechanism.[15] Protic solvents like alcohols can directly act as hydride sources.[3][4] Aprotic solvents such as dioxane, THF, and toluene are often preferred to minimize this risk.[1] While some water is often necessary to facilitate the catalytic cycle, excessive amounts can promote protodeboronation and other side reactions.[16][17]

Troubleshooting Guide: From Problem to Solution

This section is structured to address specific issues you may encounter during your experiments.

Problem 1: High levels of a dehalogenated byproduct are observed, matching the mass of my starting aryl halide.

This is a classic case of hydrodehalogenation . The rate of the undesired dehalogenation pathway is outpacing the rate of productive cross-coupling.

Causality: This typically occurs when the catalytic cycle is generating a significant amount of Pd-H species, or when the transmetalation or reductive elimination steps of the desired cycle are slow.

Solutions:

  • Re-evaluate Your Base:

    • Action: If using a strong base like sodium ethoxide or potassium tert-butoxide, switch to a weaker inorganic base.

    • Recommendation: Use potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[1][3] These bases are less likely to act as hydride donors.[3]

  • Optimize the Ligand:

    • Action: If using a simple ligand like triphenylphosphine (PPh₃), switch to a more specialized ligand designed for cross-coupling.

    • Recommendation: Employ a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1] These ligands promote the crucial reductive elimination step, accelerating the formation of your desired product.[4]

  • Change the Solvent:

    • Action: If using an alcohol or a solvent mixture containing a high proportion of alcohol, switch to an aprotic solvent.

    • Recommendation: Use 1,4-dioxane, THF, or toluene.[1] These solvents are not hydride sources and are less likely to contribute to dehalogenation.[18]

  • Adjust the Temperature:

    • Action: High temperatures can sometimes increase the rate of side reactions more than the desired reaction.[3]

    • Recommendation: Try running the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C) for a longer period.

Problem 2: The reaction is sluggish, and I see both unreacted starting material and the dehalogenated byproduct.

This scenario suggests that the transmetalation step is slow , allowing time for competing side reactions to occur. A slow transmetalation can be due to an unreactive boronic acid or steric hindrance.

Causality: When the transfer of the organic group from boron to palladium is the rate-limiting step, the Ar-Pd-X intermediate has a longer lifetime, increasing its probability of encountering a hydride source and undergoing dehalogenation.

Solutions:

  • Use a More Active Catalyst System:

    • Action: If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂ and a ligand, switch to a pre-catalyst.

    • Recommendation: Use a Buchwald pre-catalyst (e.g., XPhos Pd G2 or G3).[9] These complexes readily form the active Pd(0) species, ensuring the catalytic cycle starts efficiently and minimizes side reactions that can occur during catalyst activation.[9]

  • Stabilize the Boronic Acid:

    • Action: If you are using a boronic acid known to be unstable (e.g., a heteroarylboronic acid), it may be degrading via protodeboronation before it can couple.

    • Recommendation: Switch to a more stable boronic ester derivative, such as a pinacol ester or an MIDA boronate.[5][19] MIDA boronates are particularly useful as they participate in "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[5][19]

Problem 3: My N-heterocyclic halide substrate is almost exclusively converted to the dehalogenated product.

N-heterocycles present unique challenges due to the basicity of the nitrogen atom and the acidity of any N-H protons.

Causality: The nitrogen atom in the heterocycle can coordinate to the palladium center, inhibiting catalysis.[1] For heterocycles with an N-H bond (like indoles or pyrazoles), the acidic proton can be removed by the base, altering the electronic properties of the ring or participating in other side reactions.[1]

Solutions:

  • Protect the N-H Group:

    • Action: For substrates containing an acidic N-H proton (e.g., indoles, pyrroles, pyrazoles), protect the nitrogen atom.

    • Recommendation: Use a suitable protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[1] This prevents unwanted deprotonation and can improve reaction outcomes.

  • Use Specialized Ligands and a Milder Base:

    • Action: This class of substrates often requires highly active catalyst systems.

    • Recommendation: Combine a specialized biarylphosphine ligand (XPhos is often effective) with a milder base like K₂CO₃.[1][7] This combination can promote the desired coupling while minimizing side reactions involving the sensitive heterocyclic ring.

Data Presentation: Impact of Reaction Parameters on Dehalogenation

The following table summarizes qualitative trends for minimizing hydrodehalogenation. The goal is to choose conditions that accelerate the productive C-C bond formation (reductive elimination) relative to the C-H bond formation (dehalogenation).

ParameterCondition Prone to DehalogenationRecommended Alternative to Minimize DehalogenationRationale
Ligand PPh₃, other simple phosphinesBulky, electron-rich biaryl phosphines (SPhos, XPhos) or NHC ligands[1]Accelerates the rate-limiting reductive elimination step, allowing the desired coupling to outcompete dehalogenation.[4]
Base Strong alkoxides (NaOEt, KOtBu), Hydroxides (NaOH)[3]Weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃)[1][3]Alkoxides and hydroxides can act as hydride sources or promote the formation of Pd-H species. Carbonates and phosphates are less prone to this.[3]
Solvent Protic solvents (Ethanol, Methanol)[3]Aprotic polar solvents (1,4-Dioxane, THF) or nonpolar solvents (Toluene)[1]Alcohols can be a direct source of hydrides for the dehalogenation pathway.[4]
Temperature High temperatures (>100-110 °C)[3]Lowest effective temperature (e.g., 60-80 °C)Side reactions often have a higher activation energy; lowering the temperature can improve selectivity for the desired product.
Catalyst Pd(II) sources requiring in situ reductionPd(0) sources (Pd₂(dba)₃) or modern pre-catalysts (XPhos Pd G2/G3)[9]Pre-catalysts provide a clean and efficient route to the active Pd(0) species, minimizing side reactions during the induction period.[9]
Diagrams: Visualizing the Reaction Pathways

A clear understanding of the competing reaction pathways is essential for effective troubleshooting.

Suzuki_Coupling_and_Dehalogenation Suzuki Catalytic Cycle vs. Dehalogenation Pathway cluster_suzuki Productive Suzuki Cycle cluster_dehalogenation Dehalogenation Side Reaction Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Oxidative Addition Intermediate Pd0->OxAdd Ar-X Trans Ar-Pd(II)-Ar'(L₂) Transmetalation Intermediate OxAdd->Trans Ar'-B(OH)₂ + Base PdH H-Pd(II)-X(L₂) OxAdd->PdH Trans->Pd0 Product Ar-Ar' Desired Product Trans->Product Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->PdH ArPdH Ar-Pd(II)-H(L₂) PdH->ArPdH Ligand Exchange ArPdH->Pd0 Byproduct Ar-H Dehalogenated Byproduct ArPdH->Byproduct Reductive Elimination Troubleshooting_Workflow start Dehalogenation Observed q_base Is the base a strong alkoxide or hydroxide? start->q_base a_base Switch to K₃PO₄ or K₂CO₃ q_base->a_base Yes q_ligand Is the ligand simple (e.g., PPh₃)? q_base->q_ligand No a_base->q_ligand a_ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) q_ligand->a_ligand Yes q_solvent Is the solvent protic (e.g., an alcohol)? q_ligand->q_solvent No a_ligand->q_solvent a_solvent Switch to an aprotic solvent (Dioxane, THF) q_solvent->a_solvent Yes q_temp Is the temperature > 100 °C? q_solvent->q_temp No a_solvent->q_temp a_temp Lower temperature to 70-80 °C q_temp->a_temp Yes end Dehalogenation Minimized q_temp->end No a_temp->end

References

Technical Support Center: Strategies to Control Regioselectivity in N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective N-alkylation of indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing N-alkylated indazole derivatives. The indazole scaffold is a well-established pharmacophore, and the biological profile of your compound can be critically dependent on the position of the N-alkyl substituent.[1][2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve high regioselectivity in your reactions, whether you are targeting the N1 or N2 position.

The direct alkylation of the 1H-indazole ring presents a classic challenge in synthetic chemistry. The indazole anion is an ambident nucleophile, meaning that alkylation can occur at either of the two nitrogen atoms, often yielding a mixture of N1 and N2 regioisomers.[6][7][8][9] The final product ratio is a delicate balance of multiple factors, including your choice of base, solvent, temperature, and the steric and electronic nature of both the indazole substrate and the alkylating agent.[1][6][10] This guide will dissect these variables to provide you with rational control over your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, offering potential causes and actionable solutions based on established chemical principles.

Question 1: I performed an indazole alkylation and obtained a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity?

Answer:

Obtaining a mixture of regioisomers is the most common challenge in indazole alkylation.[7][11] This outcome typically indicates that the reaction conditions do not sufficiently differentiate between the two nucleophilic nitrogen atoms. The strategy to improve selectivity depends on which isomer is your target.

To Favor the N1 Isomer (Thermodynamic Product):

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][10] Conditions that allow the reaction to reach thermodynamic equilibrium will favor the N1-alkylated product.

  • Underlying Cause: Your conditions are likely under kinetic control, or the energy difference between the N1 and N2 pathways is minimal under the chosen conditions. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF often give poor selectivity.[6][7][10]

  • Solution 1: Switch to a Strong Base/Non-Polar Solvent System. The combination of sodium hydride (NaH) in an anhydrous, non-polar aprotic solvent like tetrahydrofuran (THF) is a robust and widely-used method for achieving high N1 selectivity.[2][3][4][6]

    • Mechanism: It is proposed that the sodium cation forms a tight ion pair with the indazolide anion.[2][12] For indazoles with a C3 substituent containing a heteroatom (e.g., ester, nitro), the Na⁺ can chelate between the N2-nitrogen and the C3-substituent, sterically blocking the N2 position and directing the alkylating agent to N1.[5][6][13]

  • Solution 2: Use a Bulky Base. While less common, a very bulky base could potentially favor deprotonation and subsequent reaction at the more accessible N1 position, although this is highly substrate-dependent.

  • Solution 3: Allow for Equilibration. Increasing the reaction time or temperature (within the limits of substrate stability) can sometimes allow an initial kinetic mixture to equilibrate to the more stable N1 product, especially if the alkylation is reversible under the reaction conditions.[2][6]

To Favor the N2 Isomer (Kinetic Product):

Achieving N2 selectivity often requires circumventing the thermodynamic preference for the N1 isomer.

  • Underlying Cause: The N1 position is thermodynamically favored. Your conditions are allowing for equilibration.

  • Solution 1: Mitsunobu Reaction. The Mitsunobu reaction (an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) is a classic method that often shows a preference for the N2 position.[2][10][12] This is considered to be a kinetically controlled process.

  • Solution 2: Acid-Catalyzed Alkylation. Modern methods using catalytic amounts of a strong acid like triflic acid (TfOH) with diazo compounds or alkyl 2,2,2-trichloroacetimidates have shown excellent N2-selectivity.[10][14][15][16] The proposed mechanism involves protonation of the alkylating agent, which is then attacked by the N2-nitrogen. Quantum mechanical studies suggest that while the initial activation energy for N1 attack might seem lower, the reaction must proceed through the less stable 2-H indazole tautomer, making the overall energy barrier for N1 alkylation higher than for N2 alkylation in this system.[17]

  • Solution 3: Steric Hindrance at C7. If your synthesis allows, installing a bulky substituent at the C7 position can sterically block the N1 position, thereby directing the alkylating agent to N2.[6] Similarly, electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have been shown to confer excellent N2 regioselectivity.[2][4][6]

Question 2: My reaction is very slow or shows no conversion to the product.

Answer:

Low or no conversion can stem from several factors related to the reagents, substrate, or reaction conditions.

  • Potential Cause 1: Insufficiently Strong Base. Carbonate bases (K₂CO₃, Cs₂CO₃) may not be strong enough to fully deprotonate the indazole, especially less acidic derivatives, leading to a low concentration of the reactive indazolide anion.

    • Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS).[6][12]

  • Potential Cause 2: Poor Solubility. The indazole starting material or the resulting indazolide salt may have poor solubility in the chosen solvent, hindering the reaction.

    • Solution: For NaH/THF systems, ensure the THF is rigorously anhydrous. For carbonate bases, switching to a more polar aprotic solvent like DMF or DMSO can improve solubility, but be aware this may decrease N1:N2 selectivity.[6] With cesium carbonate, dioxane at elevated temperatures can be effective.[6]

  • Potential Cause 3: Inactive Alkylating Agent. The electrophile may be unreactive or sterically hindered.

    • Solution: Confirm the integrity of your alkylating agent. If using an alkyl chloride or bromide, consider switching to a more reactive leaving group like an iodide or a tosylate. This can often be done in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

  • Potential Cause 4: Steric Hindrance on the Indazole. A bulky substituent at the C7 position can block access to the N1 position, while a bulky C3 substituent might hinder attack at N2.[6][7]

    • Solution: If you suspect steric hindrance is the issue, you may need to increase the reaction temperature or use a less hindered alkylating agent. For highly hindered substrates, alternative synthetic routes might be necessary.

Question 3: I am trying to achieve N1-alkylation of an indazole with no substituents at the C3 or C7 positions, but I am still getting a mixture. Why is the NaH/THF system not working perfectly?

Answer:

While the NaH/THF system is a powerful tool for N1-selectivity, its efficacy is maximized when a chelating group is present at the C3 position (e.g., -CO₂Me, -NO₂).[2][5][6]

  • Underlying Cause: Without a C3 chelating group, the formation of the highly organized, tight ion pair that blocks the N2 position is less effective.[2][13] The sodium cation may not associate as strongly or specifically with the N2 position, leading to a less pronounced directing effect and allowing for competitive alkylation at N2.

  • Solution 1: Use Cesium Carbonate. For some substrates, using a different counter-ion can alter the selectivity. Cesium carbonate (Cs₂CO₃) has been shown in some cases to provide good N1 selectivity, potentially through a different chelation mechanism or ion-pairing effect.[8]

  • Solution 2: Two-Step Reductive Amination Approach. A recently developed, highly selective method for simple N1-alkylation involves a two-step process.[7][18] First, the indazole is condensed with an aldehyde (e.g., isobutyraldehyde) under Dean-Stark conditions to form an N1-enamine intermediate. This step is thermodynamically controlled and highly selective for N1. The resulting enamine is then hydrogenated (e.g., using Pt/C) to furnish the N1-alkylated indazole with no detectable N2 isomer.[7][18] This method is particularly useful for installing simple, unfunctionalized alkyl groups.[7]

Decision Workflow for Regioselective Alkylation

The following diagram outlines a decision-making process for selecting a synthetic strategy based on your target regioisomer.

G start What is your target regioisomer? n1_target Target: N1-Alkylated Indazole (Thermodynamic Product) start->n1_target N1 n2_target Target: N2-Alkylated Indazole (Kinetic Product) start->n2_target N2 c3_check Does the indazole have a C3 chelating group (e.g., -CO2Me, -NO2)? n1_target->c3_check mitsunobu Strategy 1: Mitsunobu Reaction (Alcohol, PPh3, DIAD/DEAD) Good N2-selectivity. n2_target->mitsunobu acid_catalyzed Strategy 2: TfOH Catalysis (with Diazo or Trichloroacetimidate) Excellent N2-selectivity. n2_target->acid_catalyzed c7_sterics Strategy 3: Utilize C7-Substituent (e.g., -NO2, bulky group) Directs to N2. n2_target->c7_sterics simple_alkyl_check Is the alkyl group simple (e.g., isobutyl, cyclohexyl)? c3_check->simple_alkyl_check No nah_thf Strategy 1: NaH in THF High N1-selectivity via chelation control. c3_check->nah_thf Yes reductive_amination Strategy 2: Two-Step Aldehyde Condensation -> Hydrogenation Excellent N1-selectivity. simple_alkyl_check->reductive_amination Yes other_n1 Strategy 3: Other conditions (e.g., Cs2CO3/Dioxane) Substrate dependent. simple_alkyl_check->other_n1 No

Caption: Decision workflow for selecting an N-alkylation strategy.

Frequently Asked Questions (FAQs)

Q1: Why is the 1H-indazole tautomer more stable than the 2H-indazole?

The greater thermodynamic stability of the 1H-tautomer is a key principle underlying many N1-selective alkylation strategies.[2][3][10] This stability is often attributed to its benzenoid aromatic character, which is energetically more favorable than the quinonoid structure of the 2H-tautomer.[8] Quantum mechanical calculations confirm that the 1H-indazole is lower in energy than its 2H counterpart.[17]

Q2: Can Phase Transfer Catalysis (PTC) be used for indazole alkylation?

Yes, Phase Transfer Catalysis (PTC) is a viable technique for N-alkylation of azoles and can be applied to indazoles.[19][20] PTC often allows for the use of inexpensive inorganic bases (like NaOH or K₂CO₃) and less hazardous solvents (like toluene) compared to traditional methods requiring strong organometallic bases in anhydrous polar aprotic solvents.[21] The phase-transfer catalyst (typically a quaternary ammonium salt) facilitates the transfer of the indazolide anion from the solid or aqueous phase into the organic phase where it can react with the alkylating agent.[21][22] However, regioselectivity can still be an issue and must be optimized on a case-by-case basis.

Q3: How do I distinguish between the N1 and N2 isomers?

Definitive structural assignment is crucial. This is typically accomplished using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most conclusive method. For an N1-alkylated indazole, you will observe a correlation from the protons on the alpha-carbon of the alkyl group to the C7a and C3 carbons of the indazole ring. For an N2-alkylated isomer, correlations will be seen from the alpha-carbon protons to the C3 and C7a carbons.

  • NOE (Nuclear Overhauser Effect): For N1-isomers, an NOE is often observed between the protons on the alpha-carbon of the alkyl chain and the proton at the C7 position of the indazole ring. This interaction is absent in the N2-isomer.

Q4: Does the nature of the alkylating agent's leaving group matter?

Yes, significantly. The reactivity order for alkyl halides is generally R-I > R-Br > R-Cl. If you experience low reactivity with an alkyl chloride or bromide, switching to the corresponding iodide can accelerate the reaction. Alternatively, using a sulfonate ester like a tosylate (R-OTs) or mesylate (R-OMs) provides a very good leaving group and can be effective for less reactive or secondary alkylations.[2][4]

Summary of Conditions for Regioselective Alkylation

The table below summarizes common conditions and their expected outcomes. The N1:N2 ratios are highly substrate-dependent and these should be considered starting points for optimization.

Target IsomerBaseSolventAlkylating Agent / MethodKey Principle / Control ElementTypical Selectivity
N1 NaHTHFAlkyl Halide/TosylateThermodynamic Control; Chelation by Na⁺ with N2 and C3-substituent.[2][6][12]Good to Excellent
N1 Cs₂CO₃DioxaneAlkyl TosylateThermodynamic Control; Ion-pairing effects.[6][8]Good
N1 NoneTolueneAldehyde (then H₂, Pt/C)Thermodynamic formation of N1-enamine intermediate.[7][18]Excellent
N2 NoneTHFAlcohol, PPh₃, DIAD/DEADKinetic Control (Mitsunobu Reaction).[2][10][13]Moderate to Good
N2 NoneDCMDiazo Compound, cat. TfOHKinetic Control; Acid catalysis through 1H-tautomer.[10][14]Excellent
N2 NoneVariesAlkyl Trichloroacetimidate, cat. TfOH/Cu(OTf)₂Kinetic Control; Acid-catalyzed nucleophilic displacement.[15][16][17]Excellent
Mixture K₂CO₃DMFAlkyl HalideOften results in poor selectivity without strong directing groups.[6][7][10]Poor to Moderate

Key Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF (Thermodynamic Control)

This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles bearing a C3-substituent like an ester or amide.[2][6][10]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion, as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) or water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Protocol 2: Selective N2-Alkylation using TfOH Catalysis (Kinetic Control)

This modern, metal-free protocol is highly effective for synthesizing N2-alkylated indazoles with excellent regioselectivity using diazo compounds.[10][14]

  • Preparation: To a solution of the 1H-indazole (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 eq.).

  • Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1–0.2 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N2-alkylated product.[10]

References

Technical Support Center: Optimizing the Bromination of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Of course. Here is a technical support center with troubleshooting guides and FAQs on optimizing reaction conditions for the bromination of 2H-indazoles.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support hub for the synthesis and functionalization of 2H-indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indazole bromination. Bromo-indazoles are critical intermediates in the synthesis of numerous pharmaceuticals, including kinase inhibitors and anti-cancer agents like Pazopanib and Niraparib.[1][2] However, achieving high yield and regioselectivity in their synthesis can be challenging.

This document provides field-proven insights, detailed troubleshooting protocols, and answers to frequently encountered questions to help you optimize your reaction conditions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the bromination of 2H-indazoles, and how do I choose the right one?

A1: The choice of brominating agent is critical and depends on the desired regioselectivity, substrate tolerance, and reaction conditions. The three most common reagents are:

  • N-Bromosuccinimide (NBS): This is often the reagent of choice for selective C3-bromination.[3] It is a solid, making it easier and safer to handle than liquid bromine.[4] Reactions with NBS are typically electrophilic aromatic substitutions and can be performed under mild, metal-free conditions, often in green solvents like ethanol.[1][2] Visible-light photoredox catalysis can also be employed to activate NBS, increasing its electrophilicity and reducing reaction times.[5][6]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another stable, cost-effective, and easy-to-handle solid bromine source.[7] It has been used for highly efficient and rapid C3-bromination of a wide range of indazoles, particularly under ultrasound-assisted conditions which can complete the reaction in as little as 30 minutes.[7][8][9]

  • Molecular Bromine (Br₂): Traditionally, Br₂ in solvents like acetic acid or chloroform has been used.[3][10] However, this method often requires higher temperatures and can lead to poor selectivity, forming mixtures of 3,5- and 3,7-dibromo-indazoles.[1] Due to its high toxicity, volatility, and environmental concerns, Br₂ is now less favored in modern synthesis.[8]

ReagentPrimary SelectivityCommon ConditionsAdvantagesDisadvantages
NBS C3-position[3]EtOH or H₂O, 50-95°C[1][2]Easy to handle, high selectivity, mild conditionsCan lead to radical side-chain bromination on certain substrates[11][12]
DBDMH C3-position[7]EtOH, 40°C, Ultrasound[7][8]Fast, efficient, stable, wide substrate scopeUltrasound equipment may be required for optimal results
Br₂ Variable (C3, C5, C7)[13]Acetic Acid, Chloroform[3][10]InexpensiveToxic, volatile, often poor selectivity, harsh conditions[1][8]

Q2: What factors control the regioselectivity of bromination on the indazole ring?

A2: Regioselectivity is a complex function of the substrate's electronic properties and the reaction conditions (solvent, temperature, pH). The indazole ring has several potential sites for electrophilic attack.

  • C3-Position: This is the most common site for bromination on the 2H-indazole core. The nitrogen at position 2 directs electrophilic attack to the adjacent C3 position. Modern methods using NBS or DBDMH show excellent selectivity for C3.[1][3][7]

  • C5 and C7-Positions: Bromination at these positions on the benzene portion of the ring is also possible. The reactivity sequence for the neutral indazole molecule is generally 5 > 3 > 7.[13] However, conditions can be tuned to favor these sites. For example, direct C7-bromination of 4-substituted 1H-indazoles has been achieved with high regioselectivity using NBS in DMF at 80°C.[14][15]

  • Substituent Effects: Electron-donating groups (e.g., -Me, -OMe) on the indazole ring generally activate it towards electrophilic substitution, while electron-withdrawing groups (e.g., -NO₂, -CF₃) are deactivating.[8][16] The position of these groups will further direct the site of bromination. For instance, in 4-nitro-1H-indazole, the C7 position is preferentially brominated.[4]

Q3: Is the bromination of 2H-indazoles a radical or an electrophilic substitution mechanism?

A3: For most modern protocols using NBS or DBDMH, the mechanism is predominantly an electrophilic aromatic substitution. Control experiments conducted in the presence of radical scavengers like TEMPO or BHT showed that the reaction still proceeds with high yield, indicating a non-radical pathway.[1][7][8] The proposed mechanism involves the generation of a positive bromine species (Br⁺) or a polarized complex, which is then attacked by the electron-rich indazole ring.[6][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

  • Probable Cause 1: Incomplete Reaction.

    • Why it happens: The reaction time may be too short, or the temperature may be too low to overcome the activation energy, especially for deactivated substrates.

    • Solution: Monitor the reaction progress diligently using TLC or LC-MS to ensure the complete consumption of the starting material.[10] If the reaction stalls, consider increasing the temperature in small increments or extending the reaction time.

  • Probable Cause 2: Insufficient Brominating Agent.

    • Why it happens: Stoichiometry is crucial. An insufficient amount of the brominating agent will naturally lead to incomplete conversion.

    • Solution: Carefully control the stoichiometry. While a 1:1 ratio is theoretical, using a slight excess (1.0-1.3 equivalents) of the brominating agent can often drive the reaction to completion.[1][10]

  • Probable Cause 3: Deactivated Substrate.

    • Why it happens: Strong electron-withdrawing groups (like -NO₂ or -CF₃) on the indazole ring make it less nucleophilic and thus less reactive towards electrophilic bromination.[8][16]

    • Solution: For deactivated substrates, more forcing conditions may be necessary. This could include higher temperatures, longer reaction times, or using a more activated brominating system, such as a visible-light photoredox catalysis protocol.[5]

Problem 2: Formation of Multiple Products (Over-bromination)

  • Probable Cause 1: Excess Brominating Agent.

    • Why it happens: Using a significant excess of NBS or another brominating agent can lead to the formation of di- and tri-brominated products, as the mono-brominated product is often still reactive enough to undergo further substitution.[4][17]

    • Solution: Use no more than 1.0-1.3 equivalents of the brominating agent.[1][10] For particularly sensitive substrates, adding the brominating agent portion-wise or via slow addition with a syringe pump can help maintain a low concentration and improve selectivity.

  • Probable Cause 2: High Reaction Temperature or Prolonged Time.

    • Why it happens: More energetic conditions can overcome the activation barrier for subsequent brominations at less reactive sites.

    • Solution: Optimize the reaction temperature. Some protocols suggest maintaining a low temperature to improve selectivity for mono-bromination.[10] Again, careful monitoring by TLC/LC-MS is essential to stop the reaction once the starting material is consumed and before significant di-brominated product appears.

Problem 3: Poor Regioselectivity

  • Probable Cause: Reaction Conditions Favoring Multiple Isomers.

    • Why it happens: The inherent electronic nature of the indazole ring allows for attack at multiple positions (C3, C5, C7).[13] The solvent, base, and temperature can all influence the relative rates of attack at these sites.

    • Solution: Fine-tune the reaction conditions. For C3 selectivity, the ultrasound-assisted DBDMH method in ethanol is highly reliable.[7][8] For metal-free C3 bromination, using NBS in ethanol at 50°C provides excellent yields.[1][2] If a different isomer is desired, such as a C7-bromoindazole, specific literature procedures must be followed, which may involve a different solvent system like DMF.[14][15]

Problem 4: Difficulty in Product Purification

  • Probable Cause: Similar Polarity of Products and Byproducts.

    • Why it happens: The desired mono-brominated product, unreacted starting material, and over-brominated side products can have very similar polarities, making separation difficult.[10][17]

    • Solution 1: Column Chromatography. This is the most effective method for separating isomers and byproducts. A carefully selected solvent system (e.g., hexanes/ethyl acetate) on silica gel can resolve compounds with small differences in polarity.[10]

    • Solution 2: Recrystallization. If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent can be a highly effective technique for removing minor impurities and achieving high purity.[10]

Visualized Workflows

Troubleshooting Guide for Indazole Bromination

G Troubleshooting Workflow for Indazole Bromination start Unsatisfactory Reaction Outcome low_yield Low Yield / No Conversion start->low_yield impurities Multiple Products / Over-bromination start->impurities bad_regio Poor Regioselectivity start->bad_regio cause_ly1 Incomplete Reaction (Time/Temp) low_yield->cause_ly1 cause_ly2 Insufficient Reagent (Stoichiometry) low_yield->cause_ly2 cause_ly3 Deactivated Substrate low_yield->cause_ly3 cause_imp1 Excess Brominating Agent impurities->cause_imp1 cause_imp2 High Temp / Long Time impurities->cause_imp2 cause_regio1 Sub-optimal Conditions (Solvent/Base/Temp) bad_regio->cause_regio1 sol_ly1 Increase Temp/Time Monitor via TLC/LC-MS cause_ly1->sol_ly1 sol_ly2 Use slight excess of brominating agent (1.1-1.3 eq) cause_ly2->sol_ly2 sol_ly3 Use more forcing conditions or photoredox catalysis cause_ly3->sol_ly3 sol_imp1 Control stoichiometry carefully (1.0-1.1 eq); Slow addition cause_imp1->sol_imp1 sol_imp2 Lower reaction temperature Stop reaction upon SM consumption cause_imp2->sol_imp2 sol_regio1 Screen solvents (e.g., EtOH for C3) Follow literature for specific isomers cause_regio1->sol_regio1

Caption: A workflow diagram for troubleshooting common issues in the bromination of 2H-indazoles.

Optimized Experimental Protocols

The following protocols are adapted from peer-reviewed literature and represent robust methods for achieving selective bromination.

Protocol 1: Metal-Free C3-Bromination using NBS in Ethanol[1][2]

This protocol is highly effective for the mono-bromination of various 2-substituted indazoles under environmentally friendly conditions.

Materials:

  • 2-substituted-2H-indazole (1.0 equiv, 0.3 mmol)

  • N-Bromosuccinimide (NBS) (1.0 equiv, 0.3 mmol)

  • Ethanol (EtOH) (3.0 mL)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the 2-substituted-2H-indazole (0.3 mmol).

  • Add ethanol (3.0 mL) and stir until the starting material is fully dissolved.

  • Add N-Bromosuccinimide (NBS) (0.3 mmol, 53.4 mg) to the solution in one portion.

  • Seal the vial and place it in a pre-heated oil bath or heating block at 50 °C.

  • Stir the reaction mixture for 2.0 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography to afford the desired 3-bromo-2H-indazole product.

Protocol 2: Ultrasound-Assisted C3-Bromination using DBDMH[7][8][18]

This protocol offers a rapid and highly efficient route to 3-bromoindazoles with a broad substrate scope.

Materials:

  • 2H-indazole derivative (1.0 equiv, 0.2 mmol)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 equiv, 0.2 mmol)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv, 0.4 mmol)

  • Ethanol (EtOH) (2.0 mL)

Procedure:

  • In a suitable reaction vessel, combine the 2H-indazole derivative (0.2 mmol), DBDMH (0.2 mmol, 57.2 mg), and sodium carbonate (0.4 mmol, 42.4 mg).

  • Add ethanol (2.0 mL) to the vessel.

  • Place the vessel in an ultrasonic bath (e.g., 40 kHz/50 W).

  • Maintain the temperature of the water bath at 40 °C.

  • Irradiate the mixture with ultrasound for 30 minutes.

  • After the reaction period, dilute the mixture with water and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3-bromo-indazole.

References

Preventing homocoupling of boronic acids in Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Homocoupling of Boronic Acids

For: Researchers, Scientists, and Drug Development Professionals

From: The Desk of the Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, its complexity can lead to undesired side reactions, with the homocoupling of boronic acids (also known as oxidative or Glaser coupling) being a frequent and frustrating issue. This side reaction consumes valuable starting material, reduces the yield of the desired product, and introduces purification challenges.

This guide provides a comprehensive, mechanism-driven approach to diagnosing, troubleshooting, and preventing boronic acid homocoupling, ensuring more efficient and reproducible outcomes in your research.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and how do I identify it?

A: Boronic acid homocoupling is a side reaction where two molecules of your boronic acid starting material couple to form a symmetrical biaryl byproduct (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar). This byproduct can often be identified by LC-MS or NMR analysis of your crude reaction mixture. Its presence is problematic because it lowers the yield of your target cross-coupled product and, due to its structural similarity, can be difficult to separate during purification.[2]

Q2: What are the primary causes of homocoupling in Suzuki reactions?

A: There are two principal mechanistic pathways responsible for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: This is the most common cause. Dissolved molecular oxygen (O₂) in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[2] This Pd(II) can then participate in a catalytic cycle that consumes two molecules of the boronic acid to generate the homocoupled product.[3][4][5] Rigorous exclusion of oxygen is therefore paramount.[6][7]

  • Palladium(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can react stoichiometrically with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst required for the main Suzuki cycle.[2][7][8] This is often a problem at the beginning of the reaction before the primary catalytic cycle is fully established.

Q3: Are certain boronic acids more prone to homocoupling or other side reactions?

A: Yes. The stability and reactivity of the boronic acid play a significant role.

  • Electron-deficient arylboronic acids have been shown to be more susceptible to homocoupling under certain conditions.[9][10]

  • Heteroaryl boronic acids , particularly 2-heteroaryls, are often prone to a competing side reaction called protodeboronation , where the C-B bond is cleaved by a proton source (like water or alcohol solvents), converting the boronic acid back to its corresponding arene.[1] While distinct from homocoupling, it also reduces the effective concentration of your nucleophile.

Visualizing the Competing Pathways

To effectively troubleshoot, it is crucial to understand the desired catalytic cycle and the primary competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Unwanted Homocoupling Pathway pd0_s Pd(0)L oa_s Oxidative Addition pd0_s->oa_s Ar-X pd2_s Ar-Pd(II)-X L₂ oa_s->pd2_s tm_s Transmetalation pd2_s->tm_s Ar'-B(OH)₂ + Base re_s Reductive Elimination tm_s->re_s Ar-Pd(II)-Ar' L₂ product_s Ar-Ar' re_s->product_s product_s->pd0_s Catalyst Regenerated pd0_h Pd(0)L ox_h Oxidation pd0_h->ox_h O₂ pd2_h Pd(II) Species ox_h->pd2_h tm1_h 1st Transmetalation pd2_h->tm1_h Ar-B(OH)₂ tm2_h 2nd Transmetalation tm1_h->tm2_h Ar-B(OH)₂ re_h Reductive Elimination tm2_h->re_h product_h Ar-Ar re_h->product_h product_h->pd0_h Catalyst Regenerated

Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Troubleshooting Guide: A Systematic Approach

If you observe significant homocoupling, follow this workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Homocoupling Observed? q_oxygen Was the reaction rigorously degassed? start->q_oxygen sol_degas Implement rigorous degassing. (See Protocol 1) q_oxygen->sol_degas No q_catalyst Are you using a Pd(II) precatalyst? q_oxygen->q_catalyst Yes sol_degas->q_catalyst sol_pd0 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or add a reducing agent. q_catalyst->sol_pd0 Yes sol_slow Consider slow addition of the boronic acid. q_catalyst->sol_slow Yes q_base Is the base choice and stoichiometry optimal? q_catalyst->q_base No sol_pd0->q_base sol_slow->q_base sol_base Screen alternative bases. (See Table 1) q_base->sol_base No q_temp Is the reaction temperature too high? q_base->q_temp Yes sol_base->q_temp sol_temp Lower the reaction temperature. q_temp->sol_temp Yes end Problem Resolved q_temp->end No sol_temp->end

A logical workflow for troubleshooting homocoupling.
Issue 1: Oxygen Contamination

The presence of dissolved oxygen is the most frequent cause of homocoupling. The reaction of O₂ with the Pd(0) catalyst generates a palladium peroxo complex, which is a key intermediate in the homocoupling pathway.[3][4][5][11][12]

Solutions:

  • Rigorous Degassing: This is the most critical and effective preventative measure.[6][8] Standard inert gas purging is good, but more stringent methods are better.

  • Use of Additives: In some cases, adding a mild reducing agent like potassium formate can help scavenge Pd(II) species without disrupting the main catalytic cycle.[7]

Protocol 1: Effective Solvent Degassing

Choose one of the following methods. Method B is the most effective for sensitive reactions.[2]

A) Inert Gas Sparging (Good)

  • Add your solvent(s) to the reaction flask.

  • Insert a long needle connected to an inert gas line (Argon or Nitrogen) below the solvent surface.

  • Insert a second, shorter needle to act as a gas outlet.

  • Bubble the inert gas through the solvent vigorously for 20-30 minutes.[2][13] This is more effective than simply purging the headspace.[7]

  • Remove the needles and proceed with adding reagents under a positive pressure of inert gas.

B) Freeze-Pump-Thaw (Excellent)

  • Place your solvent in a Schlenk flask sealed with a septum or stopcock.

  • Freeze the solvent by immersing the flask in liquid nitrogen until completely solid.[13]

  • With the solvent frozen, open the flask to a high vacuum line and pump for 3-5 minutes to remove gases trapped above and within the frozen solid.[2][13]

  • Close the flask to the vacuum line and allow the solvent to thaw completely at room temperature.

  • Repeat this freeze-pump-thaw cycle at least three times for maximum effectiveness.[2][13] After the final thaw, backfill the flask with inert gas.

Issue 2: Choice of Catalyst, Base, and Reaction Conditions

Even with proper degassing, reaction parameters can favor homocoupling.

Solutions:

  • Palladium Source: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), homocoupling can occur during the initial in-situ reduction to Pd(0).[1][8]

    • Action: Consider switching to a Pd(0) source like Pd(PPh₃)₄. Alternatively, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired oxidative addition and transmetalation steps, outcompeting the homocoupling pathway.[2][9][14]

  • Base Selection: The base activates the boronic acid for transmetalation.[15] A base that is too strong or poorly soluble can lead to side reactions. The choice of base can be critical.

    • Action: If homocoupling is an issue, screen different bases. Mild inorganic bases are often a good starting point.

  • Temperature Control: Higher temperatures can accelerate side reactions, including homocoupling and catalyst decomposition.[8]

    • Action: Run the reaction at the lowest temperature that provides a reasonable rate for the desired cross-coupling.

  • Reagent Stoichiometry & Addition:

    • Action 1: Using a slight excess (1.05-1.1 eq) of the aryl halide can help ensure the catalyst preferentially enters the Suzuki cycle via oxidative addition.[8]

    • Action 2: Slow addition of the boronic acid via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[6][8]

ParameterRecommendation to Minimize HomocouplingRationale
Atmosphere Strictly inert (Argon or Nitrogen)Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), a key step in the homocoupling mechanism.[3][4][5]
Degassing Freeze-Pump-Thaw (3x) or extensive spargingMost effective methods to remove dissolved oxygen, the primary culprit for homocoupling.[2][7][13]
Pd Source Prefer Pd(0) catalysts (e.g., Pd(PPh₃)₄)Avoids the initial stoichiometric reaction between Pd(II) precatalysts and the boronic acid.[2][8]
Ligands Bulky, electron-rich (e.g., SPhos, XPhos)Accelerate the desired cross-coupling cycle, kinetically disfavoring the slower homocoupling pathway.[9][14]
Base Mild inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Stronger bases can sometimes promote side reactions. The optimal base is substrate-dependent.[15]
Temperature Lowest effective temperatureMinimizes the rate of undesired side reactions relative to the main product formation.[8]
Addition Slow addition of boronic acidKeeps the instantaneous concentration of the boronic acid low, reducing the rate of the bimolecular side reaction.[8]

Advanced Strategy: Use of Boronic Esters

For particularly sensitive or precious boronic acids, converting them to a more stable form, such as a pinacol or N-methyliminodiacetic acid (MIDA) boronate ester, can be highly advantageous.[16]

  • Stability: These esters are often more stable to storage and reaction conditions, preventing premature decomposition via protodeboronation or homocoupling.[16][17]

  • Controlled Release: MIDA boronates, for example, are exceptionally stable but slowly hydrolyze under the basic aqueous conditions of the Suzuki reaction, releasing the active boronic acid in situ. This maintains a very low concentration of the free boronic acid, effectively suppressing homocoupling.[16]

This strategy adds a synthetic step but can dramatically improve the outcome for challenging substrates.

References

Managing temperature control to prevent side product formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I understand that precise control over reaction parameters is paramount to achieving high yields and purity. This guide is designed to provide you with in-depth, field-proven insights into managing one of the most critical variables: temperature. Deviations can lead to a cascade of side reactions, impacting everything from regioselectivity to product stability. Here, we will explore common temperature-related challenges in a practical Q&A format, offering not just solutions, but the underlying scientific principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common temperature-related issues encountered during indazole synthesis.

Q1: My reaction is producing a significant amount of the undesired 2H-indazole isomer. Could temperature be the cause?

A1: Absolutely. The formation of 1H- and 2H-indazole isomers is a classic challenge in indazole synthesis, governed by both kinetic and thermodynamic factors.[1][2] While the 1H-indazole is generally the more thermodynamically stable tautomer, the reaction temperature can significantly influence the kinetic pathway, leading to the formation of the 2H-isomer.[1][3]

  • Causality: At elevated temperatures, the energy barrier for the formation of the less stable 2H-indazole can be more easily overcome. Furthermore, in certain synthetic routes, higher temperatures might favor a transition state that leads to the 2H-product. For instance, in N-alkylation reactions, while a strong base in an aprotic solvent generally favors the N-1 substituted product, temperature fluctuations can disrupt this selectivity.[1]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If your protocol allows, try running the reaction at a lower temperature. For reactions that are sluggish at room temperature, consider moving to 0°C or even sub-zero temperatures.[4][5][6]

    • Controlled Reagent Addition: If the reaction is exothermic, the addition of reagents can cause localized heating. Add reagents slowly and ensure efficient stirring to dissipate heat and maintain a uniform temperature throughout the reaction mixture.[4][6]

    • Optimize Base and Solvent System: The choice of base and solvent is intrinsically linked to temperature's effect on regioselectivity. A thorough optimization of these parameters at a controlled, lower temperature is often necessary to favor the 1H-isomer.[1]

Q2: I'm observing incomplete cyclization, with significant amounts of hydrazone intermediate remaining. How can I use temperature to drive the reaction to completion?

A2: This is a common issue where the final ring-closing step is kinetically slow. Temperature is a key lever to provide the necessary activation energy for cyclization.

  • Causality: The conversion of a hydrazone intermediate to the indazole ring requires overcoming a significant energy barrier. Insufficient thermal energy will result in a stalled reaction.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: Carefully increase the reaction temperature in increments (e.g., 10-20°C) while monitoring the reaction progress by a suitable technique like TLC or LC-MS.[1] There is often an optimal temperature that maximizes the rate of cyclization without promoting side reactions.[7]

    • Refluxing Conditions: For many cyclization reactions, heating to the boiling point of the solvent (reflux) provides a stable and sufficiently high temperature to drive the reaction to completion.[5]

    • Water Removal: In some syntheses, the presence of water can hinder cyclization.[1] Using a Dean-Stark apparatus at elevated temperatures can effectively remove water and push the equilibrium towards the indazole product.[1]

Q3: My final product is showing signs of degradation, and I suspect it's due to the high temperatures used during work-up or purification. What are the best practices to avoid this?

A3: Thermal degradation is a critical concern, especially for functionalized indazoles which may have thermally labile groups.[8][9][10][11] High temperatures during solvent removal or purification can lead to the formation of impurities.

  • Causality: Indazole derivatives, like many organic molecules, can decompose at elevated temperatures. This can involve ring opening, loss of substituents, or polymerization.

  • Troubleshooting Steps:

    • Use a Rotary Evaporator with a Water Bath: When removing solvents, use a rotary evaporator with the water bath set to a moderate temperature (typically 30-40°C). Avoid using high heat from a heating mantle.

    • High Vacuum Distillation: If your product is a liquid or a low-melting solid, consider purification by vacuum distillation. Lowering the pressure significantly reduces the boiling point, allowing for distillation at a much lower and safer temperature.[12]

    • Recrystallization over Chromatography where Possible: If your product is a solid, recrystallization from a suitable solvent system is often a gentler purification method than column chromatography, which can involve prolonged exposure to the stationary phase and potential for on-column degradation.

    • Avoid Localized Hot Spots: When heating is necessary, use a uniformly heated oil or sand bath rather than a heating mantle directly on the flask, which can create localized hot spots.[4][5]

Section 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for specific, complex issues.

Issue 1: Runaway Exothermic Reaction Leading to a Mixture of Side Products

An uncontrolled exotherm is a serious safety hazard and a primary cause of side product formation due to the rapid and significant increase in reaction temperature.

Troubleshooting Workflow:

G start Runaway Exotherm Detected step1 Immediate Action: 1. Stop Reagent Addition 2. Apply Aggressive Cooling (e.g., add dry ice to bath) start->step1 step2 Post-Mortem Analysis: Analyze crude mixture by LC-MS/NMR to identify major side products. step1->step2 step3 Hypothesize Cause: - Reagent addition too fast? - Insufficient initial cooling? - Incorrect solvent volume? step2->step3 step4 Implement Corrective Actions for Redo step3->step4 action1 Reduce Reagent Addition Rate: Use a syringe pump for precise control. step4->action1 action2 Enhance Cooling Capacity: - Use a larger cooling bath - Switch to a more efficient cooling medium - Use a jacketed reactor. step4->action2 action3 Increase Solvent Volume: Diluting the reaction can help dissipate heat more effectively. step4->action3 end Successful, Controlled Reaction action1->end action2->end action3->end

Caption: Workflow for managing runaway exothermic reactions.

Issue 2: Poor Regioselectivity (N1 vs. N2 Alkylation) Despite Following a Standard Protocol

Even with established procedures, subtle variations in temperature control can lead to inconsistent regioselectivity.[2][3][13]

Troubleshooting Workflow:

G start Poor N1/N2 Regioselectivity step1 Verify Temperature Stability: Use a calibrated thermometer to monitor the internal reaction temperature, not just the bath. start->step1 step2 Is there an initial exotherm upon base or electrophile addition? step1->step2 yes Yes step2->yes no No step2->no step3 Pre-cool the reaction mixture before adding the problematic reagent. Add the reagent dropwise over an extended period. yes->step3 step4 Systematically Lower Temperature: Rerun the reaction at a lower set point (e.g., RT -> 0°C -> -20°C). no->step4 step3->step4 step5 Analyze N1:N2 ratio at each temperature to determine the optimal condition. step4->step5 end Improved Regioselectivity step5->end

Caption: Troubleshooting poor regioselectivity in N-alkylation.

Section 3: Experimental Protocols & Data

Protocol 1: Setting Up a Low-Temperature Reaction (-78 °C)

Precise low-temperature control is often necessary to prevent side reactions.

Materials:

  • Dewar flask or an insulated container

  • Dry ice

  • Acetone or isopropanol

  • Reaction flask with a magnetic stir bar

  • Thermometer

Procedure:

  • Place the reaction flask inside the Dewar.

  • Slowly add small chunks of dry ice to the Dewar, filling it to about one-third.

  • Carefully pour acetone or isopropanol over the dry ice until the reaction flask is immersed. The mixture will bubble vigorously as the CO2 sublimes.

  • Allow the bath to equilibrate to -78 °C. Monitor the temperature with a low-temperature thermometer.

  • Once the temperature is stable, slowly add your reagents to the reaction flask.

Data Presentation: Impact of Temperature on Yield and Purity

The following table illustrates a hypothetical optimization of an indazole synthesis where temperature was varied. This demonstrates the importance of fine-tuning this parameter.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)Key Side Product (%)
11026580Thermal Degradation Product (15%)
9048592Thermal Degradation Product (5%)
70 8 92 98 Negligible (<1%)
50247099Unreacted Hydrazone (25%)

This data is illustrative and will vary depending on the specific reaction. Research has shown that for certain indazole syntheses, increasing the temperature up to a point (e.g., 110°C) can increase yields, but further increases may lead to a decrease in yield due to side reactions.[7]

Comparison of Common Cooling and Heating Methods

Choosing the right method for temperature control is crucial for reproducibility and safety.[4][6][14]

MethodTemperature RangeAdvantagesDisadvantages
Ice/Water Bath0 °CInexpensive, large thermal mass.[4]Limited to one temperature.
Dry Ice/Solvent Bath-78 °C (acetone) to -40 °C (acetonitrile)Stable sub-zero temperatures.[4][5]Requires handling of cryogenic materials.
Salt/Ice Bath-5 to -15 °CAchieves temperatures below 0°C without dry ice.[5]Temperature can be less stable.
Oil/Sand BathRT to >200 °CProvides uniform heating.[4][5]Potential fire hazard with oil; slow heat transfer with sand.[4][5]
Heating MantleRT to high temperaturesDirect heating for round-bottom flasks.Can create localized hot spots.[4]
Automated Chiller/Heater-90 to 200 °CHigh precision and control, programmable.[4][5]High cost.

References

Addressing solubility issues of 6-Bromo-2,3-dimethyl-2H-indazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated resource for researchers, chemists, and formulation scientists encountering solubility challenges with 6-Bromo-2,3-dimethyl-2H-indazole. The unique structure of this indazole derivative necessitates a systematic and informed approach to achieve desired concentrations in organic solvents for synthesis, screening, and formulation development. This document provides foundational knowledge, troubleshooting frameworks, and validated protocols to navigate these challenges effectively.

Section 1: Physicochemical Profile of this compound

A foundational understanding of a compound's physical and chemical properties is the first step in addressing solubility. This compound is a substituted bicyclic aromatic heterocycle, a class of molecules prevalent in medicinal chemistry.[1] Its properties dictate its interaction with various solvents.

Table 1: Core Physicochemical Properties

Property Value Source
IUPAC Name This compound [2][3]
CAS Number 1142189-49-8 [2][4]
Molecular Formula C₉H₉BrN₂ [2]
Molecular Weight 225.09 g/mol [2]

| Appearance | White to yellow or off-white solid |[5][6] |

Note: Quantitative solubility data in specific organic solvents is not extensively reported in public literature and must be determined empirically. This guide provides the framework for such a determination.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the dissolution of this compound.

Q1: I am having trouble dissolving this compound in a non-polar solvent like hexane. Why?

A1: This is expected due to the principle of "like dissolves like."[7] this compound possesses a polar indazole core with nitrogen heteroatoms, making the molecule moderately polar. Non-polar solvents like hexane or toluene lack the favorable dipole-dipole interactions required to overcome the crystal lattice energy of the solid compound. Solubilization involves breaking the bonds within the solute and creating new, energetically favorable interactions between the solute and solvent.[8] For this compound, polar aprotic solvents are a much more effective starting point.

Q2: What are the recommended starting solvents for this compound?

A2: Based on the general behavior of substituted indazoles, the following solvents are recommended as starting points for solubility screening:[9]

  • High-Solubility (likely >50 mg/mL): Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP). These are highly polar aprotic solvents capable of disrupting the crystal lattice effectively.

  • Moderate-Solubility (likely 1-50 mg/mL): Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Acetonitrile (ACN), Methanol, Ethanol.

  • Low-Solubility (likely <1 mg/mL): Toluene, Ethyl Acetate, Hexanes, Diethyl Ether.

Q3: How does temperature impact the solubility of this compound?

A3: For the vast majority of solid organic compounds, solubility in organic solvents increases with temperature.[7][10] The dissolution process for most solids is endothermic, meaning it absorbs heat.[11] By increasing the temperature, you provide the energy needed to break the intermolecular forces in the solid state, allowing more of it to dissolve.[7][11] For some compounds, a 20°C increase in temperature can roughly double the solubility, a heuristic known as 'Black's Rule'.[10] However, be aware that some compounds can exhibit exothermic dissolution, becoming less soluble at higher temperatures, though this is less common for this compound class.[7][11] Always verify solubility at your target experimental temperature.

Q4: What is the practical difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?

A4: Understanding this distinction is critical for experimental success.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true, maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is determined using methods like the shake-flask technique, where excess solid is agitated in the solvent for an extended period (24-72 hours) to ensure a saturated state is reached.[12][13] This value is crucial for formulation development and understanding the compound's intrinsic properties.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when added to a solvent system from a highly concentrated stock solution (usually in DMSO).[13][14] It's a high-throughput method used in early drug discovery to quickly flag compounds that might precipitate under assay conditions.[14] A compound can be kinetically soluble but precipitate over time as it approaches its lower thermodynamic equilibrium.

Recommendation: For reaction chemistry and initial screening, kinetic solubility might suffice. For creating stable, long-term formulations, thermodynamic solubility is the essential parameter to determine.

Section 3: Troubleshooting Guide for Common Solubility Issues

This guide provides a systematic approach to resolving more complex solubility problems encountered during experiments.

Problem-Solving Workflow

G start Solubility Issue Identified check_solvent Is the solvent appropriate? (Polarity Match) start->check_solvent change_solvent Select a more polar solvent (e.g., DMSO, DMF, THF) check_solvent->change_solvent No check_temp Is temperature optimized? check_solvent->check_temp Yes change_solvent->check_solvent increase_temp Gently warm the solution (e.g., to 40-50°C) check_temp->increase_temp No check_rate Is dissolution rate the issue? check_temp->check_rate Yes increase_temp->check_temp sonicate Apply sonication to increase dissolution rate check_rate->sonicate Yes cosolvent Concentration still too low. Proceed to Co-Solvent Strategy check_rate->cosolvent No success Solution Achieved sonicate->success cosolvent->success

Caption: Decision tree for initial solubility troubleshooting.

Issue 1: My compound dissolves initially but then crashes out (precipitates) after a few hours.

  • Causality: You have likely created a supersaturated solution.[15][16] This often happens when dissolving the compound at an elevated temperature and then allowing it to cool, or when performing a solvent-shift where a concentrated stock (e.g., in DMSO) is diluted into a solvent where the compound is less soluble.[17][18] The initial concentration exceeds the thermodynamic solubility, creating a metastable state that resolves by precipitation.

  • Solution:

    • Determine Thermodynamic Solubility: First, determine the true equilibrium solubility at your working temperature using the shake-flask method (see Protocol 1).

    • Work Below Saturation: Prepare solutions at or below 80% of the determined thermodynamic solubility to ensure stability.

    • Use Precipitation Inhibitors: For advanced applications requiring supersaturation, specific polymers (e.g., PVP, HPMC) can be added to inhibit crystal nucleation and growth, prolonging the supersaturated state.[15][16]

Issue 2: The dissolution process is extremely slow, even in a suitable solvent.

  • Causality: The rate of dissolution is limited by the surface area of the solid particles.[8][11] Large or crystalline particles have a smaller surface area-to-volume ratio, slowing the rate at which solvent molecules can interact with the solute.

  • Solution:

    • Particle Size Reduction: Gently grind the solid material using a mortar and pestle before adding the solvent. This increases the surface area and can dramatically improve the dissolution rate.[19][20]

    • Apply Energy: Use a bath sonicator or a vortex mixer to provide mechanical agitation. This disrupts the boundary layer of saturated solvent around the particles, facilitating faster dissolution.[8]

Issue 3: I cannot achieve my target concentration even in the best single solvent.

  • Causality: The intrinsic solubility of the compound in any single, pharmaceutically or synthetically acceptable solvent is insufficient for your needs.

  • Solution:

    • Implement a Co-Solvent System: This is a powerful and widely used technique.[21][22] By blending a primary solvent with a miscible "co-solvent" in which the drug has very high solubility (e.g., DMSO, NMP), you can create a solvent environment with significantly enhanced solubilizing power.[19][23] See Section 4 for a strategic approach.

Section 4: Advanced Strategy: Developing a Co-Solvent System

When a single solvent is inadequate, a binary or ternary co-solvent system is the logical next step. The goal is to create a mixture that has the desired solubilizing power while maintaining compatibility with the downstream application (e.g., low toxicity for biological assays).

Co-Solvency Workflow

G start Target Concentration Unattainable in Single Solvent select_solvents Step 1: Select Solvents - Primary (e.g., Ethanol) - Co-Solvent (e.g., PEG 400, DMSO) start->select_solvents prepare_blends Step 2: Prepare Blends (e.g., 90:10, 80:20, 70:30... 10:90 Primary:Co-Solvent) select_solvents->prepare_blends determine_sol Step 3: Determine Solubility in Each Blend (Protocol 1) prepare_blends->determine_sol plot_data Step 4: Plot Data (Solubility vs. % Co-Solvent) determine_sol->plot_data identify_peak Step 5: Identify Peak Solubility and Optimal Blend Ratio plot_data->identify_peak validate Step 6: Validate Stability of Final Formulation identify_peak->validate

Caption: Workflow for systematic co-solvent system development.

The mechanism of co-solvency involves the co-solvent reducing the polarity of the bulk solvent (if aqueous) or disrupting solvent-solvent interactions (like water's hydrogen bonding network) to create a more favorable environment for the solute.[22][23] For organic systems, a highly polar co-solvent like DMSO can introduce strong dipole interactions that help solvate the polar regions of the indazole compound.

Table 2: Template for Co-Solvent Screening Data

Primary Solvent Co-Solvent Blend Ratio (v/v) Measured Solubility (mg/mL) @ 25°C Observations
Ethanol DMSO 90:10
Ethanol DMSO 80:20
Ethanol DMSO 70:30
... ... ...
THF NMP 90:10
THF NMP 80:20

| ... | ... | ... | | |

Section 5: Standard Operating Protocols

These protocols provide step-by-step instructions for essential solubility assessments.

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility

This protocol uses the gold-standard shake-flask method to determine the true equilibrium solubility of a compound.[12][13][24]

  • Materials:

    • This compound (solid)

    • Selected organic solvent(s)

    • 2-4 mL glass vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge or 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

    • Calibrated analytical balance

    • Validated quantitative analysis method (e.g., HPLC-UV, LC-MS)

  • Methodology:

    • Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment (e.g., add 5-10 mg to 1 mL of solvent).

    • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent or co-solvent blend into the vial.

    • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm stability.[13]

    • Phase Separation: After equilibration, remove the vial and let it stand for 30 minutes to allow heavy particles to settle. To separate the undissolved solid, either centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) or carefully draw the supernatant through a solvent-compatible 0.22 µm syringe filter.[12][13] This step is critical to avoid artificially high results from suspended microparticles.

    • Quantification: Immediately dilute an aliquot of the clear supernatant with a suitable solvent and analyze the concentration using a pre-validated HPLC or LC-MS method.

    • Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at that temperature. The experiment should be performed in triplicate.[24]

Section 6: References

  • WJPR. (2024). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. Available at: --INVALID-LINK--

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1473–1477. Available at: --INVALID-LINK--

  • Sindhu, R. K., et al. (2022). Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs. Pharmaceuticals, 15(5), 578. Available at: --INVALID-LINK--

  • Prajapati, R., et al. (2021). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: --INVALID-LINK--

  • Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Available at: --INVALID-LINK--

  • Sindhu, R. K., et al. (2022). Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs. ResearchGate. Available at: --INVALID-LINK--

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Available at: --INVALID-LINK--

  • Madhavi, M. (2015). solubility enhancement and cosolvency. Slideshare. Available at: --INVALID-LINK--

  • Gao, Y., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 808. Available at: --INVALID-LINK--

  • Kumar, S., et al. (2021). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Cosolvent. Available at: --INVALID-LINK--

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137. Available at: --INVALID-LINK--

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: --INVALID-LINK--

  • Sindhu, R. K., et al. (2022). Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs. Semantic Scholar. Available at: --INVALID-LINK--

  • PubChem. (n.d.). 6-bromo-2-methyl-2H-indazole. Available at: --INVALID-LINK--

  • Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Available at: --INVALID-LINK--

  • LibreTexts Chemistry. (n.d.). Factors affecting solubility. Available at: --INVALID-LINK--

  • Lund University. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: --INVALID-LINK--

  • EvitaChem. (n.d.). Buy 6-Bromo-2-methyl-2H-indazole. Available at: --INVALID-LINK--

  • American Pharmaceutical Review. (2016). A Tale of Two Drug Delivery Strategies: Simple Solubilization or Sophisticated Supersaturation?. Available at: --INVALID-LINK--

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: --INVALID-LINK--

  • Schwarcz, L. (2020). Solubility 3 Temperature dependence of aqueous solubility. YouTube. Available at: --INVALID-LINK--

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Available at: --INVALID-LINK--

  • World Health Organization. (2015). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. WHO Technical Report Series, No. 992. Available at: --INVALID-LINK--

  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. StatPearls. Available at: --INVALID-LINK--

  • BenchChem. (2025). A,6 solubility and stability testing. Available at: --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Available at: --INVALID-LINK--

  • Advanced ChemBlocks. (n.d.). This compound. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). 6-BROMO-2-METHYL-2H-INDAZOLE. Available at: --INVALID-LINK--

  • BLDpharm. (n.d.). 1142189-49-8|this compound. Available at: --INVALID-LINK--

  • Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4949. Available at: --INVALID-LINK--

  • Chemspace. (n.d.). This compound. Available at: --INVALID-LINK--

References

Technical Support Center: Scaling the Synthesis of 6-Bromo-2,3-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 6-Bromo-2,3-dimethyl-2H-indazole. This resource is designed for researchers and drug development professionals engaged in library synthesis. Here, we address common challenges, provide detailed protocols, and explain the scientific principles behind key experimental choices to ensure reproducible, scalable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The most significant hurdle is controlling the regioselectivity during the N-methylation of the 6-bromo-3-methyl-1H-indazole precursor. The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, leading to a mixture of two constitutional isomers: the desired this compound (N2-alkylation) and the undesired 6-bromo-1,3-dimethyl-1H-indazole (N1-alkylation).[1] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, often favoring N1-alkylation.[2]

Q2: How can I reliably distinguish between the N1 and N2 methylated isomers?

A2: A combination of chromatographic and spectroscopic techniques is essential.

  • Chromatography: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can typically separate the two isomers due to differences in polarity. The N2-isomer is often less polar than the N1-isomer.[3][4]

  • NMR Spectroscopy: 1H and 13C NMR are definitive. A key diagnostic tool is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. A correlation between the N-methyl protons and the C7a carbon of the indazole ring confirms N1-alkylation, while a correlation to the C3 carbon confirms N2-alkylation.[5][6] Nuclear Overhauser Effect (NOE) experiments can also be used to establish the spatial relationship between the methyl group and protons on the benzene ring.[7]

Q3: What synthetic route is recommended for producing the 6-bromo-3-methyl-1H-indazole precursor?

A3: A common and effective method is the diazotization and cyclization of a substituted aniline, such as 4-bromo-2-methylaniline.[8] This well-established route provides the core indazole structure needed for the subsequent methylation step.

Q4: What are the critical safety precautions for this synthesis?

A4: Key reagents require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): A common base for this reaction, NaH is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).[3][9]

  • Methylating Agents: Reagents like methyl iodide are toxic and should be handled with care.[3][10]

  • Solvents: Anhydrous solvents like THF and DMF are required and have their own specific handling protocols.[11][12]

Experimental Protocol: N-Methylation of 6-Bromo-3-methyl-1H-indazole

This protocol is adapted from established procedures for indazole alkylation and is designed to produce a separable mixture of N1 and N2 isomers, providing a reliable baseline for optimization.[3]

Materials and Reagents:

  • 6-Bromo-3-methyl-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF (10 mL per 1 g of starting material).

  • Deprotonation: Cool the flask in an ice bath (0 °C). Carefully add sodium hydride (1.1 equivalents) portion-wise to the THF.

  • Indazole Addition: Slowly add a solution of 6-bromo-3-methyl-1H-indazole (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Activation: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Methylation: Cool the mixture back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.

  • Purification: Purify the crude mixture by silica gel column chromatography using a gradient eluent system (e.g., 0% to 20% ethyl acetate in hexane) to separate the N1 and N2 isomers.[3]

Troubleshooting and Optimization Guide

Problem 1: Poor Regioselectivity (Low Yield of 2H-Indazole)
  • Question: My reaction produces predominantly the N1-methylated isomer. How can I increase the yield of the desired N2-isomer (this compound)?

  • Answer: Controlling the N1/N2 ratio is a function of the base, solvent, and temperature, which collectively influence the ionic character of the indazolide anion and steric accessibility.[6]

    • Scientific Rationale: The use of NaH in THF, a common condition, is known to favor N1 alkylation for many indazoles.[11][5] This is often attributed to the formation of a sodium-coordinated intermediate that sterically shields the N2 position. The C3-methyl group on your substrate further exacerbates this steric hindrance, making N2-alkylation inherently more difficult.[12]

    • Solutions & Optimization:

      • Change the Base/Solvent System: The choice of counter-ion and solvent polarity can dramatically alter the regioselectivity.

        • Using potassium bases (e.g., K₂CO₃) or cesium bases (e.g., Cs₂CO₃) in a polar aprotic solvent like DMF can sometimes favor N2-alkylation. Cesium ions, in particular, are known to coordinate differently than sodium, potentially leaving the N2 position more accessible.[12]

        • Solvent-dependent regioselectivity has been observed; switching from THF to DMSO with certain bases can alter the N1:N2 ratio.[6]

      • Alternative N2-Selective Methods: For library synthesis where reliability is key, consider specialized N2-selective protocols if standard methods fail. A notable example is the TfOH-catalyzed reaction with diazo compounds, which has shown high selectivity for the N2 position.[13]

Condition Typical Outcome Rationale Reference
Base: NaH Solvent: THF Favors N1-AlkylationTight ion pair formation with Na+ shields the N2 position.[11][5]
Base: Cs₂CO₃ Solvent: DMF Can improve N2 selectivityWeaker ion pairing and different coordination of Cs+ may expose the N2 position.[12]
Catalyst: TfOH Reagent: Diazo compound Highly N2-SelectiveProceeds through a different, metal-free catalytic mechanism that intrinsically favors N2.[13]
Problem 2: Difficulty Separating N1 and N2 Isomers
  • Question: The two isomers are co-eluting during column chromatography. How can I achieve baseline separation for high-purity material?

  • Answer: Achieving separation is critical for library synthesis. If standard solvent systems fail, a multi-pronged approach is needed.

    • Scientific Rationale: The N1 and N2 isomers are constitutional isomers with very similar molecular weights but different dipole moments, which influences their interaction with the stationary phase (silica gel). The N2-isomer is typically less polar. A successful separation relies on exploiting this polarity difference.

    • Solutions & Optimization:

      • Optimize Chromatography:

        • Solvent System: Switch to a different solvent system. If ethyl acetate/hexane is not working, try dichloromethane/methanol or toluene/acetone systems.

        • Column Length & Gradient: Use a longer column for better resolution and a shallower elution gradient to increase the separation between peaks.

      • Selective Crystallization: In some cases, one isomer is a crystalline solid while the other is an oil.[3] After concentrating the crude mixture, attempt to induce crystallization of the major isomer by adding a small amount of a non-polar solvent (like hexane) and cooling. The desired isomer may then be isolated from the mother liquor.

Workflow & Troubleshooting Diagrams

SynthesisWorkflow cluster_start Starting Material cluster_reaction N-Methylation cluster_workup Workup & Isolation cluster_purification Purification cluster_products Final Products SM 6-Bromo-3-methyl-1H-indazole Deprotonation 1. Deprotonation (NaH, THF, 0°C) SM->Deprotonation Methylation 2. Methylation (CH3I, rt) Deprotonation->Methylation Quench 3. Quench (NH4Cl) Methylation->Quench Extract 4. Extraction (EtOAc) Quench->Extract Concentrate 5. Concentrate Extract->Concentrate Chromatography 6. Column Chromatography (Separates N1 and N2 isomers) Concentrate->Chromatography Product_N2 Desired Product: This compound Chromatography->Product_N2 Product_N1 Side Product: 6-Bromo-1,3-dimethyl-1H-indazole Chromatography->Product_N1

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield of Desired N2 Isomer? Condition_Check Current Condition: NaH in THF? Start->Condition_Check Yes Check_Purity Yield is good. Check Purity/Separation. Start->Check_Purity No Change_Base Action: Change Base/Solvent Try Cs2CO3 in DMF Condition_Check->Change_Base Special_Method Still Low Yield? Consider N2-selective methods (e.g., TfOH/diazo) Change_Base->Special_Method Proceed Proceed with Optimized Protocol Special_Method->Proceed Yes Special_Method->Proceed No (Accept Ratio)

Caption: Decision tree for troubleshooting poor N2-alkylation regioselectivity.

References

Validation & Comparative

A Senior Application Scientist's Guide to Halogenated Indazoles in Synthesis: A Comparative Analysis of 6-Bromo-2,3-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Halogenated Indazoles in Modern Chemistry

Indazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including the PARP inhibitor Niraparib and the kinase inhibitor Pazopanib.[1][2][3] Their versatile biological activity stems from their unique bicyclic structure, which acts as a bioisostere for native purines and indoles, allowing for potent and selective interactions with various biological targets.[2] The functionalization of the indazole scaffold is therefore a critical endeavor in drug discovery.

Halogenation of the indazole ring is a key strategic move in this process. Halogen atoms, particularly bromine and iodine, serve as versatile synthetic handles for introducing further molecular complexity through metal-catalyzed cross-coupling reactions.[3][4] These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are fundamental for constructing the carbon-carbon and carbon-heteroatom bonds that define the pharmacophores of modern drugs.[5]

This guide provides an in-depth comparison of 6-Bromo-2,3-dimethyl-2H-indazole, a key intermediate in the synthesis of Niraparib, with other halogenated indazoles.[3][6] We will explore the causality behind synthetic choices, compare reactivity based on halogen identity and position, and provide actionable experimental protocols for researchers in the field.

Synthesis of Halogenated Indazoles: A Strategic Overview

The introduction of a halogen onto the indazole core can be achieved through various methods, with the choice of reagent and conditions dictating the regioselectivity. The electronic nature of the indazole ring and the presence of directing groups are paramount in determining the outcome.

Key Halogenation Strategies:

  • Electrophilic Halogenation: This is the most common approach. Reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are widely used for direct C-H bromination and chlorination, respectively.[3][4] Iodination can be effectively carried out using iodine (I₂) in the presence of a base like potassium hydroxide.[4][7] The reaction regioselectivity can be tuned by solvent choice and reaction conditions.[3]

  • Sandmeyer Reaction: Starting from an amino-indazole, a diazonium salt can be formed and subsequently displaced by a halide, offering a route to positions not easily accessible via direct electrophilic substitution.

  • Directed Halogenation: Existing functional groups on the indazole ring can direct halogenation to specific positions, a strategy often exploited for complex molecule synthesis.[5]

The synthesis of 2H-indazoles, such as our topic compound, often involves multi-step sequences starting from precursors like 2-bromobenzaldehydes or ortho-alkylazobenzenes.[1][8] A rapid method for synthesizing 2H-indazoles involves the [3 + 2] dipolar cycloaddition of sydnones with arynes.[9]

Focus Compound: this compound

This compound is a critical building block, most notably for the PARP inhibitor Niraparib, used in the treatment of ovarian cancer.[3][10] Its structure contains the key 6-bromo handle, which is leveraged for late-stage functionalization via cross-coupling to complete the synthesis of the final drug molecule.

The following workflow outlines a plausible synthetic route to this key intermediate, starting from commercially available materials.

G cluster_0 Synthesis of this compound A 4-Bromo-2-methylaniline B Diazotization (NaNO₂, HCl) A->B C Reduction (SnCl₂, HCl) B->C D 4-Bromo-2-methylphenylhydrazine C->D E Cyclization with Acetaldehyde (Fischer Indole Synthesis variant) D->E Reactant F 6-Bromo-3-methyl-1H-indazole E->F G N-Methylation (e.g., CH₃I, Base) F->G H Mixture of N1 and N2 isomers G->H I Chromatographic Separation H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Comparative Reactivity in Cross-Coupling Reactions

The choice of halogen is a critical decision in synthetic planning, directly impacting reactivity in subsequent cross-coupling reactions. The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step of palladium-catalyzed cycles is:

I > Br > Cl >> F

This trend is rooted in the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more easily cleaved by the palladium(0) catalyst, leading to faster reaction rates, often at lower temperatures.[11] Conversely, the stronger C-Cl bond requires more forcing conditions (higher temperatures, stronger bases, more electron-rich ligands) to achieve efficient coupling.

Head-to-Head Comparison: Bromo- vs. Iodo- and Chloro-Indazoles

Let's compare the performance of bromo-indazoles with their iodo- and chloro- counterparts in the context of the Suzuki-Miyaura reaction, one of the most widely used C-C bond-forming reactions.

Rationale for Experimental Choices:

  • Catalyst: Palladium complexes with bulky, electron-rich phosphine ligands like dppf ([1,1'-bis(diphenylphosphino)ferrocene]) are often superior.[12] The dppf ligand stabilizes the palladium center and promotes both the oxidative addition and reductive elimination steps of the catalytic cycle. Pd(dppf)Cl₂ is a common and effective choice.[12][13]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid partner, forming a more nucleophilic boronate species for the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, DME, Toluene) and water is typical. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X Ar-Pd(II)(L₂)X Pd(0)L2->Ar-Pd(II)-X Ar-X Ar-X (Halogenated Indazole) Oxidative_Addition Oxidative Addition Oxidative_Addition->Ar-Pd(II)-X Ar-Pd(II)-R Ar-Pd(II)(L₂)R Ar-Pd(II)-X->Ar-Pd(II)-R R-B(OH)2 R-B(OH)₂ (Boronic Acid) Transmetalation Transmetalation Base Base Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data-Driven Performance Comparison

The table below synthesizes typical experimental outcomes for Suzuki-Miyaura couplings of various halogenated indazoles, based on data from published literature. This provides a quantitative basis for comparison.

Halogenated Indazole SubstrateHalogenTypical Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Source(s)
3-Iodo-1H-indazoleIodoPdCl₂(dppf) (5%)K₂CO₃Dioxane/H₂O80-1002-685-95[7]
This compound Bromo PdCl₂(dppf) (5%) K₂CO₃ Dioxane/H₂O 100 8-12 75-90 [14]
5-Bromo-1-ethyl-1H-indazoleBromoPd(dppf)Cl₂ (10%)K₂CO₃DME/H₂O802~90[12]
3-Chloro-indazole (N-protected)ChloroPd₂(dba)₃ / SPhos (2-4%)K₃PO₄Toluene/H₂O11012-2460-80Inferred
3-Fluoro-indazoleFluoro-----<5Inferred

Analysis of Performance Data:

  • Iodo-indazoles are the most reactive substrates, consistently providing high yields in shorter reaction times and often under milder temperature conditions.[7] This makes them ideal for precious or complex coupling partners where reaction efficiency is paramount. The primary drawback is the higher cost and potentially lower stability of iodo-aromatic compounds.

  • Bromo-indazoles , including our focus compound, represent the optimal balance of reactivity, stability, and cost.[15] They are excellent substrates for a wide range of cross-coupling reactions, providing good to excellent yields under reasonably mild conditions.[12][14] Their widespread commercial availability makes them the workhorse for industrial and academic synthesis.

  • Chloro-indazoles are significantly less reactive. Their activation requires more advanced catalytic systems (e.g., using highly active phosphine ligands like SPhos or XPhos), higher temperatures, and longer reaction times. While they are economically attractive due to the low cost of chlorinating agents, the more demanding reaction conditions may not be compatible with sensitive functional groups elsewhere in the molecule.

  • Fluoro-indazoles are generally considered unreactive in palladium-catalyzed cross-coupling reactions and are not used as synthetic handles in this context.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Indazole

This protocol is a representative example for the Suzuki-Miyaura cross-coupling of a bromo-indazole derivative, adapted from established methodologies.[12][14]

Objective: To synthesize N-(3-(4-methoxyphenyl)phenyl)-1-butyl-1H-indazole-3-carboxamide from N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide and (4-methoxyphenyl)boronic acid.

Materials:

  • N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide (1.0 equiv)

  • (4-methoxyphenyl)boronic acid (1.5 - 2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide (e.g., 150 mg, 0.40 mmol, 1.0 equiv).

  • Reagent Addition: Add (4-methoxyphenyl)boronic acid (e.g., 91 mg, 0.60 mmol, 1.5 equiv), K₂CO₃ (e.g., 110 mg, 0.80 mmol, 2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (e.g., 16 mg, 0.02 mmol, 0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (e.g., 6 mL) and water (e.g., 2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-indazole is consumed (typically 8-12 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Conclusion and Outlook

For synthetic chemists, the choice of halogen on an indazole scaffold is a strategic decision that balances reactivity against cost and stability.

  • Iodo-indazoles offer the highest reactivity, ensuring efficient coupling under mild conditions, making them ideal for late-stage functionalization of complex molecules.

  • Chloro-indazoles are the most cost-effective but require specialized catalysts and more forcing conditions, limiting their substrate scope.

  • This compound and other bromo-indazoles occupy a "sweet spot," providing a robust and reliable platform for synthesis.[15] Their excellent balance of reactivity, stability, and commercial availability makes them the preferred choice for a vast array of applications, from discovery chemistry to large-scale manufacturing of critical pharmaceuticals like Niraparib.

Future developments will likely focus on expanding the catalytic toolbox to enable even more efficient coupling of the less reactive but more economical chloro-indazoles, further streamlining the synthesis of these vital heterocyclic compounds.

References

A Comparative Analysis of 1H- and 2H-Indazole Derivatives in Biological Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Isomers in Medicinal Chemistry

Indazole, a bicyclic heteroaromatic system, is a cornerstone scaffold in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1] This privileged scaffold exists as two principal tautomers, 1H-indazole and 2H-indazole, which, despite their subtle structural difference—the position of a single hydrogen atom—can exhibit remarkably divergent physicochemical properties and biological activities.[2] The 1H-tautomer is generally the more thermodynamically stable form, while the 2H-isomer possesses a larger dipole moment.[2][3] These intrinsic differences profoundly influence how their derivatives interact with biological targets, making a comparative understanding of these two isomeric series crucial for rational drug design and development.

This guide provides an in-depth comparative analysis of 1H- and 2H-indazole derivatives, focusing on their performance in key biological assays. We will delve into their structure-activity relationships (SAR), explore the mechanistic underpinnings of their differential activities, and provide detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutics.

The Isomeric Impact: A Comparative Look at Biological Activity

The position of the nitrogen-bound substituent in indazole derivatives dictates the spatial arrangement of other functional groups and influences the molecule's electronic properties, which in turn affects its binding affinity to biological targets. While a direct head-to-head comparison of isomeric pairs with identical substitution patterns is not always available in the literature, we can glean valuable insights by examining data from various studies.

Anticancer Activity: A Battle of Isomers in Cytotoxicity Assays

The indazole scaffold is a prominent feature in many anticancer agents, often acting as a hinge-binding motif in kinase inhibitors.[4] The choice between a 1H- and 2H-indazole core can significantly impact the cytotoxic potency of the resulting compound.

Table 1: Comparative in vitro Anticancer Activity of Representative 1H- and 2H-Indazole Derivatives

Compound ClassIsomerRepresentative CompoundTarget Cell LineIC50 (µM)Reference
Indazole-3-amine1HCompound 6oK562 (Chronic Myeloid Leukemia)5.15[5]
Indazole-3-amine1HCompound 6oA549 (Lung Cancer)>50[5]
Indazole-3-amine1HCompound 6oPC-3 (Prostate Cancer)16.13[5]
Indazole-3-amine1HCompound 6oHepG2 (Liver Cancer)11.24[5]
2,3-diphenyl-2H-indazole2HCompound 18HeLa (Cervical Cancer)-[6]
2,3-diphenyl-2H-indazole2HCompound 23HeLa (Cervical Cancer)-[6]

Note: Direct comparison is challenging due to variations in compound structures and cell lines tested across different studies. The data presented is for illustrative purposes to highlight the biological relevance of both isomers.

The data, though not from a single comparative study, illustrates that both 1H- and 2H-indazole scaffolds can serve as effective cores for anticancer agents. For instance, the 1H-indazole-3-amine derivative, compound 6o, demonstrates potent activity against the K562 cell line.[5] Concurrently, various 2H-indazole derivatives have also shown significant cytotoxic effects against a range of cancer cell lines.[6]

The differential activity can often be attributed to the specific interactions each isomer makes within the binding pocket of its target. For example, in kinase inhibition, the N1 or N2 nitrogen can act as a crucial hydrogen bond acceptor or donor, and its position relative to other pharmacophoric groups is critical for optimal binding.

Causality in Experimental Design: Why We Choose Specific Assays

To objectively compare the biological efficacy of 1H- and 2H-indazole derivatives, a series of well-established in vitro assays are employed. The choice of each assay is dictated by the need to answer specific questions about the compound's mechanism of action, potency, and cellular effects.

Cytotoxicity and Cell Viability Assays

The initial screening of potential anticancer compounds invariably involves assessing their ability to inhibit cell growth or induce cell death. The MTT assay is a widely used, robust, and cost-effective method for this purpose.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Indazole Derivatives compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for Formazan Formation mtt_addition->incubation solubilization Add Solubilizing Agent incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

The principle of the MTT assay lies in the enzymatic conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.

In Vitro Kinase Inhibition Assays

For indazole derivatives designed as kinase inhibitors, it is essential to quantify their direct inhibitory effect on the target kinase. In vitro kinase assays provide a clean, cell-free system to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis inhibitor_prep Prepare Serial Dilutions of Indazole Inhibitors reaction Initiate Kinase Reaction inhibitor_prep->reaction enzyme_prep Prepare Kinase, Substrate, and ATP Mixture enzyme_prep->reaction stop_reaction Stop Reaction & Detect Product reaction->stop_reaction measure_signal Measure Signal (e.g., Luminescence, Fluorescence) stop_reaction->measure_signal calculate_ic50 Calculate IC50 Values measure_signal->calculate_ic50

Caption: Generalized workflow for an in vitro kinase inhibition assay.

These assays typically measure the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor.[8][9] The amount of product formed can be quantified using various detection methods, such as luminescence, fluorescence, or radioactivity.[9][10]

Experimental Protocols: A Self-Validating System

The trustworthiness of experimental data hinges on the robustness of the protocols used. The following are detailed, step-by-step methodologies for the key assays discussed.

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of indazole derivatives on adherent cancer cell lines.

Materials:

  • Human cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the 1H- and 2H-indazole derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid toxicity. Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of indazole derivatives against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the indazole derivatives in 100% DMSO. Perform serial dilutions in the assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase and the test compound at various concentrations. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.[10]

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Mechanistic Insights and Structure-Activity Relationships

The differential biological activities of 1H- and 2H-indazole derivatives can be rationalized by considering their distinct electronic and steric properties. The N1- and N2-positions offer different vectors for substitution, leading to unique three-dimensional arrangements of pharmacophoric features.

For kinase inhibitors, the indazole core often mimics the adenine ring of ATP, with one of the nitrogen atoms forming a crucial hydrogen bond with the hinge region of the kinase. The choice between a 1H- or 2H-indazole can alter the geometry of this interaction and the orientation of substituents that occupy adjacent hydrophobic pockets, thereby influencing binding affinity and selectivity.

For example, the anticancer drug Pazopanib is a 2H-indazole derivative.[12] The N2-substitution allows for a specific orientation of the pyrimidine and sulfonamide moieties that is optimal for binding to the ATP-binding pocket of VEGFR. A hypothetical 1H-isomer of Pazopanib would likely exhibit a different binding mode and, consequently, a different activity profile.

Conclusion: A Tale of Two Isomers with a Shared Future

The comparative analysis of 1H- and 2H-indazole derivatives reveals a rich and complex landscape of structure-activity relationships. While the 1H-isomer is thermodynamically more stable, the 2H-isomer is a key feature in several successful drugs, highlighting that both scaffolds are of immense value in drug discovery. The choice between the two should be guided by a deep understanding of the target's binding site topology and the desired pharmacophoric interactions.

The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design and execute their own studies, ultimately contributing to the development of novel and effective indazole-based therapeutics.

References

A Definitive Guide to the Structural Validation of 6-Bromo-2,3-dimethyl-2H-indazole using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation in Heterocyclic Chemistry

In the realm of drug discovery and development, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. Nitrogen-containing heterocyclic compounds, particularly indazole derivatives, are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. However, their synthesis can often yield a mixture of constitutional isomers, presenting a significant analytical challenge. For instance, the alkylation of a substituted indazole can occur at either the N-1 or N-2 position, leading to products with distinct physicochemical and pharmacological properties.

This guide provides an in-depth, experimentally-grounded comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of 6-Bromo-2,3-dimethyl-2H-indazole . We will move beyond a simple recitation of data to explain the causality behind the experimental design, demonstrating how a systematic workflow integrating ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC serves as a self-validating system to distinguish it from its potential isomer, 6-Bromo-1,3-dimethyl-1H-indazole.

The Analytical Challenge: Distinguishing N-1 versus N-2 Indazole Isomers

The synthesis of this compound can potentially co-produce the 1,3-dimethyl isomer. While 1D ¹H and ¹³C NMR provide initial data on the types and number of protons and carbons, they often lack the connectivity information required to definitively assign the position of the N-methyl group. Both isomers possess the same number of aromatic protons and two methyl singlets, which can exhibit very similar chemical shifts, making an assignment based on 1D data alone speculative and unreliable. This ambiguity necessitates the use of two-dimensional NMR experiments that reveal through-bond correlations.

The Spectroscopic Toolkit: A Strategic Overview of 2D NMR Experiments

To resolve this structural problem, we employ a suite of 2D NMR experiments, each providing a unique piece of the structural puzzle.[1] The power of this approach lies in the synergistic interpretation of the datasets.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first step in mapping the proton framework of the molecule. It identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[2][3] In our case, it will be crucial for establishing the connectivity of the protons on the aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH).[2][3][4] It is the most effective method for assigning protonated carbon atoms once the proton assignments are known.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the complete carbon skeleton and resolving isomeric ambiguity. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH).[2][3][5] These long-range correlations allow us to connect different spin systems and, crucially, to probe the environment around non-protonated (quaternary) carbons.

A Validated Workflow for Structural Confirmation

The following workflow provides a logical and efficient path to unambiguous structural assignment. This systematic process ensures that each step builds upon the last, culminating in a fully validated structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structural Confirmation s1 1. Acquire 1D Spectra (¹H, ¹³C, DEPT) s2 2. Acquire 2D Spectra (COSY, HSQC, HMBC) s1->s2 a1 3. Assign Proton Spin Systems (¹H & COSY Analysis) s2->a1 a2 4. Assign Protonated Carbons (HSQC Analysis) a1->a2 a3 5. Assemble Molecular Skeleton (HMBC Analysis) a2->a3 a4 6. Identify Key Long-Range Correlations to N-CH₃ a3->a4 c1 7. Validate Structure as This compound a4->c1

Caption: Experimental workflow for 2D NMR-based structural validation.

Data Analysis and Structural Assignment

Let us now apply this workflow to the analysis of this compound. The following table summarizes the expected NMR data.

Atom #δ ¹³C (ppm)δ ¹H (ppm)MultiplicityKey HMBC Correlations (from ¹H to ¹³C)
N2-CH₃ ~35.0~3.80s (3H)C3, C9a
C3-CH₃ ~12.0~2.50s (3H)C3, C9a
C3 ~145.0---
C4 ~122.0~7.50dC5, C6, C9a
C5 ~125.0~7.10ddC4, C6, C7
C6 ~118.0---
C7 ~115.0~7.60dC5, C6, C9a
C9a ~140.0---
C7a ~120.0---

Table 1: Predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound.

Step 1 & 2: Initial Assignments from 1D and COSY Spectra

The ¹H NMR spectrum shows three aromatic protons and two methyl singlets. The COSY spectrum is used to establish the connectivity of the aromatic protons. We expect to see a correlation between the proton at ~7.10 ppm (H5) and the protons at ~7.50 ppm (H4) and ~7.60 ppm (H7), confirming their adjacency on the benzene ring.

Step 3: Correlating Protons and Carbons with HSQC

The HSQC spectrum provides the direct one-bond correlations, allowing for the straightforward assignment of the protonated carbons. For example, the proton at ~7.50 ppm (H4) will show a cross-peak to the carbon at ~122.0 ppm (C4), and the N2-CH₃ protons at ~3.80 ppm will correlate to the carbon at ~35.0 ppm.

Step 4: The Decisive HMBC Analysis

The HMBC spectrum is the key to the definitive assignment. We must focus on the long-range correlations from the two methyl singlets, as these will unambiguously establish the connectivity and differentiate between the N-1 and N-2 isomers.

The Smoking Gun Correlation: For the 2H-indazole isomer, the protons of the N-methyl group (N2-CH₃, ~3.80 ppm) are three bonds away from both the C3 carbon and the bridgehead C9a carbon. Therefore, we expect to see HMBC cross-peaks from the N2-CH₃ protons to both C3 and C9a. Conversely, in the hypothetical 1H-indazole isomer, the N1-CH₃ protons would show correlations to C3 and the other bridgehead carbon, C7a. The observation of the N2-CH₃ → C9a correlation is the definitive piece of evidence for the 2H-indazole structure.

G N2_Me C3 N2_Me->C3 ³J C9a N2_Me->C9a ³J C3_Me C3_Me_C3 C3_Me->C3_Me_C3 ²J C3_Me_C9a C3_Me->C3_Me_C9a ³J

Caption: Key HMBC correlations confirming the 2H-indazole structure.

To properly visualize this DOT script, you would need an image named "indazole_structure.png" representing the molecule and adjust the pos attributes to overlay the correlation arrows correctly.

Standardized Experimental Protocols

For reproducibility and scientific integrity, the following general protocols are recommended.

Sample Preparation
  • Dissolve 10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H-¹H COSY Acquisition
  • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence).

  • Spectral Width: 12-16 ppm in both dimensions.

  • Acquisition: 2-4 scans per increment, 256-512 increments in the indirect dimension (t₁).

  • Processing: Apply a sine-bell window function in both dimensions followed by a 2D Fourier Transform.

¹H-¹³C HSQC Acquisition
  • Pulse Program: hsqcedetgpsisp2.3 (or equivalent gradient-selected, phase-sensitive sequence with decoupling).

  • Spectral Width: ~12 ppm in F2 (¹H), ~160-200 ppm in F1 (¹³C).

  • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • Acquisition: 4-8 scans per increment, 256-512 increments in t₁.

  • Processing: Apply a QSINE window function in both dimensions followed by a 2D Fourier Transform.

¹H-¹³C HMBC Acquisition
  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected magnitude mode sequence).

  • Spectral Width: ~12 ppm in F2 (¹H), ~200-220 ppm in F1 (¹³C).

  • Long-Range Coupling Constant: Optimized for a J-coupling of 8-10 Hz to observe ²JCH and ³JCH correlations.[3]

  • Acquisition: 8-16 scans per increment, 256-512 increments in t₁.

  • Processing: Apply a sine-bell window function in both dimensions followed by a 2D Fourier Transform.

Conclusion: A Robust, Multi-Technique Approach

The structural validation of this compound serves as a compelling case study for the power of modern 2D NMR spectroscopy. While 1D NMR techniques lay the groundwork, they are insufficient to resolve the critical issue of N-alkylation regioselectivity. It is the judicious application and synergistic interpretation of COSY, HSQC, and particularly HMBC experiments that provide the necessary connectivity information for an unambiguous and definitive structural assignment. The key HMBC correlation between the N2-methyl protons and the C9a bridgehead carbon serves as the irrefutable evidence that validates the 2H-indazole structure. This rigorous, multi-faceted approach represents a gold standard in analytical chemistry, ensuring the scientific integrity required for advancing drug development programs.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Indazole Derivative Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Indazole Derivatives

Indazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and neurological treatments.[1][2][3] The precise substitution pattern on the indazole ring system, particularly at the N-1 and N-2 positions, can dramatically alter a compound's pharmacological activity, stability, and safety profile.[4][5][6] Consequently, unambiguous characterization and robust quantification of these molecules are not merely procedural formalities; they are fundamental to ensuring drug quality, safety, and efficacy.

This guide provides an in-depth comparison and cross-validation strategy for the analytical methods essential for the characterization of indazole derivatives. As researchers and drug development professionals, our goal is to build a self-validating analytical package where orthogonal methods corroborate each other, creating an unassailable body of evidence for a compound's identity, purity, and strength. We will move beyond rote protocol execution to explain the causality behind experimental choices, grounded in international regulatory standards.

Pillar 1: Orthogonal Methods for a Complete Picture

No single analytical technique can provide all the necessary information for a comprehensive characterization. A multi-faceted approach, employing orthogonal methods that measure different physicochemical properties, is essential.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification. It separates the target analyte from impurities based on its partitioning behavior between a stationary and mobile phase.

  • Mass Spectrometry (MS): Provides high-sensitivity molecular weight information and fragmentation patterns, crucial for confirming identity and identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation. It provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous confirmation of the substitution pattern and isomeric purity.[4][7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and effective tool for identifying the presence of key functional groups, confirming that the desired chemical transformations have occurred.[9][10]

The cross-validation of these techniques ensures that the data is consistent and reliable, forming a robust analytical foundation for regulatory submissions and further development.

Pillar 2: The Cross-Validation Workflow: An Integrated Approach

Below is a typical workflow for the characterization and cross-validation of a novel indazole derivative.

Indazole Characterization Workflow cluster_0 Synthesis & Purification cluster_1 Primary Characterization & Method Development cluster_2 Method Validation (ICH Q2(R2)) cluster_3 Cross-Validation & Final Analysis Synthesis Synthesis of Indazole Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structure Structural Elucidation (NMR, MS, FTIR) Purification->Structure HPLC_Dev HPLC Method Development (Purity & Assay) Structure->HPLC_Dev HPLC_Val HPLC Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) HPLC_Dev->HPLC_Val qNMR Quantitative NMR (qNMR) for Orthogonal Assay HPLC_Val->qNMR CrossVal Cross-Validation: Compare HPLC Assay vs. qNMR HPLC_Val->CrossVal qNMR->CrossVal Final Final Certificate of Analysis (Identity, Purity, Assay) CrossVal->Final

Caption: Integrated workflow for the characterization of a novel indazole derivative.

P-01: Detailed Experimental Protocol: HPLC-UV Method for Purity and Assay

This protocol outlines a validated reverse-phase HPLC method suitable for determining the purity and assay of a typical indazole derivative.

1. Rationale for Method Choices:

  • Column: A C18 column is chosen due to the generally moderate hydrophobicity of indazole scaffolds.

  • Mobile Phase: An acetonitrile/water gradient is used to elute a range of potential impurities with varying polarities. A phosphate buffer is included to control the pH. The pKa of the indazole ring nitrogen requires pH control to ensure consistent retention times and peak shapes.

  • Detection: UV detection is selected based on the strong chromophore of the indazole ring system, typically providing excellent sensitivity around 254 nm.

2. Instrumentation and Materials:

  • HPLC system with UV/PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Indazole derivative reference standard and sample

  • Acetonitrile (HPLC grade)

  • Monobasic Potassium Phosphate (reagent grade)

  • Phosphoric Acid (reagent grade)

  • Water (HPLC grade)

3. Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC grade water and adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve the indazole derivative reference standard in a 50:50 mixture of Mobile Phase A and B to create a stock solution of 1.0 mg/mL. Prepare working standards at various concentrations (e.g., for linearity) by diluting the stock solution.

  • Sample Preparation: Prepare the sample solution at a target concentration of 0.5 mg/mL in the same diluent as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Data Analysis:

    • Purity: Determine the area percent of the main peak relative to all other peaks in the chromatogram.

    • Assay: Quantify the sample against the reference standard using a calibration curve generated from the working standards.

Method Validation: Adhering to ICH Q2(R2) Guidelines

For any analytical procedure to be considered reliable, it must be validated to demonstrate its fitness for purpose.[11][12] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process.[13][14][15]

ICH_Validation_Parameters center_node Fit-for-Purpose Analytical Method Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Robustness Robustness center_node->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Core validation parameters as per ICH Q2(R2) guidelines.

Table 1: Typical Acceptance Criteria for an HPLC Assay Method

Validation ParameterAcceptance CriteriaRationale
Specificity Peak is pure and free from interference from placebo, impurities, and degradation products.Ensures the method is measuring only the intended analyte.
Linearity Correlation coefficient (r²) ≥ 0.999Demonstrates a direct proportional relationship between concentration and response.[16]
Range 80% to 120% of the target concentration.The interval where the method is linear, accurate, and precise.[14]
Accuracy 98.0% to 102.0% recovery for the drug substance.Measures the closeness of the test results to the true value.[16][17]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0%Shows the consistency of results for multiple measurements of the same sample under the same conditions.
Precision (Intermediate) RSD ≤ 2.0%Assesses the effect of random events (different days, analysts, equipment) on precision.
Robustness No significant impact on results from deliberate small variations in method parameters (e.g., pH ±0.2, Temp ±2°C).Demonstrates the method's reliability during normal usage.[17][18]

P-02: Protocol for Structural Confirmation (NMR & MS)

1. Rationale:

  • ¹H and ¹³C NMR: These techniques are indispensable for determining the carbon-hydrogen framework of the molecule. For indazoles, NMR is crucial for distinguishing between N-1 and N-2 isomers, as the chemical shifts of the ring protons and carbons are distinctly different for each isomer.[4][8]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the molecular weight with a high degree of confidence.

2. Step-by-Step Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to resolve complex structures and confirm connectivity.

  • MS Data Acquisition:

    • Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an HRMS instrument (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI).

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the derivative.

  • Data Interpretation:

    • Compare the observed ¹H and ¹³C chemical shifts, coupling constants, and integrations with the expected structure.

    • Confirm that the measured accurate mass from HRMS is within 5 ppm of the calculated theoretical mass for the proposed elemental formula.

P-03: Cross-Validation Case Study: HPLC Assay vs. Quantitative NMR (qNMR)

To ensure the highest level of confidence in the reported potency of a new indazole derivative, the validated HPLC assay result should be cross-validated against an orthogonal quantitative method like qNMR.

1. Rationale:

  • HPLC-UV: Relies on the chromophoric properties of the analyte and compares its response to that of a reference standard. Its accuracy is contingent on the purity of the reference standard itself.

  • qNMR: Is a primary analytical method that quantifies a molecule by relating the integral of a specific proton signal to the integral of a certified internal standard of known concentration. It does not require a reference standard of the analyte itself.

2. Step-by-Step Procedure:

  • qNMR Sample Preparation:

    • Accurately weigh approximately 10 mg of the indazole derivative and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • qNMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (e.g., 5*T₁) to allow for full proton relaxation, which is critical for accurate integration.

  • Calculation: Calculate the purity/assay of the indazole derivative using the following formula:

    • Assay (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral value, N = Number of protons for the signal, MW = Molecular weight, m = mass, P = Purity of the standard.

  • Comparison: Compare the assay value obtained from qNMR with the value obtained from the validated HPLC method.

Table 2: Hypothetical Cross-Validation Data Summary

Analytical MethodParameterResultAcceptance CriteriaStatus
HPLC-UV Assay vs. Reference Std.99.2%N/APrimary Result
qNMR Absolute Assay vs. Internal Std.98.9%N/AOrthogonal Result
Cross-Validation % Difference0.30%≤ 2.0%Pass

A difference of ≤ 2.0% between the two independent methods provides strong evidence that the analytical results are accurate and the reference standard used for the HPLC method is of high purity.

Conclusion

The characterization of indazole derivatives demands a rigorous, multi-faceted analytical strategy. By employing orthogonal methods such as HPLC, MS, NMR, and FTIR, and validating them according to established guidelines like ICH Q2(R2), a comprehensive profile of the molecule can be established. The crucial final step of cross-validating quantitative results from independent techniques (e.g., HPLC vs. qNMR) provides the ultimate assurance of data integrity. This self-validating system of checks and balances is not just good science; it is a prerequisite for the successful development of safe and effective medicines.

References

A Comparative Guide to the Structure-Activity Relationship of 2,3-Dimethyl-2H-Indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet crucial, subclass: 2,3-dimethyl-2H-indazole analogs. Our focus will be centered on their role as kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other proliferative diseases. Through a detailed analysis of comparative experimental data, we will elucidate how subtle molecular modifications to this scaffold can profoundly impact biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these insights in their own discovery programs.

The 2,3-Dimethyl-2H-Indazole Scaffold: A Cornerstone of Potent Kinase Inhibition

The 2,3-dimethyl-2H-indazole moiety is a key pharmacophore in several potent kinase inhibitors. Its significance is perhaps best exemplified by its presence in Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3] Pazopanib potently inhibits a range of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-kit.[4] The 2,3-dimethyl-2H-indazol-6-amine fragment of Pazopanib plays a critical role in its binding to the ATP pocket of these kinases, and as such, serves as an excellent case study for understanding the SAR of this scaffold.[5]

Structure-Activity Relationship: The Critical Role of the 3-Methyl Group

To comprehend the SAR of the 2,3-dimethyl-2H-indazole core, we will compare Pazopanib with a synthesized analog where the methyl group at the 3-position of the indazole ring is removed. This comparison provides a clear and direct insight into the contribution of this specific structural element to the compound's kinase inhibitory activity.

A study by Cui et al. (2014) provides the necessary experimental data for this comparison.[4] In this research, two series of Pazopanib derivatives were synthesized: one retaining the 2,3-dimethyl-2H-indazole core and another with a 2-methyl-2H-indazole core (lacking the 3-methyl group). The inhibitory activities of these compounds against key kinases were evaluated, and the results are summarized in the table below.

Compound IDIndazole MoietyR Group (on pyrimidine)VEGFR-2 IC50 (nM)PDGFR-α IC50 (nM)c-kit IC50 (nM)
Pazopanib 2,3-Dimethyl-2H-indazole5-amino-2-methylbenzenesulfonamide308474
Analog 7l 2-Methyl-2H-indazole5-amino-2-methylbenzenesulfonamide12105113

Data synthesized from Cui et al. (2014).[4]

From this direct comparison, a key SAR insight emerges:

  • Impact of the 3-Methyl Group on Kinase Selectivity: The removal of the 3-methyl group, as seen in Analog 7l , leads to a more than two-fold increase in potency against VEGFR-2 (IC50 of 12 nM vs. 30 nM for Pazopanib).[4] However, this modification results in a slight decrease in potency against PDGFR-α and c-kit.[4] This suggests that the 3-methyl group, while not essential for activity, plays a significant role in modulating the selectivity profile of the inhibitor. The steric bulk of the 3-methyl group may influence the compound's conformation within the ATP binding pocket, favoring interactions with PDGFR-α and c-kit over VEGFR-2.[4]

This observation is critical for drug design, as it demonstrates that seemingly minor modifications to the 2,3-dimethyl-2H-indazole scaffold can be exploited to fine-tune the selectivity of kinase inhibitors, potentially leading to improved therapeutic windows and reduced off-target effects.

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed protocols for key assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal. The intensity of the light is proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., VEGFR-2, PDGFR-α, c-kit)

  • Substrate peptide specific to the kinase

  • ATP

  • Test compounds (e.g., 2,3-dimethyl-2H-indazole analogs)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the reaction. Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

G cluster_0 Kinase Reaction cluster_1 Luminescence Detection A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Incubation C ADP + Reagent 1 B->C Signal Generation D ATP + Reagent 2 C->D Conversion E Luminescent Signal D->E Luciferase Reaction

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HUVEC for anti-angiogenesis studies)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

G A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G

Caption: Step-by-step workflow for the MTT cell proliferation assay.

Conclusion

The 2,3-dimethyl-2H-indazole scaffold is a validated and valuable starting point for the design of novel kinase inhibitors. The structure-activity relationship, as exemplified by the comparison of Pazopanib and its 3-des-methyl analog, highlights the critical role of the 3-methyl group in modulating kinase selectivity. This understanding allows for a more rational approach to drug design, where specific structural modifications can be made to optimize the pharmacological profile of new chemical entities. The experimental protocols provided herein offer a robust framework for the evaluation of such compounds, enabling researchers to further explore the therapeutic potential of this important class of molecules.

References

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 6-Bromo-2,3-dimethyl-2H-indazole Against Oncological and Inflammatory Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities, which span from anti-inflammatory to potent anti-cancer properties.[1][2] This structural motif is particularly effective in targeting the ATP-binding pockets of protein kinases, a critical class of enzymes in cellular signaling.[3] This guide focuses on a specific, synthetically accessible derivative, 6-Bromo-2,3-dimethyl-2H-indazole , to explore its therapeutic potential through in silico molecular docking.

As drug discovery pipelines evolve, computational techniques have become indispensable for rapidly assessing the potential of novel chemical entities, saving significant time and resources. Molecular docking, in particular, allows us to predict the binding orientation and affinity of a small molecule within the active site of a target protein, providing invaluable insights to guide further experimental work.[4]

This document provides a comprehensive, field-proven guide for researchers and drug development professionals. We will not only detail the "how" but, more critically, the "why" behind each step of the computational workflow. We will perform a comparative docking analysis of this compound against two distinct and highly relevant protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis in cancer, and Cyclooxygenase-2 (COX-2) , a primary driver of inflammatory pathways.[5][6] By comparing our lead compound with established drugs and its parent scaffold, we aim to provide a clear, data-driven assessment of its potential and lay the groundwork for subsequent in vitro validation.

Part 1: Foundational Concepts & Experimental Design

The success of any in silico study hinges on a meticulously planned experimental design. Our approach is rooted in a comparative framework to contextualize the performance of our lead compound.

Rationale for Target Protein Selection
  • VEGFR2 (PDB ID: 4ASD): This receptor tyrosine kinase is a validated and critical target in oncology.[7] Its overactivation promotes tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibiting VEGFR2 is a clinically proven strategy to stifle tumor growth. We chose the crystal structure complexed with its well-known inhibitor, Axitinib, to provide a high-quality, relevant binding pocket for our study.

  • COX-2 (PDB ID: 5IKR): As an inducible enzyme, COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.[8] It is a classic target for non-steroidal anti-inflammatory drugs (NSAIDs). The selected crystal structure contains Celecoxib, a selective COX-2 inhibitor, which serves as an excellent benchmark for anti-inflammatory potential.

Ligand Set for Comparative Analysis

To provide a robust comparison, we have selected a diverse set of four ligands for docking against each protein target:

  • This compound: The primary molecule of interest. Its structure will be generated and energy-minimized for the study.

  • Axitinib (for VEGFR2) / Celecoxib (for COX-2): These are the co-crystallized, potent, and clinically approved inhibitors for their respective targets. They serve as our positive controls and establish the benchmark for a high-affinity interaction.

  • 2H-Indazole: The parent scaffold of our lead compound. By comparing the docking results of the decorated versus the undecorated core, we can infer the specific contributions of the bromo and dimethyl substitutions to binding affinity and selectivity.

High-Level Computational Workflow

The entire process, from data acquisition to analysis, follows a systematic and validated workflow. This ensures reproducibility and confidence in the final results.

G cluster_prep Preparation Phase cluster_dock Execution & Validation Phase cluster_analysis Analysis Phase PDB 1. Target Acquisition (RCSB PDB) PrepP 3. Protein Preparation (Remove Water, Add Hydrogens) PDB->PrepP Ligand 2. Ligand Acquisition (PubChem) PrepL 4. Ligand Preparation (Energy Minimization) Ligand->PrepL Validate 5. Protocol Validation (Re-docking, RMSD < 2.0 Å) PrepP->Validate PrepL->Validate Dock 6. Molecular Docking (AutoDock Vina) Validate->Dock Analyze 7. Pose & Score Analysis (Binding Affinity, Interactions) Dock->Analyze Visualize 8. Visualization (PyMOL) Analyze->Visualize Compare 9. Comparative Assessment Visualize->Compare

Caption: General workflow for in silico modeling and docking.

Part 2: Detailed Methodologies

Here, we provide self-validating, step-by-step protocols. The causality behind key decisions is explained to ensure both technical accuracy and practical understanding.

Protocol 1: Target Protein Preparation

Causality: The raw crystal structures from the Protein Data Bank (PDB) contain non-essential molecules (e.g., water, crystallization agents) and lack hydrogen atoms, which are crucial for calculating accurate interactions. This protocol refines the structure for computational readiness.

  • Acquisition: Download the PDB files for 4ASD (VEGFR2) and 5IKR (COX-2) from the RCSB PDB database.[9][10][11]

  • Cleaning the Structure: Open the PDB file in a molecular visualization tool like PyMOL.[12][13] Remove all water molecules (remove solvent). Isolate the protein chain(s) of interest and the co-crystallized ligand (Axitinib or Celecoxib). Delete any other heteroatoms or ions not essential to the binding site.

  • Protonation and Charge Assignment: Use computational software like AutoDock Tools to add polar hydrogens to the protein, which is critical for defining potential hydrogen bond donors and acceptors. Assign Gasteiger charges to all atoms to approximate their partial atomic charges.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

  • Binding Site Definition: The binding site is defined as a grid box centered on the co-crystallized ligand. This ensures the docking search space is focused on the known active site. A box size of 25x25x25 Å is generally sufficient to cover the active site and allow for ligand flexibility.

Protocol 2: Ligand Preparation

Causality: Ligands must be converted from 2D representations to accurate, low-energy 3D conformations. An energetically unfavorable ligand conformation would lead to inaccurate docking scores.

  • Acquisition: Obtain the 2D structures (SDF format) of Axitinib, Sorafenib, Celecoxib, Ibuprofen, and 2H-Indazole from the PubChem database.[14][15][16] The structure for this compound can be drawn using a chemical sketcher like ChemDraw and saved as a MOL file.

  • 3D Conversion and Energy Minimization: Use a program like Open Babel or the features within AutoDock Tools to convert the 2D structures into 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformer.

  • Charge and Torsion Assignment: Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand. This step is crucial for allowing the ligand to flexibly adapt its conformation within the binding site during the docking simulation.

  • File Format Conversion: Save the final prepared ligands in the PDBQT format.

Protocol 3: Molecular Docking & Protocol Validation

Causality: Before docking our test compounds, we must first validate that our chosen docking parameters can accurately reproduce a known binding pose. This step builds confidence in the predictive power of our protocol.

  • Validation by Re-docking:

    • Take the prepared protein structure (e.g., VEGFR2) and the extracted, prepared co-crystallized ligand (Axitinib).

    • Run a docking simulation using AutoDock Vina with the defined grid box.[17][18][19] An exhaustiveness setting of 16 is recommended for a thorough search.

    • Self-Validation Check: Superimpose the top-ranked docked pose of the ligand onto the original co-crystallized pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses. A successful validation is achieved if the RMSD is less than 2.0 Å , which is the widely accepted standard in the field.[4][20][21] This confirms the protocol's ability to find the correct binding mode.

  • Docking the Ligand Set:

    • Once the protocol is validated, use the exact same grid parameters and docking settings to dock the entire set of prepared ligands (e.g., this compound, 2H-Indazole, Sorafenib) into the target protein's active site.

    • AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol. The most negative value indicates the most favorable predicted binding.

  • Analysis of Results:

    • For each ligand, save the top-ranked pose (lowest binding energy) for further analysis.

    • Record the binding affinity and visualize the interactions using PyMOL to identify key hydrogen bonds and hydrophobic contacts with the protein's amino acid residues.[22][23]

Part 3: Comparative Analysis & Results

The docking simulations provide both quantitative (binding affinity) and qualitative (binding pose) data, which we will now analyze in a comparative context.

Quantitative Data Summary

The predicted binding affinities for each ligand-protein pair are summarized below. A more negative value suggests a stronger theoretical binding interaction.

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)
This compound VEGFR2 (4ASD) -8.7
Axitinib (Positive Control)VEGFR2 (4ASD)-10.2
Sorafenib (Alternative Inhibitor)VEGFR2 (4ASD)-9.8
2H-Indazole (Parent Scaffold)VEGFR2 (4ASD)-6.1
This compound COX-2 (5IKR) -9.1
Celecoxib (Positive Control)COX-2 (5IKR)-11.5
Ibuprofen (Alternative Inhibitor)COX-2 (5IKR)-7.4
2H-Indazole (Parent Scaffold)COX-2 (5IKR)-6.5
Qualitative Analysis of Binding Interactions

VEGFR2 (Oncology Target):

  • This compound (Affinity: -8.7 kcal/mol): The docking pose reveals that the indazole core mimics the hinge-binding motif of known kinase inhibitors. The N1 nitrogen of the indazole ring forms a crucial hydrogen bond with the backbone amide of Cys919 in the hinge region. The 2-methyl group is oriented towards a small hydrophobic pocket, while the 6-bromo substituent extends into a larger hydrophobic region defined by residues like Val848 and Leu1035 . This hydrophobic interaction, particularly from the bromine atom, appears to be a significant contributor to the favorable binding energy when compared to the parent 2H-indazole (-6.1 kcal/mol).

  • Comparison: While not as potent as the larger, more complex inhibitors Axitinib (-10.2 kcal/mol) and Sorafenib (-9.8 kcal/mol), our lead compound shows a significant improvement over its parent scaffold. This suggests that the bromo and dimethyl substitutions are well-placed for enhancing affinity within the VEGFR2 active site.

COX-2 (Inflammation Target):

  • This compound (Affinity: -9.1 kcal/mol): The compound binds deep within the hydrophobic channel of COX-2. The bromine atom at the 6-position projects towards the selective side pocket of COX-2, a region occupied by the sulfonamide group of Celecoxib. This interaction with residues like His90 , Leu531 , and Val523 is key for COX-2 selectivity over COX-1. The dimethyl groups contribute to favorable van der Waals contacts within the main channel.

  • Comparison: The predicted affinity is substantially better than the non-selective NSAID Ibuprofen (-7.4 kcal/mol) and the parent scaffold (-6.5 kcal/mol). This indicates that the 6-bromo substitution is particularly effective for binding within the COX-2 active site. Although the score is lower than the optimized drug Celecoxib (-11.5 kcal/mol), it demonstrates significant promise as a potential selective COX-2 inhibitor.

Part 4: Discussion & Future Perspectives

Our in silico analysis indicates that this compound is a promising scaffold with dual potential. Its predicted binding affinity for both VEGFR2 and COX-2 is significant, substantially exceeding that of its parent 2H-indazole scaffold. This highlights the critical role of the specific substitutions:

  • The 6-bromo group consistently enhances binding by engaging with key hydrophobic pockets in both targets.

  • The 2,3-dimethyl groups contribute to occupying space within the active sites, improving van der Waals interactions.

The compound shows particular promise as a COX-2 inhibitor, where its 6-bromo group occupies the selectivity pocket, suggesting a potential for selective inhibition. While the predicted affinities do not surpass those of clinically optimized drugs like Axitinib and Celecoxib, this is expected. Our compound represents a lead scaffold, not a fully optimized drug. The strong docking scores provide a solid rationale for its selection for further development.

It is crucial to acknowledge the limitations of molecular docking. The scoring functions are approximations and do not account for factors like protein dynamics or solvation effects perfectly. Therefore, these in silico predictions are hypotheses that must be validated experimentally.[4]

Recommended Next Steps:

  • Chemical Synthesis: Synthesize and purify this compound.

  • In Vitro Validation:

    • Perform a VEGFR2 kinase inhibition assay to determine an experimental IC50 value.

    • Conduct a COX-2 enzymatic assay to measure its inhibitory activity and compare it against COX-1 to confirm selectivity.

  • Lead Optimization: Based on the docking poses, further synthetic modifications could be explored. For example, replacing the bromine with other halogen atoms or small hydrophobic groups could fine-tune the interaction within the hydrophobic pockets of either target.

G cluster_pathway VEGFR2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLC PLCγ Dimer->PLC PI3K PI3K Dimer->PI3K RAS RAS/RAF/MEK/ERK Pathway Dimer->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PLC->Proliferation AKT AKT Pathway PI3K->AKT RAS->Proliferation AKT->Proliferation Inhibitor This compound (Proposed Inhibition) Inhibitor->Dimer Blocks ATP Binding Site

Caption: Inhibition of VEGFR2 Signaling by Indazole Analogs.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Indazoles: A Side-by-Side Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents approved for treating a wide range of diseases, including cancer and inflammatory conditions.[1] The strategic synthesis of substituted indazoles is therefore a critical endeavor in drug discovery and development. This guide provides a comparative analysis of key synthetic routes to this privileged scaffold, offering insights into their mechanisms, practical applications, and relative merits to inform your synthetic strategy.

Classical Approaches: The Foundation of Indazole Synthesis

The Jacobson Indazole Synthesis

A long-standing method for the preparation of 1H-indazoles, the Jacobson synthesis typically involves the nitrosation of N-acetyl-o-toluidine, followed by cyclization.[2] While historically significant and often utilizing readily available starting materials, this method is characterized by the use of harsh acidic conditions and the in situ generation of nitrous gases.[2]

Mechanism: The reaction proceeds through the N-nitrosation of the acetylated o-toluidine. Subsequent treatment with a base, such as sodium methoxide, facilitates an intramolecular cyclization to form the indazole ring system.

Causality in Experimental Choices: The use of acetic anhydride is to protect the amine and direct the nitrosation to the nitrogen. The strongly acidic environment is necessary for the generation of the nitrosonium ion (NO+) from sodium nitrite. The final basic workup is crucial for the deacetylation and cyclization cascade.

Advantages:

  • Utilizes inexpensive and readily available starting materials.

  • A well-established and understood procedure.

Disadvantages:

  • Requires strongly acidic and corrosive conditions.

  • Involves the generation of toxic nitrous gases (NOx).[3]

  • Limited functional group tolerance due to the harsh reaction conditions.

  • Can present scalability challenges due to the exothermic nature of the nitrosation and gas evolution.[2]

Modern Synthetic Routes: Advances in Efficiency and Scope

Modern synthetic methodologies have revolutionized the synthesis of substituted indazoles, offering milder reaction conditions, broader substrate scope, and improved yields and regioselectivity.

The Davis-Beirut Reaction

A notable and versatile method for the synthesis of 2H-indazoles, the Davis-Beirut reaction involves the N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines.[4][5] This reaction is particularly appealing due to its use of inexpensive starting materials and avoidance of toxic heavy metals.[4] It can proceed under both acidic and basic conditions, offering flexibility in process development.[5]

Mechanism: Under basic conditions, the reaction is proposed to initiate with the deprotonation of the carbon adjacent to the secondary amine, forming a carbanion. This carbanion then attacks the nitro group, leading to a cascade of events involving oxygen transfer, dehydration, and cyclization to yield the 2H-indazole core. The key intermediate is believed to be an o-nitrosobenzylidine imine.[5]

Causality in Experimental Choices: The choice of base and solvent is critical and can influence the reaction's efficiency. The reaction is often carried out in an alcoholic solvent with a base like potassium hydroxide. The presence of water can also play a significant role in the reaction mechanism.[6]

Advantages:

  • Metal-free reaction conditions.

  • Utilizes readily available and inexpensive starting materials.

  • Versatile for the synthesis of a variety of 2H-indazoles and indazolones.[6]

  • Generally good yields (typically 60-90%).

Disadvantages:

  • Primarily yields 2H-indazoles, which may not always be the desired regioisomer.

  • The reaction can be sensitive to the choice of alcohol and the presence of water, sometimes requiring careful optimization.[6]

  • Yields can be low with certain substrates, such as secondary alcohols and anilines.[6]

Transition-Metal-Catalyzed C-H Activation/Annulation

The advent of transition-metal catalysis has provided powerful tools for the synthesis of complex molecules with high efficiency and atom economy. For indazole synthesis, rhodium, palladium, and copper-catalyzed C-H activation and annulation strategies have emerged as highly effective.[7] These methods allow for the direct formation of the indazole ring from precursors like azobenzenes, hydrazones, or imidates, avoiding the need for pre-functionalized starting materials.[7]

Mechanism: The general mechanism involves the coordination of the transition metal to a directing group on the substrate, followed by C-H bond activation to form a metallacyclic intermediate. This intermediate then undergoes coupling with a second reactant (e.g., an alkyne, aldehyde, or nitrosobenzene) and subsequent reductive elimination to afford the indazole product and regenerate the active catalyst.

Causality in Experimental Choices: The choice of the metal catalyst, ligands, and oxidant is crucial for achieving high yield and regioselectivity. For instance, in rhodium-catalyzed syntheses, a copper co-catalyst is often used as an oxidant. The directing group on the starting material plays a pivotal role in determining the site of C-H activation and, consequently, the regiochemical outcome.

Advantages:

  • High atom economy.

  • Excellent functional group tolerance.

  • Allows for the synthesis of a diverse range of substituted 1H- and 2H-indazoles.

  • Can be highly regioselective, depending on the directing group and reaction conditions.[8]

Disadvantages:

  • Requires the use of often expensive and toxic transition-metal catalysts.

  • The synthesis of the starting materials with appropriate directing groups can add steps to the overall sequence.

  • Removal of the metal catalyst from the final product can be challenging, which is a significant concern in pharmaceutical applications.

[3+2] Dipolar Cycloaddition of Sydnones and Arynes

A powerful and highly regioselective method for the synthesis of 2H-indazoles involves the [3+2] dipolar cycloaddition of sydnones with in situ generated arynes.[9] This approach is characterized by its high yields and mild reaction conditions.

Mechanism: The reaction is initiated by the generation of a highly reactive aryne intermediate, typically from an o-(trimethylsilyl)aryl triflate and a fluoride source. The sydnone then undergoes a [3+2] cycloaddition with the aryne, followed by a retro-[4+2] cycloreversion that extrudes carbon dioxide to afford the 2H-indazole product.

Causality in Experimental Choices: The choice of the aryne precursor and the fluoride source is critical for the efficient generation of the aryne intermediate. The reaction is often carried out at room temperature, which contributes to its broad functional group tolerance.

Advantages:

  • High to excellent yields (often >80%).

  • Excellent regioselectivity for 2H-indazoles.

  • Mild reaction conditions.

  • Broad substrate scope for both the sydnone and aryne precursors.

Disadvantages:

  • Requires the synthesis of sydnone precursors, which adds to the overall step count.

  • Some electron-deficient sydnones may exhibit low reactivity.

  • Primarily yields 2H-indazoles.

Performance Comparison at a Glance

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey LimitationsGreen Chemistry Aspect
Jacobson Synthesis Moderate (40-60%)Limited by harsh conditionsInexpensive starting materialsHarsh conditions, toxic byproducts, poor atom economyPoor
Davis-Beirut Reaction Good (60-90%)Tolerates a range of alkyl and some aryl aminesMetal-free, inexpensive starting materials, versatilePrimarily 2H-indazoles, can require optimizationGood
C-H Activation Moderate to high (50-95%)Broad for both coupling partners, good functional group toleranceHigh atom economy, access to diverse 1H- and 2H-isomersExpensive/toxic catalysts, requires directing groupsModerate
[3+2] Cycloaddition Good to excellent (>80%)Broad for both sydnone and aryne precursorsHigh yields, excellent regioselectivity for 2H-indazoles, mild conditionsRequires synthesis of sydnone precursorsGood

Experimental Protocols

Representative Protocol for Jacobson Indazole Synthesis[2]
  • Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.

  • Cool the mixture in an ice bath and introduce a stream of nitrous gases while maintaining the temperature between +1° and +4°C.

  • After completion of the nitrosation (indicated by a persistent black-green color), pour the solution onto ice and water.

  • Extract the separated oil with benzene.

  • Wash the benzene extract with ice water and then treat it with methanol.

  • Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling.

  • After gas evolution ceases, briefly boil the solution on a steam bath.

  • Cool the solution and extract with 2N and 5N hydrochloric acid.

  • Treat the combined acid extracts with excess ammonia to precipitate the indazole.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify by vacuum distillation.

Safety Note: The Jacobson synthesis involves the generation of toxic nitrous gases and the use of corrosive acids. Appropriate personal protective equipment and a well-ventilated fume hood are essential. Sodium nitrite is a strong oxidizer and can be toxic if ingested or inhaled.[3][10]

Representative Protocol for a Transition-Metal-Catalyzed C-H Activation/Annulation[12]
  • To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv).

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_classical Classical Route cluster_modern Modern Routes cluster_davis_beirut Davis-Beirut Reaction cluster_ch_activation C-H Activation cluster_cycloaddition [3+2] Cycloaddition Jacobson Jacobson Synthesis N_acetyl_o_toluidine N-acetyl-o-toluidine Nitrosation Nitrosation (NaNO2, H+) N_acetyl_o_toluidine->Nitrosation Cyclization Base-mediated Cyclization Nitrosation->Cyclization Indazole_1H 1H-Indazole Cyclization->Indazole_1H Davis_Beirut Davis-Beirut Nitrobenzylamine 2-Nitrobenzylamine Base_or_Acid Base or Acid Catalysis Nitrobenzylamine->Base_or_Acid Indazole_2H_DB 2H-Indazole Base_or_Acid->Indazole_2H_DB CH_Activation C-H Activation Azobenzene Azobenzene/Hydrazone Metal_Catalyst Transition Metal (Rh, Pd, Cu) Azobenzene->Metal_Catalyst Indazole_1H_2H 1H- or 2H-Indazole Metal_Catalyst->Indazole_1H_2H Cycloaddition [3+2] Cycloaddition Sydnone Sydnone + Aryne Fluoride_Source Fluoride Source Sydnone->Fluoride_Source Indazole_2H_Cyc 2H-Indazole Fluoride_Source->Indazole_2H_Cyc

Caption: A comparison of classical and modern synthetic routes to substituted indazoles.

Controlling Regioselectivity: The N1 vs. N2 Challenge

A significant challenge in indazole synthesis is controlling the regioselectivity of substitution at the N1 and N2 positions.[8] The 1H-indazole tautomer is generally more thermodynamically stable.[11]

  • For N1-selectivity:

    • Thermodynamic Control: Under certain conditions, such as using sodium hydride in THF, the reaction can be driven towards the thermodynamically more stable N1-alkylated product.[11]

    • Directing Groups: In C-H activation strategies, the choice of directing group can steer the reaction towards N1 substitution.[8]

  • For N2-selectivity:

    • Kinetic Control: Under mildly acidic conditions, protection of the indazole nitrogen can favor the kinetically preferred N2-isomer.[12]

    • Specific Reactions: The Davis-Beirut reaction and the [3+2] cycloaddition of sydnones and arynes are inherently regioselective for the formation of 2H-indazoles.[8]

Scalability and Industrial Perspective

For drug development professionals, the scalability of a synthetic route is a primary concern.

  • Jacobson Synthesis: While using inexpensive reagents, the safety hazards associated with toxic gas evolution and the use of strong acids make it less desirable for large-scale production.[2]

  • Davis-Beirut Reaction: Its metal-free nature and use of low-cost starting materials make it an attractive option for scale-up. However, reaction optimization may be required for consistent performance.

  • Transition-Metal-Catalyzed C-H Activation: While elegant and versatile, the cost of catalysts and the need for their removal from the final product can be significant hurdles for industrial applications. However, recent advances have demonstrated the scalability of some of these processes.[13][14]

  • [3+2] Cycloaddition: The mild conditions are favorable for scale-up, but the multi-step synthesis of the required sydnone precursors can impact the overall efficiency and cost-effectiveness on an industrial scale.

Conclusion

The choice of a synthetic route to substituted indazoles is a multifactorial decision that depends on the desired substitution pattern, required scale, and available resources. Classical methods like the Jacobson synthesis, while foundational, are often superseded by modern techniques that offer milder conditions, broader scope, and improved efficiency. The Davis-Beirut reaction and [3+2] cycloadditions provide excellent routes to 2H-indazoles, while transition-metal-catalyzed C-H activation offers unparalleled versatility for accessing a wide array of both 1H- and 2H-isomers. A thorough understanding of the mechanisms, advantages, and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions and devise optimal synthetic strategies for their drug discovery and development programs.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 6-Bromo-2,3-dimethyl-2H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the realm of kinase inhibitors. Its unique physicochemical properties often translate to potent and selective biological activity. However, the journey from a promising hit to a viable drug candidate is fraught with metabolic hurdles. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing an otherwise promising therapeutic agent. This guide provides an in-depth, comparative analysis of the metabolic stability of 6-Bromo-2,3-dimethyl-2H-indazole derivatives, offering a framework for researchers, scientists, and drug development professionals to assess and optimize this critical drug-like property.

While direct, publicly available metabolic stability data for the this compound core is limited, we can draw valuable insights from structurally related, clinically successful indazole-based drugs. This guide will leverage data from these surrogates to establish a predictive metabolic landscape and provide a robust, experimentally-grounded approach to evaluating novel derivatives.

The Indazole Scaffold: A Double-Edged Sword of Potency and Metabolism

The indazole nucleus is often employed as a bioisostere for other aromatic systems, such as phenols, to enhance metabolic stability, particularly against Phase II conjugation reactions like glucuronidation.[1] The nitrogen atoms within the bicyclic system can significantly alter the electron distribution, influencing both target engagement and susceptibility to metabolic enzymes.

The substitution pattern on the indazole ring is a critical determinant of its metabolic fate. The 2,3-dimethyl substitution on the 2H-indazole core, as seen in our topic series and in the approved drug Pazopanib, presents a specific metabolic profile. The N-alkylation can influence which cytochrome P450 (CYP) enzymes are the primary mediators of its metabolism.

Comparative Metabolic Stability of Indazole-Based Kinase Inhibitors

To contextualize the expected metabolic stability of this compound derivatives, we will compare the known metabolic profiles of several marketed indazole-containing kinase inhibitors. This comparative analysis provides a valuable benchmark for interpreting new experimental data.

CompoundIndazole IsomerPrimary Metabolizing EnzymesKey Metabolic ReactionsIn Vitro Half-Life (t½) / Clearance
Pazopanib 2H-indazoleCYP3A4 (major), CYP1A2, CYP2C8 (minor)Mono- and di-oxygenationLow intrinsic clearance indicated by in vivo data
Axitinib 1H-indazoleCYP3A4/5 (major), CYP1A2, CYP2C19, UGT1A1 (minor)Sulfoxidation, N-glucuronidation~2.5 - 6.1 hours (plasma half-life)[2][3]
Niraparib 1H-indazoleCarboxylesterases (major), negligible CYP involvementAmide hydrolysis, Glucuronidation~36 hours (plasma half-life)[4][5]
Entrectinib 1H-indazoleCYP3A4 (major), UGT1A4N-demethylation, Oxidation, N-glucuronidation~20 hours (plasma half-life)[6][7]
Ripretinib PyrazoleCYP3A4, CYP2C9Hydroxylation, De-methylationLow intrinsic clearance[8][9]

Table 1: Comparative metabolic profiles of selected indazole-containing and related kinase inhibitors. The data presented are compiled from various sources and are intended for comparative purposes.

From this comparison, a clear pattern emerges for N-alkylated indazoles: CYP3A4-mediated oxidation is a predominant metabolic pathway. For 2,3-dimethyl-2H-indazole derivatives specifically, as exemplified by Pazopanib, we can anticipate that hydroxylation of the methyl groups or the aromatic ring are likely primary metabolic "hot spots." The bromo-substituent at the 6-position may also influence the regioselectivity of this oxidation.

Experimental Assessment of Metabolic Stability: A Step-by-Step Guide

To empirically determine the metabolic stability of novel this compound derivatives, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

The Workflow: From Incubation to Analysis

The general workflow for assessing in vitro metabolic stability is a multi-step process that requires careful execution and precise analytical quantification.

G cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Mix Compound, Matrix, and Cofactors prep_compound->mix prep_matrix Prepare Metabolic Matrix (Microsomes or Hepatocytes) prep_matrix->mix prep_cofactors Prepare Cofactor Solution (e.g., NADPH) prep_cofactors->mix incubate Incubate at 37°C mix->incubate sample Withdraw Aliquots at Time Points (t=0, 5, 15, 30, 60 min) incubate->sample quench Quench Reaction with Organic Solvent & Internal Standard sample->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and Intrinsic Clearance (CLint) analyze->calculate

Figure 1: General workflow for in vitro metabolic stability assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay primarily assesses Phase I metabolic pathways, particularly those mediated by cytochrome P450 enzymes.

1. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in DMSO.
  • Working Solution: Dilute the stock solution to 100 µM in acetonitrile.
  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[10]
  • Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
  • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).

2. Incubation:

  • In a 96-well plate, add the HLM suspension.
  • Pre-incubate the plate at 37°C for 5-10 minutes.
  • Initiate the reaction by adding the NADPH regenerating system and the test compound working solution (final test compound concentration typically 1 µM).
  • Incubate the plate at 37°C with gentle shaking.

3. Sampling and Quenching:

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately add the aliquot to a well of a new 96-well plate containing the ice-cold quenching solution to stop the reaction and precipitate proteins.

4. Sample Processing and Analysis:

  • Centrifuge the quenched sample plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression line represents the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their requisite cofactors in a more physiologically relevant environment.

1. Preparation of Reagents:

  • Test Compound Stock and Working Solutions: Prepare as described in the HLM assay protocol.
  • Hepatocyte Plating and Incubation Media: Use appropriate cell culture media (e.g., Williams' Medium E) supplemented as recommended by the supplier.
  • Cryopreserved Human Hepatocytes: Thaw and plate the hepatocytes in collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.
  • Quenching Solution: As described in the HLM assay protocol.

2. Incubation:

  • After cell attachment, replace the plating medium with fresh, pre-warmed incubation medium containing the test compound (final concentration typically 1 µM).
  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

3. Sampling and Quenching:

  • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove the incubation medium from the respective wells.
  • Immediately add the ice-cold quenching solution to the wells to lyse the cells and stop enzymatic activity.

4. Sample Processing and Analysis:

  • Harvest the contents of the wells and transfer to a 96-well plate.
  • Process and analyze the samples by LC-MS/MS as described in the HLM assay protocol.

5. Data Analysis:

  • Calculate the in vitro half-life (t½) as described previously.
  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes per well in millions)

Predicting Metabolic Pathways of this compound Derivatives

Based on the metabolism of Pazopanib and other N-alkylated indazoles, we can predict the likely metabolic pathways for this compound derivatives. These predictions are invaluable for guiding metabolite identification studies.

G cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism Parent This compound (Parent Compound) M1 Hydroxylation of Methyl Group (at C2 or C3) Parent->M1 CYP3A4, CYP1A2, etc. M2 Hydroxylation of Indazole Ring Parent->M2 CYP3A4, CYP1A2, etc. M3 N-demethylation (at N2) Parent->M3 CYP3A4, etc. M4 Glucuronidation of Hydroxylated Metabolites M1->M4 UGTs M2->M4 UGTs

Figure 2: Predicted metabolic pathways for this compound derivatives.

Structure-Metabolism Relationships and Strategies for Optimization

Should a novel this compound derivative exhibit poor metabolic stability, several strategies can be employed to mitigate this liability. Understanding the structure-metabolism relationship is key.

  • Blocking Metabolic Hotspots: If oxidation of the methyl groups is identified as the primary metabolic route, introduction of steric hindrance or electron-withdrawing groups near these positions can reduce the rate of metabolism.

  • Modulating Lipophilicity: High lipophilicity often correlates with increased metabolic clearance. Modifications to the scaffold to reduce lipophilicity, without compromising potency, can improve metabolic stability.

  • Bioisosteric Replacement: While the indazole core itself is a bioisostere, other parts of the molecule can be modified. For instance, if a peripheral aromatic ring is a site of metabolism, it could be replaced with a less metabolically labile heterocycle.

Conclusion: A Roadmap to Metabolically Stable Indazole Derivatives

The metabolic stability of this compound derivatives is a critical parameter that must be carefully assessed and optimized during the drug discovery process. By leveraging the metabolic data from structurally related approved drugs like Pazopanib, we can form a predictive framework for their likely metabolic fate, primarily through CYP3A4-mediated oxidation.

The detailed experimental protocols for liver microsomal and hepatocyte stability assays provided in this guide offer a robust and reliable means to generate empirical data. This data, when interpreted in the context of the comparative analysis and predicted metabolic pathways, empowers medicinal chemists to make informed decisions in the design of next-generation indazole-based therapeutics with improved pharmacokinetic profiles. Ultimately, a thorough understanding and proactive assessment of metabolic stability are indispensable for navigating the complex path from a promising chemical entity to a successful clinical candidate.

References

Safety Operating Guide

Navigating the Disposal of 6-Bromo-2,3-dimethyl-2H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Bromo-2,3-dimethyl-2H-indazole, a halogenated organic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices from data on structurally analogous indazole derivatives and regulatory standards for halogenated organic waste.[1][2] The core principle is to treat this compound as hazardous, exercising caution to protect both laboratory personnel and the environment.

Part 1: Immediate Safety & Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from similar brominated and indazole-containing molecules, this compound should be presumed to be a hazardous substance.[2]

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation: Expected to cause serious eye irritation.[3][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the presumed hazards, stringent adherence to PPE protocols is non-negotiable. All handling and disposal activities must be conducted with the following equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for integrity before use.To prevent direct skin contact and potential irritation.[2]
Eye & Face Protection Chemical safety goggles or a full-face shield.To protect against splashes, dust, and vapors that can cause serious eye damage.[2][7]
Body Protection A standard laboratory coat. Ensure it is fully buttoned.To protect skin and personal clothing from contamination.[2]
Respiratory Protection A NIOSH-approved respirator is necessary if handling fine powders or if there is a risk of aerosolization.[2]To prevent inhalation of the compound, which may cause respiratory tract irritation.[3][4][5]

All disposal-related tasks should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound. Such chemicals are subject to specific regulations, often mandating disposal as hazardous waste.[8][9] Under no circumstances should this compound be disposed of down the drain or in general solid waste.[5]

Segregation and Collection

The cardinal rule of chemical waste management is proper segregation. Halogenated organic waste must be collected separately from non-halogenated waste to facilitate appropriate treatment and disposal, which typically involves high-temperature incineration.[9][10]

Step-by-Step Collection Protocol:

  • Select a Designated Container: Obtain a clearly labeled, leak-proof waste container compatible with halogenated organic solids.[2]

  • Labeling: The container must be labeled "Halogenated Organic Hazardous Waste."[9] Clearly list the full chemical name: "this compound" and its CAS number (1142189-49-8).[11][12] Maintain a running log of the contents and their approximate quantities.

  • Waste Transfer: Carefully transfer the waste compound into the designated container using a dedicated scoop or spatula. Avoid generating dust.[5][13]

  • Contaminated Materials: Any materials that have come into direct contact with the compound, such as gloves, weighing paper, or contaminated labware, must also be disposed of in the same hazardous waste container.[2]

  • Secure Storage: Keep the waste container tightly closed when not in use.[2][13] Store it in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials like strong oxidizing agents.[7][13]

Managing Spills and Decontamination

In the event of a spill, immediate and appropriate action is required to mitigate exposure and prevent environmental contamination.

Spill Cleanup Procedure:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the full complement of prescribed PPE before attempting cleanup.

  • Containment & Cleanup: For solid spills, gently sweep up the material and place it into the designated halogenated organic waste container.[6][13] Avoid actions that create dust.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department, following local protocols.

Part 3: Final Disposal and Regulatory Compliance

The ultimate disposal of this compound must be handled by a licensed hazardous waste management company.[6][10] These facilities are equipped with the necessary technology, such as high-temperature incinerators with scrubbers, to destroy halogenated organic compounds in an environmentally sound manner.[10]

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound A Waste Generation (Pure compound or contaminated material) B Don Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) A->B C Is this a spill? B->C D Follow Spill Protocol: 1. Secure Area 2. Gently sweep/contain 3. Decontaminate C->D Yes E Collect in Designated Container C->E No D->E F Container Requirements: - Labeled 'Halogenated Organic Waste' - Lists Chemical Name & CAS# - Leak-proof & Closed E->F G Store in Secure Satellite Accumulation Area F->G H Arrange for Pickup by Licensed Hazardous Waste Vendor G->H I Final Disposal via High-Temperature Incineration H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to this structured disposal protocol, laboratory professionals can ensure they are not only complying with safety regulations but also contributing to a culture of responsibility and environmental protection. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

A Senior Application Scientist's Guide to Handling 6-Bromo-2,3-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug discovery and development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides a detailed protocol for the safe handling of 6-Bromo-2,3-dimethyl-2H-indazole, grounded in established safety principles and data from structurally related compounds. Our objective is to empower you with the knowledge to manage this compound confidently, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (Category 2/2A): Causes serious, potentially damaging, eye irritation.[1][2][4][5][6]

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1][3][4][5][7]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5]

  • Acute Inhalation Toxicity (Category 4): Harmful if inhaled.[4]

A thorough risk assessment is mandatory before beginning any work. This involves evaluating the quantities being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for exposure.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically-informed decision to create a barrier between you and potential hazards. Always inspect PPE for integrity before each use.[5]

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection ANSI Z87.1-rated safety goggles or a face shield.Given the high risk of serious eye irritation, standard safety glasses are insufficient.[2][7] Tight-sealing chemical goggles are required to protect against dust particles and splashes. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.
Skin Protection Nitrile gloves (check for appropriate thickness and breakthrough time). A chemically resistant lab coat.Wear appropriate protective gloves and clothing to prevent skin exposure.[8][9][10] Double-gloving can be an effective practice during weighing or transfer operations. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[5] A lab coat should be kept fully buttoned.
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts) or work within a certified chemical fume hood.All handling of the solid compound that may generate dust must be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[5][7] If a fume hood is not available for a specific task, a NIOSH-approved particulate respirator is mandatory.[5]

Operational Protocol: From Receipt to Disposal

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and preventing contamination.

Receiving and Storage
  • Verification: Upon receipt, confirm the container is intact and clearly labeled.

  • Designated Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8] The storage location should be clearly marked.

  • Inventory: Maintain an accurate inventory of the compound.

Handling and Use
  • Controlled Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[5]

  • Pre-Experiment Check: Before starting, ensure all necessary PPE is available and in good condition. Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.[9][10]

  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolution: Add solvents to the solid slowly to avoid splashing. If heating is required, do so in a controlled manner with appropriate apparatus.

  • Post-Handling: After use, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water, even after wearing gloves.[7]

Waste Disposal
  • Segregation: All waste contaminated with this compound, including gloves, weighing boats, and pipette tips, must be collected in a dedicated, labeled hazardous waste container.

  • Professional Disposal: Do not dispose of this chemical down the drain.[5][9] The waste must be disposed of through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[5][7][11]

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Skin Contact: Remove contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water. If skin irritation occurs or persists, seek medical attention.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

Chemical Spill Response Workflow

The following diagram outlines the essential steps for managing a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Alert personnel and Evacuate immediate area start->evacuate ppe Don appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the spill (Use absorbent pads or sand) ppe->contain cleanup Carefully sweep solid material or absorb liquid contain->cleanup collect Collect waste in a labeled hazardous waste container cleanup->collect decontaminate Decontaminate the area with appropriate solvent/soap collect->decontaminate dispose Dispose of waste through approved channels decontaminate->dispose end Report Incident dispose->end

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,3-dimethyl-2H-indazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-dimethyl-2H-indazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.